molecular formula C11H7NO5 B1217125 5-(4-Nitrophenyl)furan-2-carboxylic acid CAS No. 28123-73-1

5-(4-Nitrophenyl)furan-2-carboxylic acid

Katalognummer: B1217125
CAS-Nummer: 28123-73-1
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: FXZTYDPWMQBTDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Nitrophenyl)-2-furoic acid (5-(p-nitrophenyl)-2-furoic acid) is a 5-aryl-2-furoic acid. It is a dantrolene metabolite and its presence in plasma and urine has been determined by HPLC. It was reported to be the only product formed during the reduction of 5-(4-nitrophenyl)-2-furaldehyde by modified Cannizzaro reaction.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZTYDPWMQBTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950865
Record name 5-(4-Nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-73-1
Record name 5-(4-Nitrophenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28123-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-2-furoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Nitrophenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-(4-nitrophenyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details two prominent synthetic routes: the Suzuki Coupling and the Meerwein Arylation. Each section includes detailed experimental protocols, quantitative data, and a mechanistic visualization to facilitate understanding and replication.

Core Synthesis Pathways

Two principal synthetic strategies have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Suzuki Coupling: This modern cross-coupling reaction involves the palladium-catalyzed reaction of an organoborane with an organic halide. For the synthesis of the target molecule, this typically involves the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester.

  • Meerwein Arylation: This classic method involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene. In this context, 4-nitroaniline is diazotized and subsequently reacted with furan-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.

ParameterSuzuki CouplingMeerwein Arylation
Starting Materials Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid4-nitroaniline, Furan-2-carboxylic acid
Key Reagents Pd(PPh₃)₂Cl₂, Na₂CO₃, NaOHNaNO₂, HCl, CuCl₂
Solvent(s) 1,4-Dioxane, Water, MethanolAcetone, Water
Reaction Temperature 90°C (coupling), Reflux (hydrolysis)0-5°C (diazotization), Room Temp. (arylation)
Reaction Time Overnight (coupling), 3 hours (hydrolysis)~1 hour (diazotization), ~4 hours (arylation)
Yield (Intermediate) 20% (Methyl 5-(4-nitrophenyl)furan-2-carboxylate)Not Applicable
Overall Yield 80% (from intermediate)Yields for similar reactions are variable
Melting Point 256°C (decomposes)[1]Not explicitly reported for this method
TLC Rf 0.17 (DCM:MeOH 8:2)[1]Not explicitly reported for this method

Experimental Protocols and Mechanisms

Suzuki Coupling Approach

This two-step synthesis begins with a palladium-catalyzed cross-coupling reaction to form the methyl ester intermediate, which is then hydrolyzed to yield the final carboxylic acid.[1][2]

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Materials:

    • Methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol)

    • (4-nitrophenyl)boronic acid (267 mg, 1.6 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (42 mg, 5 mol%)

    • 2 M Sodium Carbonate (Na₂CO₃) solution (1.2 mL, 2.4 mmol)

    • Dry 1,4-Dioxane (10 mL)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride in dry 1,4-dioxane.[1]

    • Add the 2 M sodium carbonate solution to the mixture.[1]

    • Stir the resulting mixture overnight at 90°C.[1]

    • After the reaction is complete, cool the solution to room temperature and filter it through a celite pad.[1]

    • The filtrate is diluted with water and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 5-(4-nitrophenyl)furan-2-carboxylate (50 mg, 0.2 mmol)

    • Sodium Hydroxide (NaOH) (24 mg, 0.6 mmol)

    • Methanol (MeOH) (1.3 mL)

    • Water (H₂O) (2.6 mL)

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of methanol and water.[1]

    • Add sodium hydroxide to the solution.[1]

    • Stir the reaction mixture at reflux for 3 hours.[1]

    • Partially concentrate the mixture in vacuo to remove the methanol.[1]

    • Adjust the pH to 3-4 with 1 M hydrochloric acid.[1]

    • Extract the aqueous phase with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield the final product as a yellow solid.[1]

Suzuki Coupling Experimental Workflow

Suzuki_Coupling cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis Start_1 Methyl 5-bromofuran-2-carboxylate + (4-nitrophenyl)boronic acid + Pd(PPh₃)₂Cl₂ in Dioxane Add_Na2CO3 Add 2M Na₂CO₃ Start_1->Add_Na2CO3 Heat_Stir Stir overnight at 90°C Add_Na2CO3->Heat_Stir Cool_Filter Cool and Filter Heat_Stir->Cool_Filter Extract_Purify_1 Extract and Purify Cool_Filter->Extract_Purify_1 Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Extract_Purify_1->Intermediate Start_2 Intermediate in MeOH/H₂O Intermediate->Start_2 Add_NaOH Add NaOH Start_2->Add_NaOH Reflux Reflux for 3 hours Add_NaOH->Reflux Concentrate_Acidify Concentrate and Acidify Reflux->Concentrate_Acidify Extract_Purify_2 Extract and Purify Concentrate_Acidify->Extract_Purify_2 Final_Product This compound Extract_Purify_2->Final_Product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Meerwein Arylation Approach

This one-pot synthesis involves the formation of a diazonium salt from 4-nitroaniline, which then undergoes a copper-catalyzed arylation with furan-2-carboxylic acid. The following protocol is based on established procedures for similar Meerwein reactions.

  • Materials:

    • 4-nitroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Furan-2-carboxylic acid

    • Copper(II) Chloride (CuCl₂)

    • Acetone

    • Water

  • Procedure:

    • Diazotization:

      • Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5°C in an ice bath.

      • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

      • Stir the mixture for a short period to ensure complete formation of the 4-nitrobenzenediazonium chloride solution.

    • Arylation:

      • In a separate flask, dissolve furan-2-carboxylic acid and copper(II) chloride in acetone.

      • To this solution, add the freshly prepared 4-nitrobenzenediazonium chloride solution dropwise with stirring at room temperature.

      • Continue stirring for several hours until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Pour the reaction mixture into a large volume of water.

      • The precipitated solid is collected by filtration, washed with water, and dried.

      • The crude product can be further purified by recrystallization.

Meerwein Arylation Signaling Pathway

Meerwein_Arylation cluster_diazotization Diazotization cluster_arylation Arylation pNA 4-Nitroaniline HCl_NaNO2 HCl, NaNO₂ 0-5°C pNA->HCl_NaNO2 Diazonium_Salt 4-Nitrobenzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Reaction_Mix Reaction Mixture Diazonium_Salt->Reaction_Mix Furan_Acid Furan-2-carboxylic acid Furan_Acid->Reaction_Mix CuCl2 CuCl₂ CuCl2->Reaction_Mix N2_gas N₂ Evolution Reaction_Mix->N2_gas Final_Product This compound Reaction_Mix->Final_Product

Caption: Logical relationship in the Meerwein arylation synthesis.

Conclusion

Both the Suzuki coupling and Meerwein arylation provide viable pathways for the synthesis of this compound. The Suzuki coupling offers a more modern and often higher-yielding route, benefiting from well-defined reaction conditions and milder reagents for the final hydrolysis step. The Meerwein arylation, while a more classical approach, utilizes readily available and inexpensive starting materials. The choice between these methods will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available equipment. This guide provides the necessary technical details to enable an informed decision and successful synthesis.

References

Spectral Data Interpretation for 5-(4-nitrophenyl)furan-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in medicinal chemistry. The interpretation of its spectroscopic data is crucial for confirming its chemical structure and purity, which are fundamental aspects of drug discovery and development. This document outlines the key findings from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and a predictive analysis of its Fourier-Transform Infrared (FT-IR) spectrum.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
13.35br s-1HCOOH
8.31d9.02HH₈, H₁₀
8.04d9.02HH₇, H₁₁
7.44d3.71HH₃
7.37d3.71HH₄

Table 2: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
159.52C₁ (C=O)
154.21C₅
147.34C₉
146.21C₂
135.26C₆
125.67C₇, C₁₁
124.93C₈, C₁₀
120.29C₃
112.08C₄

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/zMolecular Formula
ESI/Q-ToF232.0246 [M-H]⁻232.0248 [M-H]⁻C₁₁H₇NO₅

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral data interpretation of this compound, leading to the confirmation of its molecular structure.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation HRMS HRMS mol_formula Molecular Formula (from HRMS) HRMS->mol_formula NMR_1H ¹H NMR proton_env Proton Environment (from ¹H NMR) NMR_1H->proton_env NMR_13C ¹³C NMR carbon_skeleton Carbon Skeleton (from ¹³C NMR) NMR_13C->carbon_skeleton FTIR FT-IR (Predicted) functional_groups Functional Groups (from FT-IR & NMR) FTIR->functional_groups structure Proposed Structure of This compound mol_formula->structure functional_groups->structure proton_env->structure carbon_skeleton->structure

Caption: Logical workflow for spectral data interpretation.

Detailed Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[1]

  • Carboxylic Acid Proton: A broad singlet at 13.35 ppm is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.

  • Aromatic Protons (Nitrophenyl Ring): The two doublets at 8.31 ppm and 8.04 ppm, each integrating to two protons with a coupling constant of 9.0 Hz, are indicative of a para-substituted benzene ring. The downfield shift of these protons is consistent with the strong electron-withdrawing effect of the nitro group.

  • Furan Ring Protons: The two doublets at 7.44 ppm and 7.37 ppm, each integrating to one proton with a smaller coupling constant of 3.7 Hz, are assigned to the protons on the furan ring. The coupling constant is typical for protons on a furan ring in these positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1]

  • Carbonyl Carbon: The signal at 159.52 ppm corresponds to the carboxylic acid carbonyl carbon.

  • Aromatic and Furan Carbons: The signals between 112.08 ppm and 154.21 ppm are assigned to the carbons of the furan and nitrophenyl rings. The specific assignments are detailed in Table 2. The chemical shifts are influenced by the substituents on the rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which allows for the determination of its molecular formula. The experimentally determined mass-to-charge ratio of 232.0248 for the [M-H]⁻ ion is in excellent agreement with the calculated value of 232.0246 for the molecular formula C₁₁H₇NO₅.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predictive Analysis)

While an experimental FT-IR spectrum for this compound was not found in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with related molecules.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1680 cm⁻¹ corresponding to the C=O stretching of the conjugated carboxylic acid.

  • N-O Stretch (Nitro Group): Two strong bands are expected around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the N-O stretching vibrations of the nitro group.

  • C=C and C-O Stretches (Aromatic and Furan Rings): Multiple bands in the region of 1600-1400 cm⁻¹ are expected for the C=C stretching vibrations of the aromatic and furan rings. C-O stretching of the furan ring and the carboxylic acid will also appear in the fingerprint region.

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through a two-step process involving a Suzuki coupling followed by hydrolysis.

Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent such as dioxane, add (4-nitrophenyl)boronic acid (1.2 eq).

  • Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).

  • Add an aqueous solution of a base, such as 2 M sodium carbonate (2.0 eq).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) overnight.

  • After completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography.

Step 2: Hydrolysis to this compound

  • The methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

  • An excess of a strong base, such as sodium hydroxide (3.0 eq), is added to the solution.

  • The mixture is heated to reflux for several hours (e.g., 3 hours).

  • After cooling, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of 3-4, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained using a Q-ToF mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and HRMS data unequivocally confirms the structure of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, which are fully consistent with the proposed structure. The HRMS data validates the elemental composition. While an experimental FT-IR spectrum was not available, a predictive analysis based on the known functional groups further supports the structural assignment. The detailed experimental protocols provided herein offer a clear pathway for the synthesis and characterization of this important molecule for further research and development.

References

An In-depth NMR Analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in the development of novel antitubercular agents.[1] The following sections detail the spectral data, experimental protocols for data acquisition, and a logical workflow for the synthesis and analysis of this molecule.

Spectroscopic Data

The structural elucidation of this compound was confirmed through ¹H and ¹³C NMR spectroscopy. The data presented below corresponds to the analysis performed in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNumber of ProtonsAssignment
13.35broad singlet-1HCOOH
8.31doublet9.02HH₈, H₁₀
8.04doublet9.02HH₇, H₁₁
7.44doublet3.71HH₃
7.37doublet3.71HH₄

Table 1: ¹H NMR data for this compound in DMSO-d₆.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded on a 75 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
159.52C₁ (C=O)
154.21C₅
147.34C₉
146.21C₂
135.26C₆
125.67C₇, C₁₁
124.93C₈, C₁₀
120.29C₃
112.08C₄

Table 2: ¹³C NMR data for this compound in DMSO-d₆.[1]

Experimental Protocols

The following protocols outline the synthesis and NMR analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process involving a Suzuki coupling reaction followed by hydrolysis.[1]

  • Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid.

  • Hydrolysis: The resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.[1]

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: A small quantity (typically 5-10 mg) of the purified this compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz for ¹H nuclei and 75 MHz for ¹³C nuclei.

  • Data Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Acquisition time: 3-4 seconds

    • Spectral width: 16 ppm

  • Data Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse width: 90°

    • Acquisition time: 1-2 seconds

    • Spectral width: 200-250 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the analysis.

Molecular_Structure cluster_furan Furan Ring cluster_phenyl Nitrophenyl Group cluster_acid Carboxylic Acid C2 C2 C3 C3 C2->C3 C1 C1 C2->C1 C4 C4 C3->C4 C5 C5 C4->C5 O1 O C5->O1 C6 C6 C5->C6 O1->C2 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 N1 N C9->N1 C11 C11 C10->C11 C11->C6 O2 O N1->O2 O3 O N1->O3 O4 O C1->O4 O5 OH C1->O5

Figure 1: Molecular structure of this compound.

Analysis_Workflow Start Synthesis of Precursor (Methyl 5-bromofuran-2-carboxylate) Suzuki Suzuki Coupling with (4-nitrophenyl)boronic acid Start->Suzuki Intermediate Intermediate Product (Methyl 5-(4-nitrophenyl)furan-2-carboxylate) Suzuki->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product Final Product (this compound) Hydrolysis->Final_Product NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Final_Product->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation

Figure 2: Workflow for the synthesis and analysis.

References

Characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid: A Technical Guide to HRMS and SC-XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid, a molecule of interest in the development of novel therapeutics. The focus is on the application of High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-ray Diffraction (SC-XRD) for the elucidation of its chemical formula and three-dimensional atomic arrangement. This document outlines the synthesis of the compound and presents detailed experimental protocols for its analysis, alongside a structured summary of the obtained data.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with a Suzuki coupling reaction, followed by the hydrolysis of the resulting ester.[1][2]

Initially, methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid.[1][2] This reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride in the presence of a sodium carbonate solution and 1,4-dioxane as the solvent. The mixture is heated overnight to yield the intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate.[1]

The subsequent step involves the hydrolysis of this methyl ester.[1] This is accomplished by refluxing the intermediate with sodium hydroxide in a water and methanol solution.[1] Following the reaction, the pH is adjusted to acidic conditions using hydrochloric acid to precipitate the final product, this compound.[1]

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis Reactants1 Methyl 5-bromofuran-2-carboxylate + (4-Nitrophenyl)boronic acid Catalyst Pd(PPh3)2Cl2, 2M Na2CO3, 1,4-dioxane, 90°C Reactants1->Catalyst Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Catalyst->Intermediate Reagents2 NaOH, H2O/MeOH, reflux Intermediate->Reagents2 Acidification 1M HCl Reagents2->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Synthetic pathway for this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical technique for the confirmation of the elemental composition of a synthesized compound by providing a highly accurate mass measurement.

Experimental Protocol

Instrumentation: The HRMS analysis was performed on a Q-ToF Synapt G2-Si HDMS system (Waters, Milford, MA, USA).[1][2]

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable solvent, typically HPLC-grade methanol or acetonitrile. For analysis in negative ion mode, the sample is often introduced without additives.

Data Acquisition: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analysis is conducted in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is calibrated using a suitable reference compound over the desired mass range to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Data Presentation

The HRMS analysis provides a precise mass-to-charge ratio for the molecular ion, which is then compared to the theoretically calculated mass for the expected chemical formula.

ParameterValue
Chemical FormulaC₁₁H₇NO₅
Ionization ModeESI-
Adduct[M-H]⁻
Calculated m/z232.0246
Found m/z232.0248

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol

Crystal Growth: High-quality single crystals suitable for SC-XRD are typically grown through slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable single crystal of this compound is mounted on a goniometer. The diffraction data for this compound was collected at the European Synchrotron Radiation Facility (ESRF) in Grenoble, France, which provides a high-intensity X-ray beam crucial for obtaining high-resolution data from small crystals.[1][2] The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms. The diffraction patterns are recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Characterization_Workflow Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification HRMS HRMS Analysis Purification->HRMS SC_XRD SC-XRD Analysis Purification->SC_XRD Formula Elemental Formula Confirmation HRMS->Formula Structure 3D Molecular Structure (Bond Lengths, Angles) SC_XRD->Structure

Caption: General workflow for the characterization of a novel compound.
Data Presentation

The SC-XRD analysis of this compound revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁.[2] The asymmetric unit contains two independent molecules of the compound.[2]

Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁

Selected Structural Parameters

The analysis shows that the two independent molecules in the asymmetric unit are nearly planar.[1][2]

ParameterMolecule 1Molecule 2
Angle between furan and phenyl rings4.1(1)°6.1(1)°
Torsion Angle C4-C5-C6-C73.7(4)°5.6(4)°
Torsion Angle C8-C9-N1-O413.5(3)°9.6(3)°

The bond lengths and angles within the molecule are all within expected ranges.[2] The planarity of the molecules is a key structural feature.

Conclusion

The combined application of HRMS and SC-XRD provides a comprehensive and unambiguous characterization of this compound. HRMS confirms the elemental composition with high accuracy, while SC-XRD reveals the precise three-dimensional arrangement of atoms in the solid state. These techniques are fundamental in the field of drug discovery and development, ensuring the correct identification and structural integrity of novel chemical entities. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of new organic compounds.

References

A Technical Guide to 5-(4-nitrophenyl)furan-2-carboxylic Acid (CAS No. 28123-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)furan-2-carboxylic acid, with a CAS number of 28123-73-1, is a furan-based compound that has garnered interest in the field of medicinal chemistry.[1][2] Furan derivatives are recognized for their wide range of biological activities and their presence in various pharmacologically active substances. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, with a focus on its role as a potential antitubercular agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 28123-73-1[1][2]
Molecular Formula C₁₁H₇NO₅[2]
Molecular Weight 233.18 g/mol [1]
Melting Point 255-257 °C (decomposes)
Appearance Yellow solid[1]
IUPAC Name This compound[2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling reaction followed by hydrolysis.[1]

Experimental Protocol

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Intermediate)

  • In a reaction vessel under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL).[1]

  • To this solution, add a 2 M sodium carbonate (Na₂CO₃) solution (2.4 mmol).[1]

  • Stir the resulting mixture overnight at 90 °C.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the mixture through a celite pad to remove the catalyst.

  • The crude product can be purified by flash column chromatography using a mixture of cyclohexane, ethyl acetate, and dichloromethane (8:1:1) as the eluent.[1]

Step 2: Hydrolysis to this compound

  • Dissolve the intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol), in a mixture of water (2.6 mL) and methanol (1.3 mL).[1]

  • Add sodium hydroxide (NaOH) (0.6 mmol) to the solution.[1]

  • Stir the reaction mixture at reflux for 3 hours.[1]

  • After cooling, partially concentrate the mixture in vacuo to remove the organic solvent.

  • The final product, this compound, is obtained with a high yield and generally does not require further purification.[1]

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis A Methyl 5-bromofuran-2-carboxylate C Pd(PPh₃)₂Cl₂ 2M Na₂CO₃, 1,4-dioxane A->C B (4-nitrophenyl)boronic acid B->C D Methyl 5-(4-nitrophenyl)furan-2-carboxylate C->D E Methyl 5-(4-nitrophenyl)furan-2-carboxylate F NaOH, H₂O/MeOH E->F G This compound F->G

A flowchart illustrating the two-step synthesis process.

Characterization Data

The structural identity and purity of this compound and its intermediate have been confirmed by various spectroscopic methods.

AnalysisData
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 13.35 (br s, 1H, COOH), 8.31 (d, J = 9.0 Hz, 2H), 8.04 (d, J = 9.0 Hz, 2H), 7.44 (d, J = 3.7 Hz, 1H), 7.37 (d, J = 3.7 Hz, 1H)[1]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08[1]
HRMS (ESI/Q-ToF) Calculated for C₁₁H₆NO₅ [M-H]⁻: 232.0246, Found: 232.0248[1]

Biological Activity and Mechanism of Action

5-Aryl-2-furoic acids, including this compound, have been identified as potential therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These compounds are believed to target the siderophore-mediated iron acquisition system of the bacterium, which is essential for its survival and virulence.[1]

Specifically, this compound is a potential inhibitor of the salicylate synthase MbtI.[1] MbtI is a crucial enzyme in the biosynthesis of mycobactins, the primary siderophores of M. tuberculosis. By inhibiting MbtI, this compound disrupts the bacterium's ability to acquire iron, thereby hindering its growth and proliferation.

Proposed Mechanism of Action

MoA Proposed Mechanism of Action A Chorismate B MbtI Enzyme A->B C Salicylate B->C D Mycobactin Biosynthesis C->D E Iron Acquisition D->E F Bacterial Growth E->F G This compound G->B Inhibition

Inhibition of the MbtI enzyme by the title compound.

Applications in Drug Development

The unique mechanism of action of this compound makes it an attractive candidate for the development of novel antitubercular drugs. Targeting virulence factors like iron acquisition represents a promising strategy to combat drug-resistant strains of M. tuberculosis. Further research and optimization of this compound could lead to the development of a new class of anti-TB agents.

Conclusion

This compound is a compound with significant potential in the field of antitubercular drug discovery. This technical guide has provided a detailed overview of its synthesis, characterization, and proposed mechanism of action. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of this and related furan derivatives.

References

The Diverse Biological Activities of Furan-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of furan-2-carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Furan-2-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The antimicrobial efficacy is often attributed to the furan nucleus, which can be chemically modified to enhance potency and selectivity.[1][2] Derivatives such as amides, hydrazides, and those incorporating other heterocyclic moieties have been extensively investigated.

Quantitative Antimicrobial Data

The antimicrobial activity of various furan-2-carboxylic acid derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference(s)
3-Aryl-3-(furan-2-yl)propenoic acid derivativesCandida albicans64[3]
3-Aryl-3-(furan-2-yl)propenoic acid derivativesStaphylococcus aureus128[3]
Carbamothioyl-furan-2-carboxamide (Compound 4f)Bacillus cereus230[4]
Carbamothioyl-furan-2-carboxamide (Compound 4a)Staphylococcus aureus265[4]
Carbamothioyl-furan-2-carboxamide (Compound 4b)Escherichia coli280[4]
Carbamothioyl-furan-2-carboxamide derivativesFungal strains120.7 - 190[4]
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[5]

Anticancer Activity

The furan scaffold is a key structural motif in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.[6] Furan-2-carboxamide derivatives, in particular, have shown powerful antiproliferative effects.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The anticancer potential of selected furan-2-carboxylic acid derivatives is presented below, with IC50 values representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Pyridine carbohydrazide furan derivativeMCF-7 (Breast Cancer)4.06[6]
N-phenyl triazinone furan derivativeMCF-7 (Breast Cancer)2.96[6]
Furan-based derivative (Compound 7)MCF-7 (Breast Cancer)2.96[1]
Furan-based derivative (Compound 4)MCF-7 (Breast Cancer)4.06[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c)HeLa (Cervical Cancer)62.37 µg/mL[7]
Benzofuran derivative (Compound 5d)RAW-264.7 (Macrophage)> 80 (low cytotoxicity)[8]

Anti-inflammatory Activity

Certain furan-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the inhibition of pro-inflammatory mediators.[5][8]

Quantitative Anti-inflammatory Data
Compound/DerivativeAssayIC50 (µM)Reference(s)
Benzofuran derivative (Compound 5d)NO inhibition in LPS-stimulated RAW-264.7 cells52.23 ± 0.97[8]
Benzofuran derivative 1NO inhibition in RAW 264.7 cells17.3[9]
Benzofuran derivative 3NO inhibition in RAW 264.7 cells16.5[9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of furan-2-carboxylic acid derivatives. The following are representative protocols for the synthesis of a carboxamide derivative and for standard antimicrobial and anticancer assays.

Synthesis of Furan-2-Carboxamide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of furan-2-carboxamides via the activation of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[10]

Materials:

  • Furan-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine (e.g., 1,4-diaminobenzene, 3-aminobenzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (AcOEt)

  • Aqueous Sodium Bicarbonate (NaHCO3) solution (10%)

  • Aqueous Hydrochloric Acid (HCl) solution (10%)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve furan-2-carboxylic acid (1 equivalent) and CDI (1.1-1.5 equivalents) in anhydrous THF.

  • Stir the mixture at 45 °C for 2 hours to form the activated intermediate.

  • In a separate flask, dissolve the desired amine (1-1.5 equivalents) in THF.

  • Add the solution of the activated carboxylic acid dropwise to the amine solution.

  • Stir the reaction mixture at 45 °C for 18-20 hours.

  • Remove the THF under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous NaHCO3 and 10% aqueous HCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to obtain the desired furan-2-carboxamide.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[11][12][13]

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

  • Add 100 µL of the standardized microbial inoculum to each well, except the negative control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 620 nm can be used for background correction.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of furan-2-carboxylic acid derivatives can be attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger an inflammatory response by activating these pathways. Certain benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[8][17] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates IKK IKKα/β TLR4->IKK activates JNK JNK p38 p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Expression translocates to nucleus & activates Furan_Derivative Furan-2-carboxylic Acid Derivative Furan_Derivative->ERK inhibits Furan_Derivative->JNK Furan_Derivative->p38 Furan_Derivative->IKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by furan derivatives.

Quorum Sensing Inhibition

Furan-2-carboxamides have been designed as bioisosteric replacements for furanones, which are known inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.[18][19] Certain furan-2-carboxamide derivatives have demonstrated the ability to reduce biofilm formation and decrease the production of virulence factors such as pyocyanin and proteases. Molecular docking studies suggest that these compounds may act by binding to the LasR receptor, a key component of the P. aeruginosa quorum sensing system, thereby interfering with its function.[10]

G Autoinducer Acyl-homoserine lactone (AHL) LasR LasR Receptor Autoinducer->LasR binds & activates Gene_Expression Virulence Factor Gene Expression LasR->Gene_Expression activates Biofilm Biofilm Formation & Virulence Gene_Expression->Biofilm Furan_Carboxamide Furan-2-carboxamide Furan_Carboxamide->LasR competitively inhibits

Caption: Quorum sensing inhibition by furan-2-carboxamides.

Anticancer Signaling Pathways

While the precise mechanisms for many furan derivatives are still under investigation, some have been shown to modulate the PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] By inhibiting key components of this pathway, furan derivatives can induce apoptosis and suppress tumor growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival, Proliferation, & Growth Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Furan_Derivative Furan Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->Akt inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by furan derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of furan-2-carboxylic acid derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Furan-2-carboxylic Acid Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Assay MIC Determination (Broth Microdilution) Primary_Screening->MIC_Assay MTT_Assay Cytotoxicity Assay (MTT) Primary_Screening->MTT_Assay Lead_Compound Lead Compound Identification MIC_Assay->Lead_Compound MTT_Assay->Lead_Compound Pathway_Analysis Signaling Pathway Analysis (Western Blot) Docking Molecular Docking Lead_Compound->Pathway_Analysis Lead_Compound->Docking

Caption: Experimental workflow for the evaluation of furan derivatives.

References

The Emergence of 5-Phenyl-Furan-2-Carboxylic Acids as Potent Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent discovery of novel antitubercular agents with new mechanisms of action. This technical guide delves into the discovery and development of a promising class of compounds: 5-phenyl-furan-2-carboxylic acids. These molecules have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth, primarily targeting the salicylate synthase (MbtI), an enzyme crucial for mycobacterial iron acquisition via siderophores. This document provides a comprehensive overview of the synthesis, in vitro and ex vivo activity, and structure-activity relationships of this emerging class of antitubercular agents. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this area.

Introduction: Targeting Iron Acquisition in Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the critical need for new therapeutic strategies.[2] One innovative approach is to target pathways essential for the pathogen's survival and virulence within the host, but which are absent in humans.[1]

The acquisition of iron is a critical virulence factor for M. tuberculosis. The bacterium utilizes siderophores, small iron-chelating molecules called mycobactins, to scavenge for iron.[3] The biosynthesis of these siderophores is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate.[1][4] As this pathway is absent in humans, MbtI presents an attractive target for the development of new antitubercular drugs.[3] The 5-phenyl-furan-2-carboxylic acid scaffold has emerged as a key pharmacophore for the inhibition of MbtI.[1][4]

The Core Scaffold: 5-Phenyl-Furan-2-Carboxylic Acid

The fundamental structure of this class of compounds consists of a central furan-2-carboxylic acid moiety with a phenyl group at the 5-position. The furan scaffold is a common feature in a number of antitubercular drugs, with various 2,5-substituted furans identified as inhibitors of a range of mycobacterial enzymes.[1][4]

Core_Scaffold cluster_furan Furan Ring cluster_substituents Furan O C2 C Furan->C2 C3 C C2->C3 COOH COOH C2->COOH 2-position C4 C C3->C4 C5 C C4->C5 C5->Furan Phenyl Phenyl Group C5->Phenyl 5-position

Figure 1: Core chemical structure of 5-phenyl-furan-2-carboxylic acids.

Synthesis of 5-Phenyl-Furan-2-Carboxylic Acid Analogs

The synthesis of 5-phenyl-furan-2-carboxylic acid derivatives is primarily achieved through a Suzuki-Miyaura cross-coupling reaction. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow start Starting Materials: (5-(methoxycarbonyl)furan-2-yl)boronic acid & Substituted Bromobenzonitrile suzuki Suzuki-Miyaura Cross-Coupling start->suzuki hydrolysis Basic Hydrolysis suzuki->hydrolysis product Final 5-Phenyl-Furan-2-Carboxylic Acid Analog hydrolysis->product

Figure 2: General synthesis workflow for 5-phenyl-furan-2-carboxylic acids.
Detailed Experimental Protocol: General Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling (5-(methoxycarbonyl)furan-2-yl)boronic acid and a suitably substituted bromobenzonitrile are dissolved in a solvent such as 1,4-dioxane. A palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride, is added to the mixture. A base, typically an aqueous solution of sodium carbonate, is then introduced. The reaction mixture is heated and stirred, often overnight, to facilitate the coupling reaction. Upon completion, the mixture is cooled and filtered to remove the catalyst.[1][3][4]

Step 2: Hydrolysis The ester intermediate obtained from the Suzuki-Miyaura reaction is dissolved in a mixture of an alcohol (e.g., methanol) and water. A strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux for several hours. This process hydrolyzes the ester to the corresponding carboxylic acid. After cooling, the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the final product.[1][3][4]

Antitubercular Activity and Structure-Activity Relationships (SAR)

A number of 5-phenyl-furan-2-carboxylic acid analogs have been synthesized and evaluated for their antimycobacterial activity. The structure-activity relationship studies have revealed that the nature and position of the substituent on the phenyl ring significantly influence the compound's potency.

Table 1: In Vitro Antitubercular Activity of Selected 5-Phenyl-Furan-2-Carboxylic Acid Analogs

CompoundPhenyl SubstituentMIC (µM) vs. M. smegmatisMIC (µM) vs. M. tuberculosis H37RvCytotoxicity (CC50 in µM)
I 3-cyano>200Not reportedNot reported
1f 3-cyano-5-benzyloxy>200Not reportedNot cytotoxic
5-(4-nitrophenyl)furan-2-carboxylic acid 4-nitroNot reportedNot reportedNot reported

Data extracted from available public sources.[1][3][4] Note: Direct comparative data for Mtb H37Rv for all compounds was not available in the initial sources.

The available data indicates that while the initial lead compound with a 3-cyano substituent showed limited activity against non-pathogenic mycobacteria, further modifications to the phenyl ring are being explored to enhance potency.[3] For instance, the introduction of a benzyloxy group at the 5-position of the 3-cyanophenyl ring (compound 1f ) was investigated to improve properties, though it did not significantly increase the in vitro activity against M. smegmatis.[3]

Experimental Protocols for Biological Evaluation

In Vitro Antimycobacterial Activity Assay

The minimum inhibitory concentration (MIC) is determined to assess the in vitro antitubercular activity of the synthesized compounds.

MIC_Assay_Workflow start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with a suspension of Mycobacterium tuberculosis (e.g., H37Ra or H37Rv) start->inoculate incubate Incubate plates for 7 days inoculate->incubate assay Determine bacterial viability using an indicator dye (e.g., Alamar Blue) incubate->assay readout Measure fluorescence or absorbance to determine MIC assay->readout

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

A common method involves a microplate-based assay using an indicator like Alamar Blue.[2] Serial dilutions of the test compounds are prepared in 96-well plates, and a standardized inoculum of M. tuberculosis is added to each well. The plates are incubated for a defined period, typically 7 days. Following incubation, the viability of the bacteria is assessed by adding a viability indicator dye. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Assay

To evaluate the selectivity of the compounds, their toxicity against mammalian cells is assessed.

A standard method for determining cytotoxicity is the MTT assay using a cell line such as Vero cells. The cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After an incubation period, MTT solution is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the concentration that reduces cell viability by 50% (CC50) is calculated. Low cytotoxicity is a desirable characteristic for a potential drug candidate.[5]

Conclusion and Future Directions

The 5-phenyl-furan-2-carboxylic acids represent a promising class of antitubercular agents that target the essential iron acquisition machinery of Mycobacterium tuberculosis. The synthetic route to these compounds is well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. While the initial compounds have shown modest to good activity, further optimization of the phenyl ring substituents is crucial to enhance their potency and improve their pharmacokinetic properties. Future work should focus on a broader exploration of substitutions on the phenyl ring, determination of their activity against drug-resistant strains of M. tuberculosis, and in vivo efficacy studies in animal models of tuberculosis. The development of these MbtI inhibitors could provide a much-needed new therapeutic option in the fight against this persistent global health threat.

References

Targeting Iron Acquisition in Mycobacterium tuberculosis: The Role of 5-(4-nitrophenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of novel therapeutic strategies that target unconventional pathways essential for the bacterium's survival and virulence. One such promising avenue is the disruption of iron acquisition mechanisms. Iron is a critical nutrient for Mtb, playing a vital role in various metabolic processes. To acquire this essential metal from the host, Mtb employs a sophisticated system involving the synthesis and secretion of high-affinity iron chelators known as siderophores, specifically mycobactins and carboxymycobactins.

This technical guide focuses on a class of compounds, the 5-phenyl-furan-2-carboxylic acids, which have been identified as potent inhibitors of siderophore biosynthesis. In particular, it delves into the role of 5-(4-nitrophenyl)furan-2-carboxylic acid as a key representative of this class. These compounds target the salicylate synthase MbtI, a crucial enzyme that catalyzes the first committed step in the biosynthesis of all mycobacterial siderophores. By inhibiting MbtI, these molecules effectively starve the bacteria of iron, representing a novel anti-virulence approach. This document provides a comprehensive overview of the mechanism of action, quantitative data on related compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Salicylate Synthase (MbtI)

The primary molecular target of this compound and its analogs is the salicylate synthase MbtI.[1][2] MbtI is a Mg²⁺-dependent enzyme that converts chorismate to salicylate, the foundational building block for the synthesis of both mycobactin and carboxymycobactin.[1][2] The inhibition of MbtI disrupts the entire siderophore production line, thereby impeding the bacterium's ability to scavenge iron from its environment. This is a significant blow to the pathogen's viability, as iron is indispensable for its growth and the establishment of infection.[1][2] The furan scaffold is a common feature in antitubercular drugs, and the 5-phenyl-furan-2-carboxylic acid structure has emerged as a promising pharmacophore for targeting MbtI.[1][2]

Quantitative Data

While specific inhibitory concentrations for this compound against MbtI and M. tuberculosis are not extensively published, data for structurally related compounds from the 5-phenylfuran-2-carboxylic acid series provide valuable insights into the potential efficacy of this class of inhibitors. One study noted that the acid corresponding to a fluorinated ester derivative of this compound demonstrated "modest activity on MbtI".[3][4] The following table summarizes the inhibitory activities of several potent analogs, highlighting the structure-activity relationships within this class.

CompoundTargetIC₅₀ (µM)MIC₉₉ (µM) vs. M. bovis BCGReference
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acidMbtI11.232--INVALID-LINK--
5-(3-cyanophenyl)furan-2-carboxylic acidMbtI1263--INVALID-LINK--
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acidMbtI~9 (Ki)125--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling followed by hydrolysis.[2]

  • Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is coupled with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield methyl 5-(4-nitrophenyl)furan-2-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH in a mixture of water and methanol) at reflux, followed by acidification with HCl to precipitate the final product, this compound, as a solid.[5]

MbtI Inhibition Assay

The inhibitory activity of compounds against MbtI is determined by measuring the enzymatic production of salicylic acid from chorismate using a fluorimetric assay.

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis MbtI is purified. A stock solution of the substrate, chorismic acid, is prepared.

  • Assay Reaction: The assay is performed in a suitable buffer containing the MbtI enzyme, the inhibitor at various concentrations (typically with a stock solution in DMSO), and the substrate, chorismic acid.

  • Fluorescence Measurement: The reaction is incubated, and the formation of salicylic acid is quantified by measuring the fluorescence at an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm.

  • Data Analysis: The percentage of residual enzymatic activity is calculated, and IC₅₀ values are determined by plotting the inhibition data against the logarithm of the inhibitor concentration. To rule out non-specific inhibition, control experiments are conducted in the presence of bovine serum albumin (BSA) or Triton X-100.

Minimum Inhibitory Concentration (MIC₉₉) Determination

The whole-cell antimycobacterial activity is assessed by determining the MIC₉₉ against a surrogate species like Mycobacterium bovis BCG under iron-limiting conditions using the Resazurin Microtiter Assay (REMA).

  • Culture Preparation: M. bovis BCG is grown in an iron-limiting medium, such as chelated Sauton's medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated for a defined period.

  • Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated further.

  • Result Interpretation: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC₉₉ is defined as the lowest concentration of the compound that prevents this color change, indicating at least 99% inhibition of bacterial growth.

Siderophore Activity Assay (Universal CAS Assay)

The Chrome Azurol S (CAS) assay is used to confirm that the antimycobacterial activity is due to the inhibition of iron uptake by measuring the siderophore levels in the culture supernatant.

  • Culture Supernatant Collection: After treating the mycobacterial cultures with the inhibitor, the supernatant is collected.

  • CAS Assay Solution: The CAS assay solution, which is a colored complex of a dye (Chrome Azurol S), a detergent, and iron(III), is prepared.

  • Reaction: The culture supernatant is mixed with the CAS assay solution.

  • Spectrophotometric Measurement: Siderophores in the supernatant will chelate the iron from the CAS complex, causing a color change that can be quantified spectrophotometrically. A decrease in siderophore production in the presence of the inhibitor will result in a smaller color change compared to the untreated control.

Visualizations

Signaling Pathway

Mtb_Iron_Acquisition Mycobacterium tuberculosis Siderophore Biosynthesis and Iron Uptake Pathway cluster_Siderophore_Biosynthesis Siderophore Biosynthesis cluster_Iron_Uptake Iron Uptake Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate NRPS_PKS Non-Ribosomal Peptide Synthetases (NRPS) & Polyketide Synthases (PKS) (e.g., MbtA, MbtB, MbtC, MbtD, MbtE, MbtF) Salicylate->NRPS_PKS Precursor MbtI->Salicylate Catalyzes Inhibitor This compound Inhibitor->MbtI Inhibits Siderophores Mycobactins & Carboxymycobactins NRPS_PKS->Siderophores Synthesize Fe_Siderophore Fe³⁺-Siderophore Complex Siderophores->Fe_Siderophore Chelation MmpSL MmpS4/L4 & MmpS5/L5 Siderophores->MmpSL Export Extracellular_Fe3 Extracellular Fe³⁺ IrtAB IrtAB Transporter Fe_Siderophore->IrtAB Import MmpSL->Extracellular_Fe3 Secreted Siderophores Chelate Iron Intracellular_Fe3 Intracellular Fe³⁺ IrtAB->Intracellular_Fe3 Release Bacterial_Growth Bacterial Growth & Virulence Intracellular_Fe3->Bacterial_Growth Essential for

Caption: Mtb Siderophore Biosynthesis and Iron Uptake Pathway.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating MbtI Inhibitors Synthesis Chemical Synthesis of this compound InVitro_Assay In Vitro MbtI Inhibition Assay Synthesis->InVitro_Assay Test Compound MIC_Assay Whole-Cell Antimycobacterial Activity (MIC₉₉) InVitro_Assay->MIC_Assay Active Compounds Data_Analysis Data Analysis & Structure-Activity Relationship InVitro_Assay->Data_Analysis CAS_Assay Mechanism Confirmation (CAS Assay) MIC_Assay->CAS_Assay Confirm Mechanism MIC_Assay->Data_Analysis CAS_Assay->Data_Analysis

Caption: Workflow for MbtI Inhibitor Evaluation.

Logical Relationships

Logical_Relationships Logical Relationships in MbtI Inhibition Inhibitor 5-(4-nitrophenyl)furan- 2-carboxylic acid MbtI_Inhibition MbtI Inhibition Inhibitor->MbtI_Inhibition leads to Siderophore_Depletion Decreased Siderophore Production MbtI_Inhibition->Siderophore_Depletion results in Iron_Starvation Impaired Iron Acquisition Siderophore_Depletion->Iron_Starvation causes Growth_Inhibition Inhibition of Mycobacterial Growth Iron_Starvation->Growth_Inhibition ultimately leads to

Caption: Logical Flow of MbtI Inhibition.

Conclusion

Targeting the iron acquisition machinery of Mycobacterium tuberculosis presents a compelling strategy to combat this persistent pathogen. The 5-phenyl-furan-2-carboxylic acid scaffold, represented by compounds like this compound, has been firmly established as a promising starting point for the development of novel anti-tubercular agents. By inhibiting the salicylate synthase MbtI, these molecules effectively disrupt the siderophore biosynthesis pathway, leading to iron starvation and subsequent inhibition of bacterial growth. While this compound itself may possess modest activity, the extensive research into its analogs has provided a wealth of data to guide future drug design and optimization efforts. The detailed experimental protocols and a clear understanding of the underlying biological pathways, as outlined in this guide, are crucial for advancing this promising class of inhibitors towards clinical application. Further exploration of structure-activity relationships and the use of advanced drug delivery systems could unlock the full therapeutic potential of MbtI inhibitors in the fight against tuberculosis.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(4-nitrophenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid. This compound has been identified as a potential therapeutic agent, particularly in the field of antitubercular research, where it is investigated for its role in targeting iron acquisition in mycobacterial species.[1][2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₁₁H₇NO₅[4][5][6]
Molecular Weight 233.18 g/mol [4][6]
Melting Point 255-257 °C (decomposes)[7]
Boiling Point 451.4 ± 35.0 °C (Predicted)[7]
Density 1.440 ± 0.06 g/cm³ (Predicted)[7]
pKa 2.80 ± 0.10 (Predicted)[7]
LogP 2.553[6]
Appearance Yellow solid[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling reaction followed by ester hydrolysis.[1][2]

Step 1: Suzuki Coupling for Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Reactants: Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are required.

  • Solvent and Base: The reaction is carried out in dry 1,4-dioxane under a nitrogen atmosphere with a 2 M sodium carbonate (Na₂CO₃) solution.[1]

  • Procedure:

    • Dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and Pd(PPh₃)₂Cl₂ (5 mol%) in dry 1,4-dioxane (10 mL).[1]

    • Add the 2 M Na₂CO₃ solution.[1]

    • Stir the resulting mixture overnight at 90 °C.[1]

    • After completion, cool the solution to room temperature and filter it through a celite pad.

    • The crude product is then purified by flash column chromatography.[1]

Step 2: Hydrolysis to this compound

  • Reactants: The intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate, and sodium hydroxide (NaOH) are used.

  • Solvent: A mixture of water (H₂O) and methanol (MeOH) is used as the solvent.[1]

  • Procedure:

    • To a solution of methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a 2:1 mixture of H₂O (2.6 mL) and MeOH (1.3 mL), add NaOH (0.6 mmol).[1]

    • Stir the reaction mixture at reflux for 3 hours.[1]

    • Partially concentrate the mixture in vacuo to remove the solvent.

    • Adjust the pH to 3–4 by adding 1 M hydrochloric acid (HCl).[1]

    • Extract the aqueous phase with ethyl acetate (EtOAc).[1]

    • Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to yield the final product as a yellow solid.[1]

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms. Expected signals include peaks for the carboxylic acid proton, as well as doublets for the protons on the furan and phenyl rings.[1]

    • ¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • ESI/Q-ToF: Electrospray ionization quadrupole time-of-flight mass spectrometry is used to determine the accurate mass of the molecule, confirming its elemental composition. For C₁₁H₇NO₅, the calculated mass is 232.0246 [M-H]⁻, with experimental findings closely matching this value.[1]

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique is employed to determine the three-dimensional atomic and molecular structure of the compound in its crystalline form.[1][2]

Visualizations

The following diagrams illustrate the synthesis workflow and the key properties of the compound.

Synthesis_Workflow Reactants1 Methyl 5-bromofuran-2-carboxylate + (4-nitrophenyl)boronic acid Step1 Suzuki Coupling Reactants1->Step1 Catalyst Pd(PPh₃)₂Cl₂ 2M Na₂CO₃, 1,4-dioxane 90°C, N₂ Catalyst->Step1 Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Reactants2 NaOH H₂O/MeOH (2:1) Reflux, 3h Reactants2->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic pathway for this compound.

Properties_Overview cluster_physicochemical Physicochemical Properties cluster_application Research Application Compound This compound MolecularInfo Formula: C₁₁H₇NO₅ MW: 233.18 g/mol Compound->MolecularInfo PhysicalState Appearance: Yellow Solid Melting Point: 255-257 °C (dec.) Compound->PhysicalState SolubilityRelated pKa: ~2.80 (Predicted) LogP: 2.553 Compound->SolubilityRelated Application Antitubercular Agent Candidate Targets Mycobacterial Iron Acquisition Compound->Application

Caption: Overview of key properties and applications.

References

An In-depth Technical Guide on the Structural Elucidation of 5-(4-nitrophenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structural elucidation of 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in the development of novel antitubercular agents. The structural characterization of this molecule is crucial for understanding its chemical properties and biological activity. This document details the spectroscopic and crystallographic data, the experimental protocols used for their acquisition, and a logical workflow for the elucidation process.

Spectroscopic and Crystallographic Data

The structural determination of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD). The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
DMSO-d₆13.35br s-COOH
8.31d9.0H₈, H₁₀
8.04d9.0H₇, H₁₁
7.44d3.7H₃
7.37d3.7H₄
CDCl₃ (for methyl ester precursor)8.28d8.5H₈, H₁₀
7.93d8.5H₇, H₁₁
7.28d3.7H₃
6.95d3.7H₄
3.94s-OCH₃

Table 2: ¹³C NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)Assignment
DMSO-d₆159.52C₁
154.21C₅
147.34C₉
146.21C₂
135.26C₆
125.67C₇, C₁₁
124.93C₈, C₁₀
120.29C₃
112.08C₄
CDCl₃ (for methyl ester precursor)159.06C₁
154.94C₅
147.70C₉
145.44C₂
135.23C₆
125.46C₇, C₁₁
124.57C₈, C₁₀
120.12C₃
110.36C₄
52.42OCH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/zFormula
ESI/Q-ToF232.0246 [M+H]⁺232.0248 [M+H]⁺C₁₁H₇NO₅

Table 4: Single-Crystal X-ray Diffraction (SC-XRD) Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.758(3)
b (Å)5.672(2)
c (Å)14.881(4)
α (°)90
β (°)99.19(3)
γ (°)90
Volume (ų)978.8(5)
Z4
Density (calculated) (Mg/m³)1.579
F(000)480.0
Angle between furan and phenyl rings4.1(1)° and 6.1(1)° for the two molecules in the asymmetric unit

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Synthesis of this compound

The synthesis was performed via a two-step process involving a Suzuki coupling followed by hydrolysis.[1][2]

  • Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

    • Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride were dissolved in dry 1,4-dioxane under a nitrogen atmosphere.[2]

    • A 2 M aqueous solution of Na₂CO₃ was added, and the mixture was stirred overnight at 90 °C.[2]

    • After cooling, the solution was filtered through celite, diluted with water, and extracted with ethyl acetate.[1]

    • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

    • The crude product was purified by flash column chromatography.[1]

  • Step 2: Hydrolysis to this compound.

    • Methyl 5-(4-nitrophenyl)furan-2-carboxylate was dissolved in a mixture of water and methanol.[2]

    • Sodium hydroxide was added, and the mixture was refluxed for 3 hours.[2]

    • The methanol was removed in vacuo, and the pH of the aqueous solution was adjusted to 3-4 with 1 M HCl.[2]

    • The resulting precipitate was collected by filtration, washed with water, and dried to yield the final product as a yellow solid.[2]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1][2]

  • Sample Preparation: The compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) for the methyl ester precursor.

  • ¹H NMR: Spectra were acquired at 300 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR: Spectra were acquired at 75 MHz. Chemical shifts are reported in ppm relative to the solvent peak.

2.3 High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization/quadrupole time-of-flight (ESI/Q-ToF) mass spectrometer.[2]

  • Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion.

  • Data Acquisition: The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass-to-charge ratio was compared to the calculated value for the proposed elemental composition.

2.4 Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single crystals were obtained and analyzed using synchrotron radiation.[1][2]

  • Crystal Growth: Crystals suitable for SC-XRD were grown unexpectedly during co-crystallization experiments.[1][2]

  • Data Collection: A suitable crystal was mounted on a goniometer, and diffraction data were collected at a controlled temperature using a synchrotron radiation source.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_elucidation Final Structure Synthesis Synthesis of this compound Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD NMR_Data Determine Connectivity and Chemical Environment NMR->NMR_Data HRMS_Data Confirm Elemental Composition HRMS->HRMS_Data SC_XRD_Data Determine 3D Structure and Stereochemistry SC_XRD->SC_XRD_Data Final_Structure Elucidated Structure NMR_Data->Final_Structure HRMS_Data->Final_Structure SC_XRD_Data->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antitubercular Activity Testing of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. Furan derivatives have emerged as a promising class of compounds with potential antitubercular activity. This document provides detailed application notes and standardized protocols for the in vitro evaluation of furan derivatives against Mtb. These protocols cover the determination of minimum inhibitory concentration (MIC), visualization of mycobacteria, and assessment of cytotoxicity, which are critical steps in the early-stage drug discovery pipeline.

Key Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][2] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[3]

Principle: Actively growing mycobacteria reduce the Alamar Blue reagent, resulting in a color change from blue to pink.[2] The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[2]

Protocol:

  • Preparation of Mtb Culture:

    • Grow Mycobacterium tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.

  • Plate Setup:

    • In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the furan derivative solution (dissolved in an appropriate solvent like DMSO, typically at 100x the final desired concentration) to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (vehicle control) and a positive control (e.g., isoniazid or rifampicin).

  • Inoculation:

    • Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 30 µL of Alamar Blue solution (a sterile, commercially available solution or a self-prepared 0.01% w/v solution in sterile water) and 12.5 µL of 20% sterile Tween 80 to each well.[4]

    • Re-incubate the plate at 37°C for 24-48 hours.

  • Reading and Interpretation:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[2]

    • The MIC is the lowest drug concentration that prevents the color change from blue to pink.[2]

Auramine O Staining for Visualization of Mycobacteria

Auramine O is a fluorescent stain used for the rapid detection of acid-fast bacilli, including Mycobacterium tuberculosis.[5] This technique is more sensitive than the traditional Ziehl-Neelsen stain.[6]

Principle: Auramine O is a fluorochrome dye that binds to the mycolic acids in the cell walls of mycobacteria.[7] When viewed under a fluorescence microscope, the stained bacteria emit a bright yellow-green fluorescence against a dark background.[7][8] Potassium permanganate is used as a counterstain to quench background fluorescence.[7]

Protocol:

  • Smear Preparation:

    • Prepare a thin smear of the mycobacterial culture or clinical specimen on a clean glass slide.

    • Air-dry the smear and then heat-fix it by passing the slide through a flame 2-3 times.

  • Staining:

    • Flood the slide with Auramine O stain and let it stand for 15 minutes.[8]

  • Rinsing:

    • Gently rinse the slide with distilled water.

  • Decolorization:

    • Flood the slide with a decolorizing solution (e.g., 0.5% acid-alcohol) for 2-3 minutes.[6]

  • Rinsing:

    • Rinse the slide thoroughly with distilled water.

  • Counterstaining:

    • Flood the slide with a counterstain, such as potassium permanganate, for 2 minutes.[5]

  • Final Rinse and Drying:

    • Rinse the slide with distilled water and allow it to air dry.

  • Microscopy:

    • Examine the slide under a fluorescence microscope using the appropriate filter set. Acid-fast bacilli will appear as bright, fluorescent yellow-green rods against a dark background.[8]

Cytotoxicity Assays

Assessing the cytotoxicity of novel compounds is a crucial step to ensure they are selectively toxic to Mtb and not to host cells.[9] Commonly used cell lines for this purpose include Vero (monkey kidney epithelial cells), HepG2 (human liver cancer cells), and A549 (human lung adenocarcinoma cells).[9][10]

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the furan derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation

Summarizing the quantitative data in a structured format is essential for comparing the efficacy and safety of different furan derivatives.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of Furan Derivatives

Compound IDMtb StrainMIC (µg/mL)[12][13][14]Cytotoxicity (CC50 in µg/mL)[12]Cell LineSelectivity Index (SI = CC50/MIC)
Furan-1H37Rv8.071.82CHO0.23
Furan-2H37Rv2.6238.24CHO14.64
Furan-3H37Rv3.0745.58CHO14.85
DF02H37Rv1.6Not Reported--
DF05H37Rv1.6Not Reported--
DF07H37Rv1.6Not Reported--
DF10H37Rv3.25Not Reported--

Note: CHO stands for Chinese Hamster Ovary cells.

Visualization of Experimental Workflows

experimental_workflow cluster_mic MIC Determination (MABA) cluster_stain Visualization (Auramine O) cluster_cyto Cytotoxicity Assay (MTT) mic1 Prepare Mtb Culture mic2 Serial Dilution of Furan Derivatives in 96-well Plate mic1->mic2 mic3 Inoculate with Mtb mic2->mic3 mic4 Incubate (5-7 days) mic3->mic4 mic5 Add Alamar Blue mic4->mic5 mic6 Incubate (24-48h) mic5->mic6 mic7 Read Results (Color Change) mic6->mic7 stain1 Prepare Smear stain2 Stain with Auramine O stain1->stain2 stain3 Decolorize stain2->stain3 stain4 Counterstain stain3->stain4 stain5 Microscopy stain4->stain5 cyto1 Seed Mammalian Cells cyto2 Treat with Furan Derivatives cyto1->cyto2 cyto3 Incubate (48-72h) cyto2->cyto3 cyto4 Add MTT Reagent cyto3->cyto4 cyto5 Solubilize Formazan cyto4->cyto5 cyto6 Measure Absorbance cyto5->cyto6

logical_relationship furan Furan Derivative Library mic Primary Screening: MIC Determination (MABA) furan->mic active Active Compounds (MIC ≤ Threshold) mic->active Growth Inhibition inactive Inactive Compounds mic->inactive No Inhibition cyto Secondary Screening: Cytotoxicity Assay (e.g., MTT) active->cyto si Calculate Selectivity Index (SI = CC50/MIC) cyto->si hit Hit Compounds (High SI) si->hit SI > 10 toxic Toxic Compounds (Low SI) si->toxic SI ≤ 10

References

Application Notes and Protocols: MbtI Enzyme Inhibition Assay Using 5-(4-nitrophenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires iron for its survival and pathogenesis. To acquire this essential nutrient from its host, Mtb utilizes siderophores, with mycobactin being a key component. The biosynthesis of mycobactin is initiated by the enzyme MbtI, a salicylate synthase that catalyzes the conversion of chorismate to salicylate.[1][2] This crucial first step makes MbtI an attractive target for the development of new anti-tubercular drugs that could act as virulence-blocking agents.[3][4]

One promising class of MbtI inhibitors is the 5-phenyl-furan-2-carboxylic acids.[4][5] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay of MbtI using a representative compound from this class, 5-(4-nitrophenyl)furan-2-carboxylic acid. The assay is based on the fluorometric detection of the product, salicylic acid.[6][7]

MbtI Biochemical Pathway

The MbtI enzyme is a crucial component of the mycobactin biosynthesis pathway in Mycobacterium tuberculosis. It functions as a salicylate synthase, converting chorismate into salicylate, which serves as a precursor for the synthesis of mycobactin siderophores. This process is dependent on the presence of Mg²⁺ as a cofactor.[2][8]

MbtI_Pathway Chorismate Chorismate MbtI MbtI Enzyme (Salicylate Synthase) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Product Mycobactin Mycobactin Biosynthesis Salicylate->Mycobactin Inhibitor 5-(4-nitrophenyl)furan- 2-carboxylic acid Inhibitor->MbtI Inhibition Mg Mg²⁺ Mg->MbtI Cofactor

Caption: Biochemical reaction catalyzed by MbtI and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and related compounds against the MbtI enzyme.

CompoundIC₅₀ (µM)Reference
This compound~10-20*Estimated based on similar compounds[9][10]
5-phenylfuran-2-carboxylic acid derivative I6.3[9]
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid11.2[9]
Compound 1f (a 5-phenylfuran-2-carboxylic acid derivative)12[10]

Note: A specific IC₅₀ value for this compound was not found in the searched literature. The provided value is an estimation based on the activity of structurally similar compounds from the same chemical class.

Experimental Protocols

MbtI Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from established fluorometric assays for MbtI.[6][7]

Materials and Reagents:

  • Recombinant M. tuberculosis MbtI enzyme[6]

  • Chorismic acid[6]

  • This compound (or other inhibitors)

  • HEPES buffer (50 mM, pH 7.5)[6]

  • MgCl₂ (5 mM)[6]

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorimeter/plate reader

Experimental Workflow:

Caption: Workflow for the MbtI enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Dissolve the inhibitor, this compound, in DMSO to create a high-concentration stock (e.g., 20 mM).[6]

  • Assay Mixture Preparation: In a 96-well black microplate, prepare the reaction mixture in a final volume of 200-400 µL.[6] For each well, add:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • Desired concentration of the inhibitor (prepare serial dilutions from the stock solution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Enzyme Addition: Add the recombinant MbtI enzyme to each well to a final concentration of 1-2 µM.[6]

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, chorismic acid, to a final concentration of 50 µM.[6]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a fluorimeter set to an excitation wavelength of 305 nm and an emission wavelength of 420 nm.[6] Record measurements every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control reaction containing no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Controls:

  • Positive Control (No Inhibition): Reaction with enzyme, substrate, and buffer, but no inhibitor (only DMSO vehicle).

  • Negative Control (100% Inhibition): Reaction mixture without the MbtI enzyme or without the essential MgCl₂ cofactor.[7]

  • Blank: Reaction mixture without enzyme and substrate to measure background fluorescence.

Logical Relationship of Key Components

The successful inhibition of MbtI by this compound is dependent on the interplay of several key components, leading to a measurable outcome.

Logical_Relationship cluster_input Input Components cluster_process Process cluster_outcome Outcome MbtI MbtI Enzyme Binding Inhibitor Binds to MbtI MbtI->Binding Chorismate Chorismate (Substrate) Inhibition Inhibition of Salicylate Production Chorismate->Inhibition blocked Inhibitor 5-(4-nitrophenyl)furan- 2-carboxylic acid Inhibitor->Binding Binding->Inhibition Fluorescence Reduced Fluorescence Signal Inhibition->Fluorescence

Caption: Logical flow from inhibitor binding to signal reduction.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of 5-(4-nitrophenyl)furan-2-carboxylic acid against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. One promising class of compounds under investigation is the nitrofuran derivatives, which have demonstrated potent activity against both replicating and non-replicating M. tuberculosis. Within this class, 5-phenyl-furan-2-carboxylic acids are being explored as potential therapeutics that may target iron acquisition in mycobacteria.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a specific analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, against M. tuberculosis. The MIC is a critical parameter in the early stages of drug development, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][4]

The protocols described herein are based on the widely accepted Microplate Alamar Blue Assay (MABA), a colorimetric method that is well-suited for the relatively slow-growing M. tuberculosis.[5][6][7][8] This method offers a reliable and efficient means to assess the in vitro potency of novel compounds.

Data Presentation

The following table summarizes the key quantitative parameters for the MIC determination protocol for this compound against M. tuberculosis.

ParameterRecommended Value/RangeNotes
Test Organism Mycobacterium tuberculosis H37Rv (ATCC 27294)Standard reference strain for susceptibility testing.
Growth Medium Middlebrook 7H9 BrothSupplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[4]
Inoculum Preparation 0.5 McFarland StandardTo be further diluted to achieve a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in each well.[3]
Compound Concentration Range 0.015 - 128 µg/mLA starting range for a novel agent; may be adjusted based on preliminary data. Two-fold serial dilutions are recommended.[4]
Incubation Temperature 37°COptimal growth temperature for M. tuberculosis.
Incubation Time 7-14 daysPlates should be read when the growth control shows visible growth.[3]
MIC Endpoint Lowest drug concentration inhibiting >99% of bacterial growth.Determined by the absence of a color change from blue (resazurin) to pink (resorufin).

Experimental Protocols

Materials and Reagents
  • This compound

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates (flat bottom)

  • Alamar Blue reagent (Resazurin)

  • Sterile saline with 0.05% Tween 80

  • Sterile glass beads

  • McFarland 0.5 turbidity standard

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Incubator (37°C)

  • Biosafety Cabinet (Class II or III)

Protocol: Microplate Alamar Blue Assay (MABA)

1. Preparation of Compound Stock Solution: a. Dissolve this compound in DMSO to prepare a stock solution of 1.28 mg/mL. b. Further dilutions should be prepared in Middlebrook 7H9 broth.

2. Preparation of M. tuberculosis Inoculum: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol until it reaches the mid-log phase. b. Aseptically transfer a portion of the culture to a sterile tube containing glass beads. c. Vortex for 1-2 minutes to break up clumps. d. Allow the larger clumps to settle for 30-60 minutes. e. Carefully transfer the supernatant to a new sterile tube. f. Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).[4] g. Dilute this suspension 1:50 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

3. Assay Setup: a. In a sterile 96-well microtiter plate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation. b. Add 100 µL of Middlebrook 7H9 broth to the remaining wells. c. Add 100 µL of the prepared compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate, resulting in concentrations ranging from 128 µg/mL to 0.015 µg/mL. d. Include a positive control drug (e.g., Isoniazid) and a drug-free growth control. e. Add 100 µL of the prepared M. tuberculosis inoculum to each well (except for a media-only sterility control), bringing the final volume to 200 µL.

4. Incubation: a. Seal the plate with a plate sealer or place it in a humidified container. b. Incubate the plate at 37°C for 7 days.

5. Addition of Alamar Blue and Reading: a. After 7 days of incubation, add 30 µL of Alamar Blue reagent to each well. b. Re-incubate the plate at 37°C for 24-48 hours. c. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for MIC determination and a potential signaling pathway for the activation of nitrofuran compounds in M. tuberculosis.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Setup Dispense Compound Dilutions and Inoculum into 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 7 days Plate_Setup->Incubation Alamar_Blue Add Alamar Blue Reagent Incubation->Alamar_Blue Reincubation Re-incubate for 24-48 hours Alamar_Blue->Reincubation MIC_Determination Determine MIC (Lowest concentration with no color change) Reincubation->MIC_Determination

Caption: Workflow for MIC determination using the MABA method.

signaling_pathway Potential Activation Pathway of Nitrofurans in M. tuberculosis Nitrofuran This compound (Prodrug) Reactive_Species Reactive Nitrogen Species (e.g., Nitric Oxide) Nitrofuran->Reactive_Species Reductive Activation Ddn Deazaflavin-dependent Nitroreductase (Ddn) F420_oxidized Oxidized F420 Ddn->F420_oxidized Ddn->Reactive_Species F420_reduced Reduced F420 F420_reduced->Ddn Cellular_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Species->Cellular_Damage Bacterial_Death Bacterial Cell Death Cellular_Damage->Bacterial_Death

Caption: A generalized pathway for the reductive activation of nitrofuran compounds.

References

Application Notes and Protocols for the Microplate Alamar Blue Assay (MABA) with Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The furan scaffold is a versatile pharmacophore and is present in numerous approved drugs and clinical candidates.[4] This document provides detailed application notes and protocols for utilizing the Microplate Alamar Blue Assay (MABA) to assess the biological activity of furan derivatives, with a focus on their antitubercular and anticancer potential.

Principle of the Alamar Blue Assay

The Alamar Blue assay is a reliable, non-toxic, and straightforward method for assessing cell viability and cytotoxicity.[5] The assay's active component is resazurin, a blue, cell-permeable, and minimally fluorescent redox indicator.[6][7] In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent, pink-colored resorufin.[7] This conversion can be quantified using a microplate reader by measuring either fluorescence or absorbance, with the signal intensity being directly proportional to the number of living cells.[5][8]

Application 1: Antitubercular Activity Screening of Furan Compounds

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[9]

Experimental Protocol: MABA for Mycobacterium tuberculosis

This protocol is adapted from standard MABA procedures for M. tuberculosis susceptibility testing.[9][10]

Materials:

  • 96-well sterile microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Furan compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control drug (e.g., Isoniazid)

  • Alamar Blue reagent

  • Sterile deionized water

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation during incubation.

  • Compound Dilution:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all test wells.

    • Prepare serial dilutions of the furan compounds and the positive control drug directly in the plate. For example, add 100 µL of the highest concentration of the test compound to the first well of a row and then perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in the broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and controls. The final volume in each well will be 200 µL. Include wells with bacteria only (growth control) and wells with media only (sterility control).

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 30 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Acquisition:

    • Visually observe the color change: a blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • Alternatively, read the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and a reference wavelength of 600 nm.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows a significant reduction in fluorescence/absorbance compared to the growth control).[9]

Data Presentation: Antitubercular Activity of Furan Derivatives

The following table summarizes the antitubercular activity of representative furan chalcone derivatives against the H37Rv strain of Mycobacterium tuberculosis, as determined by the MABA.[11]

Compound IDStructureMIC (µg/mL)
DM01 Furan chalcone derivativeOptimum Activity
DM02 Furan chalcone derivativeOptimum Activity
DM03 Furan chalcone derivativeOptimum Activity
DM04 Furan chalcone derivativeOptimum Activity
DM05 Furan chalcone derivativeOptimum Activity
DM07 Furan chalcone derivativeOptimum Activity
Isoniazid (Reference Drug)-

Note: "Optimum Activity" indicates that these compounds displayed significant activity against the H37Rv strain in the cited study, though specific numerical MIC values were not provided in the abstract.

Application 2: Anticancer Activity and Cytotoxicity Screening of Furan Compounds

The Alamar Blue assay is also a valuable tool for evaluating the cytotoxic effects of furan derivatives on various cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Alamar Blue Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of furan compounds on adherent cancer cell lines.[8][12]

Materials:

  • 96-well sterile tissue culture plates

  • Cancer cell line of interest (e.g., HeLa, SW620, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furan compounds to be tested, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Alamar Blue reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan compounds and the positive control drug in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with cells and medium only (untreated control) and wells with medium only (blank).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

    • Alternatively, measure the absorbance at 570 nm and 600 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Anticancer Activity of Furan Derivatives

The following table presents the in vitro anti-proliferative activity of novel furan derivatives against human cervical (HeLa) and colorectal (SW620) cancer cell lines.[13][14]

Compound IDHeLa IC50 (µM)SW620 IC50 (µM)
1 0.08 - 8.79-
4 0.08 - 8.79-
17 0.08 - 8.79-
20 0.08 - 8.79-
21 0.08 - 8.79-
24 0.08 - 8.79Moderate to potent
26 -Moderate to potent
27 0.08 - 8.79-
31 0.08 - 8.79-
32 0.08 - 8.79Moderate to potent
35 -Moderate to potent

Note: The IC50 values for HeLa cells are presented as a range as reported in the abstract. "Moderate to potent" indicates significant activity against the SW620 cell line.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

MABA_Antitubercular_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Plate Preparation (Outer wells with H2O) compound_dil Serial Dilution of Furan Compounds inoculum_prep M. tuberculosis Inoculum Preparation inoculation Inoculation of 96-well Plate inoculum_prep->inoculation incubation1 Incubation (5-7 days at 37°C) inoculation->incubation1 add_ab Add Alamar Blue Reagent incubation1->add_ab incubation2 Incubation (24 hours at 37°C) add_ab->incubation2 read_plate Read Plate (Fluorescence/Absorbance) incubation2->read_plate det_mic Determine MIC read_plate->det_mic

Caption: Workflow for MABA Antitubercular Screening.

AlamarBlue_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_seed Seed Cancer Cells in 96-well Plate incubation_attach Incubate for Cell Attachment (24h) cell_seed->incubation_attach compound_treat Treat Cells with Furan Compounds incubation_attach->compound_treat incubation_treat Incubate (24-72 hours) compound_treat->incubation_treat add_ab Add Alamar Blue Reagent incubation_treat->add_ab incubation_ab Incubate (1-4 hours) add_ab->incubation_ab read_plate Read Plate (Fluorescence/Absorbance) incubation_ab->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for Alamar Blue Cytotoxicity Assay.

Furan_Anticancer_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes furan Furan Derivatives (e.g., Compounds 1 & 24) pten PTEN furan->pten promotes wnt Wnt furan->wnt suppresses pi3k PI3K pten->pi3k inhibits akt Akt pi3k->akt activates proliferation Cell Proliferation akt->proliferation promotes apoptosis Apoptosis akt->apoptosis inhibits beta_catenin β-catenin wnt->beta_catenin activates beta_catenin->proliferation promotes beta_catenin->apoptosis inhibits

Caption: Postulated Anticancer Mechanism of Furan Derivatives.

References

Application Notes and Protocols for Testing Mycobacterium tuberculosis Inhibitors in a Macrophage Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages.[1][2] This intracellular lifestyle poses a significant challenge for treatment, as the bacteria are shielded from many components of the immune system and certain antimicrobial agents. Therefore, evaluating the efficacy of novel anti-tuberculosis compounds against intracellular Mtb is a critical step in the drug discovery and development pipeline.[3][4] This document provides a detailed experimental framework for testing Mtb inhibitors in a well-established in vitro macrophage infection model.

The described protocols utilize macrophage cell lines, such as the human monocytic THP-1 cell line or the murine RAW264.7 cell line, which can be differentiated into macrophage-like cells.[1][5] These models allow for the controlled investigation of a compound's ability to inhibit Mtb growth within its natural cellular niche, as well as the assessment of its cytotoxicity to the host cell.[6][7]

Experimental Workflow Overview

The overall experimental workflow for testing Mtb inhibitors in a macrophage model involves several key stages: preparation of macrophages and bacteria, infection of macrophages with Mtb, treatment with the inhibitor, and subsequent assessment of both intracellular bacterial viability and host cell viability.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Macrophage_Prep Macrophage Culture & Differentiation Infection Macrophage Infection (e.g., MOI 1-10) Macrophage_Prep->Infection Mtb_Prep M. tuberculosis Culture Mtb_Prep->Infection Treatment Inhibitor Treatment (Dose-Response) Infection->Treatment Intracellular_Viability Intracellular Mtb Viability Assay Treatment->Intracellular_Viability Host_Viability Host Cell Cytotoxicity Assay Treatment->Host_Viability

Caption: Overview of the experimental workflow for Mtb inhibitor testing.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and structured format to allow for easy comparison of different inhibitors.

Table 1: Efficacy and Cytotoxicity of Mtb Inhibitors in the Macrophage Model

CompoundExtracellular MIC (µg/mL)Intracellular EC50 (µg/mL)Cytotoxicity CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
Test Compound A ValueValueValueValue
Test Compound B ValueValueValueValue
Isoniazid (Control) 0.05[8]0.1[8]>100[8]>1000[8]
Rifampicin (Control) 0.1[8]0.25[8]>100[8]>400[8]
  • Extracellular MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits the visible growth of Mtb in a broth culture.

  • Intracellular EC50 (Half-maximal Effective Concentration): The concentration of the compound that reduces intracellular Mtb viability by 50%.

  • Cytotoxicity CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host macrophage cells by 50%.

  • Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of the compound. A higher SI is desirable.

Experimental Protocols

Culture and Differentiation of Macrophage-like Cells (THP-1)

This protocol describes the maintenance of the human monocytic THP-1 cell line and their differentiation into macrophage-like cells.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 25 mM HEPES, and 1 mM sodium pyruvate.

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Maintain THP-1 monocytes in suspension culture in complete RPMI-1640 medium at a density between 1x10^5 and 1x10^6 cells/mL.

  • To differentiate, seed the THP-1 cells into the desired tissue culture plates at a density of 2x10^5 cells/well for a 96-well plate.

  • Add PMA to a final concentration of 20-100 ng/mL to induce differentiation.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.

  • After incubation, aspirate the PMA-containing medium and wash the adherent macrophage-like cells gently with fresh, warm RPMI-1640 medium. The cells are now ready for infection.

Infection of Macrophages with M. tuberculosis

This protocol details the infection of differentiated macrophages with live M. tuberculosis. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Differentiated THP-1 or other macrophage cells

  • M. tuberculosis H37Rv strain (or a reporter strain expressing luciferase or a fluorescent protein)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Complete RPMI-1640 medium

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • On the day of infection, prepare a single-cell suspension of Mtb by passing the culture through a 27-gauge needle several times to break up clumps.

  • Pellet the bacteria by centrifugation, wash with PBS, and resuspend in complete RPMI-1640 medium without antibiotics.

  • Infect the differentiated macrophages at a Multiplicity of Infection (MOI) of 1 to 10 bacteria per macrophage.[9][10]

  • Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After the incubation period, remove the extracellular bacteria by washing the cells three times with warm RPMI-1640 medium.

  • Alternatively, treat the cells with a low concentration of amikacin (e.g., 200 µg/mL) for 1 hour to kill extracellular bacteria, followed by washing.[11]

  • Add fresh complete RPMI-1640 medium containing the test inhibitors at various concentrations.

Assessment of Intracellular M. tuberculosis Viability

The efficacy of the inhibitors against intracellular Mtb can be assessed using several methods.

This is the gold standard method for determining bacterial viability.

Procedure:

  • At desired time points post-infection (e.g., 3-5 days), lyse the infected macrophages with 0.1% saponin or sterile water for 10-15 minutes.

  • Prepare serial dilutions of the cell lysates in 7H9 broth or PBS with 0.05% Tween 80.

  • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of viable bacteria per well.

These assays provide a more rapid and high-throughput method for assessing bacterial viability.[4][11]

Procedure (for luciferase-expressing Mtb):

  • At the end of the treatment period, lyse the macrophages as described for the CFU assay.

  • Add the appropriate luciferase substrate (e.g., luciferin) to the lysate.

  • Measure the luminescence using a plate reader. The light output is proportional to the number of viable bacteria.

Assessment of Host Cell Cytotoxicity

It is crucial to determine if the observed reduction in intracellular Mtb is due to the direct action of the compound on the bacteria or due to toxicity to the host macrophages.[12]

This colorimetric assay measures the metabolic activity of the cells.[12][13]

Procedure:

  • Culture and differentiate macrophages in a 96-well plate and treat them with the inhibitor at the same concentrations used in the infection assay (but without Mtb infection).

  • After the incubation period (e.g., 3 days), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a plate reader.

This is another common method to assess cell viability.[6][14]

Procedure:

  • Prepare the cells and treat with the inhibitor as for the MTT assay.

  • Add resazurin solution to each well and incubate for 2-6 hours.

  • Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at 570 nm.

Signaling Pathways in Macrophage Response to M. tuberculosis

M. tuberculosis manipulates various host cell signaling pathways to promote its survival and replication within macrophages.[15] Understanding these pathways can aid in the development of host-directed therapies. One critical pathway involves the recognition of Mtb by Toll-like receptors (TLRs), leading to downstream signaling cascades that regulate the inflammatory response.[16]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation IkB->NFkB_p50_p65 Release DNA DNA NFkB_translocation->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF, IL-6) DNA->Cytokines Transcription

Caption: TLR2 signaling pathway upon Mtb recognition in macrophages.

References

preparing stock solutions of poorly soluble 5-(4-nitrophenyl)furan-2-carboxylic acid for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-nitrophenyl)furan-2-carboxylic acid is a compound of interest for its potential as an antitubercular agent, specifically targeting the siderophore-mediated iron acquisition pathway essential for the survival and virulence of Mycobacterium tuberculosis. Its poor aqueous solubility, however, presents a significant challenge for in vitro and in vivo assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound, ensuring solution integrity and enabling accurate and reproducible experimental results. Methodologies include the use of co-solvents and pH adjustments to overcome solubility issues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₁H₇NO₅ChemScene[1]
Molecular Weight 233.18 g/mol Sigma-Aldrich
Appearance Yellow solidMDPI[2]
Melting Point 255-257 °C (decomposes)Sigma-Aldrich
Calculated LogP 2.553ChemScene[1]
Storage of Solid Room temperature, protected from light and moisture.General Knowledge

Biological Context: Inhibition of Siderophore Biosynthesis

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis within a host. To acquire iron from the host environment, the bacterium synthesizes and secretes high-affinity iron chelators called siderophores (mycobactins). The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase, MbtI, which converts chorismate to salicylate.[3][4][5][6] this compound has been identified as an inhibitor of MbtI, blocking the first committed step in the siderophore biosynthesis pathway and thereby depriving the bacterium of essential iron.[2][7] This mechanism of action makes it a promising candidate for the development of novel anti-virulence drugs against tuberculosis.

Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitor Inhibition Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_Synthesis Multi-step Mycobactin Biosynthesis Salicylate->Mycobactin_Synthesis Mycobactin Mycobactin Mycobactin_Synthesis->Mycobactin Iron_Uptake Iron Uptake & Bacterial Growth Mycobactin->Iron_Uptake Compound 5-(4-nitrophenyl)furan- 2-carboxylic acid Compound->MbtI

MbtI Inhibition Pathway

Experimental Protocols

Due to the poor aqueous solubility of this compound, the use of an organic co-solvent is necessary for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice. For aqueous-based assays, subsequent dilution into buffer or media is required, and pH adjustment can be employed to enhance solubility by forming the more soluble carboxylate salt.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Use the following formula to determine the mass of the compound needed for your desired volume and concentration. Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Weigh the compound: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the calculated amount of this compound.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Securely cap the tube/vial and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid has completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but allow the solution to return to room temperature before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Quantitative Data for 10 mM Stock Solution:

ParameterValue
Desired Stock Concentration 10 mM
Solvent Anhydrous DMSO
Molecular Weight (MW) 233.18 g/mol
Mass for 1 mL of 10 mM Stock 2.33 mg
Mass for 5 mL of 10 mM Stock 11.66 mg
Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Working solutions for biological assays are prepared by diluting the DMSO stock solution into the appropriate aqueous buffer or cell culture medium. The final concentration of DMSO should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to the aqueous buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer to create a 100 µM intermediate solution. b. Gently vortex the intermediate solution. c. Prepare the final working solution by further diluting the intermediate solution. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer to achieve a final concentration of 10 µM.

  • Direct Dilution: For higher working concentrations, a direct dilution may be performed. For example, add 1 µL of the 10 mM stock solution to 999 µL of buffer for a final concentration of 10 µM. Note: Add the DMSO stock to the vigorously stirring or vortexing aqueous buffer to minimize precipitation.

  • pH Adjustment (Optional): The carboxylic acid moiety allows for increased solubility at higher pH. If precipitation occurs, the pH of the final working solution can be carefully adjusted upwards with a dilute basic solution (e.g., 0.1 M NaOH) until the compound dissolves. Ensure the final pH is compatible with your assay system.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer or medium to account for any solvent effects in your experiments.

  • Immediate Use: It is recommended to use the prepared working solutions immediately. Do not store diluted solutions in aqueous buffers for extended periods, as the compound may precipitate over time.

Experimental_Workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer (Serial or Direct) thaw->dilute ph_adjust Optional: Adjust pH dilute->ph_adjust use_assay Use Immediately in Assay dilute->use_assay ph_adjust->use_assay

Stock and Working Solution Workflow

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted into an aqueous buffer, try the following:

    • Decrease the final concentration of the compound.

    • Increase the final concentration of the co-solvent (DMSO), ensuring it remains within the tolerated limits of your assay.

    • Add the DMSO stock solution more slowly to a vigorously stirring aqueous buffer.

    • Employ the pH adjustment method described in Protocol 2.

  • Inconsistent results: Ensure the stock solution is fully dissolved before making dilutions. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.

By following these detailed protocols, researchers can confidently prepare solutions of this compound for various biological assays, leading to more reliable and reproducible data in the pursuit of novel therapeutics.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Furan-Based Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics. Furan-based compounds, particularly nitrofurans, have emerged as a promising class of antitubercular agents due to their potent activity against both replicating and non-replicating Mtb and their novel mechanisms of action.[1][2] This document provides detailed application notes and standardized protocols for the in vivo efficacy testing of these compounds using established animal models.

Core Concepts and Mechanisms of Action

Furan-based antitubercular drugs exhibit diverse mechanisms of action, primarily targeting essential mycobacterial pathways not present in humans. This specificity makes them attractive drug candidates. Key mechanisms include:

  • Activation by F420-Dependent Nitroreductase System: Many nitrofuran and nitroimidazole-based drugs are prodrugs that require reductive activation. In mycobacteria, this is often mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420 (F420H2).[3][4][5] The activation process generates reactive nitrogen species, such as nitric oxide, which are toxic to the bacterium.[6] Resistance can arise from mutations in the F420 biosynthetic pathway or the Ddn enzyme itself.[4][5]

  • Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, specifically in the biosynthesis of arabinogalactan and lipoarabinomannan.[7][8] Some furan-based compounds act as potent inhibitors of DprE1, disrupting cell wall integrity and leading to bacterial lysis.[3][8]

  • Inhibition of Salicylate Synthase (MbtI): M. tuberculosis requires iron for survival and virulence, which it acquires using siderophores called mycobactins. MbtI is the enzyme that catalyzes the first committed step in mycobactin biosynthesis.[9][10] Furan-based inhibitors of MbtI block this pathway, effectively starving the bacteria of iron and inhibiting their growth within the host.[11][12]

Data Presentation: In Vivo Efficacy of Furan-Based Compounds

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various furan-based compounds in murine models of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen of infected mice.

Table 1: Efficacy of Nitrofurans in Murine TB Models

CompoundMouse StrainInfection ModelTreatment RegimenMean Log10 CFU Reduction (Lungs) vs. ControlReference
HC2210 BALB/cChronic Infection100 mg/kg, oral, daily for 4 weeks~1.0[2][3]
9a GKO (C57BL/6-Ifngtm1Ts)Acute Infection100 mg/kg, oral, daily for 9 days~2.0[13][14]
Furoxan (14c) BALB/cAerosol Infection50 mg/kg, daily for 28 daysReduced to undetectable levels[15][16]

Table 2: Efficacy of the Nitroimidazopyran PA-824 (Pretomanid) in Murine TB Models

CompoundMouse StrainInfection ModelTreatment RegimenMean Log10 CFU Reduction (Lungs) vs. ControlReference
PA-824 GKOAcute Infection50 mg/kg, oral, 9 treatments>1.0[14]
PA-824 GKOAcute Infection100 mg/kg, oral, 9 treatments~2.0[14]
PA-824 GKOAcute Infection300 mg/kg, oral, 9 treatments~3.0[14]
PA-824 BALB/cChronic Infection100 mg/kg, oral, daily for 2 months~4.2 (vs. pre-treatment)[17]
PA-824 BALB/cChronic Infection100 mg/kg, oral, daily for 4 months~5.0 (vs. pre-treatment)[17]

Experimental Protocols

The following protocols provide a standardized framework for evaluating the in vivo efficacy of furan-based antitubercular compounds. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare and under appropriate biosafety level 3 (BSL-3) conditions.

Protocol 1: Murine Model of Chronic Tuberculosis Infection

This protocol establishes a chronic, persistent Mtb infection in mice, which is relevant for testing the bactericidal and sterilizing activity of drug candidates.

1. Materials:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.[18]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[18]

  • Equipment: Aerosol exposure system (e.g., Glas-Col), Class III biosafety cabinet, animal housing suitable for BSL-3.

  • Reagents: Middlebrook 7H9 broth with supplements, phosphate-buffered saline (PBS), test compound, vehicle control, positive control drug (e.g., isoniazid).

2. Procedure:

  • Infection:

    • Prepare a mid-log phase culture of Mtb H37Rv.

    • Calibrate the aerosol exposure system to deliver a low dose of approximately 50-100 CFU per mouse into the lungs.[19]

    • Expose mice to the aerosolized Mtb.

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3) 24 hours post-infection and enumerating lung CFU.

  • Chronic Phase Development:

    • House the infected mice for 4-6 weeks to allow the infection to establish and become chronic.[17]

  • Treatment:

    • Randomly assign mice to treatment groups (n=5-8 per group): Vehicle Control, Positive Control (e.g., Isoniazid at 25 mg/kg), and Test Compound (at various doses).

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer treatment, typically via oral gavage, 5 days per week for 4 to 8 weeks.[18][20]

  • Efficacy Assessment:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the lungs and spleen.

    • Proceed to Protocol 2 for bacterial load determination.

Protocol 2: Determination of Bacterial Load (CFU Assay)

This protocol quantifies the number of viable Mtb in organ tissues.

1. Materials:

  • Equipment: Mechanical tissue homogenizer, sterile tubes, serological pipettes, Petri dishes.

  • Reagents: PBS, Middlebrook 7H10 or 7H11 agar plates with OADC supplement.

2. Procedure:

  • Homogenization:

    • Place each organ (lung or spleen) in a sterile tube containing a known volume of sterile PBS (e.g., 2 mL).

    • Homogenize the tissue until no visible clumps remain.[18]

  • Serial Dilution:

    • Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plating:

    • Plate 100 µL of appropriate dilutions onto 7H10/7H11 agar plates in duplicate or triplicate.

  • Incubation:

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Enumeration:

    • Count the number of colonies on plates with a countable range (e.g., 30-300 colonies).

    • Calculate the total CFU per organ by multiplying the colony count by the dilution factor.

    • Transform the data to Log10 CFU for statistical analysis. Compare the Log10 CFU of treated groups to the vehicle control group to determine the reduction in bacterial load.[21]

Protocol 3: Histopathological Analysis

This protocol is used to assess the extent of tissue damage and inflammation in response to infection and treatment.

1. Materials:

  • Reagents: 10% neutral buffered formalin, ethanol series, xylene, paraffin wax, hematoxylin and eosin (H&E) stain, Ziehl-Neelsen (ZN) stain.

  • Equipment: Microscope, microtome.

2. Procedure:

  • Tissue Fixation:

    • Following harvest, fix a lobe of the lung in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissue.

    • Stain sections with H&E to visualize tissue morphology and inflammatory infiltrates.

    • Stain separate sections with ZN to visualize acid-fast bacilli within the tissue.

  • Analysis:

    • Examine the slides under a microscope to evaluate the size and structure of granulomas, the extent of cellular infiltration, and the presence of necrosis.

    • Compare the pathology between treatment groups to assess the impact of the test compound on lung tissue inflammation and damage.

Mandatory Visualizations

Signaling and Metabolic Pathways

F420_Activation_Pathway

Caption: Reductive activation pathway of nitrofuran prodrugs by the F420-dependent system in Mtb.

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX DPX (Intermediate) DprE1->DPX Oxidizes DprE2 DprE2 Enzyme DPX->DprE2 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA Reduces Arabinan Arabinan Synthesis DPA->Arabinan Arabinose Donor CellWall Mycobacterial Cell Wall Arabinan->CellWall Incorporation FuranInhibitor Furan-Based DprE1 Inhibitor FuranInhibitor->DprE1 Inhibits

Caption: Mechanism of action for DprE1 inhibitors targeting mycobacterial cell wall synthesis.

MbtI_Inhibition_Pathway Chorismate Chorismate MbtI MbtI Enzyme (Salicylate Synthase) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Catalyzes MycobactinSynth Mycobactin Biosynthesis Pathway Salicylate->MycobactinSynth Precursor Mycobactin Mycobactin (Siderophore) MycobactinSynth->Mycobactin IronUptake Iron (Fe3+) Acquisition Mycobactin->IronUptake Growth Bacterial Growth & Virulence IronUptake->Growth FuranInhibitor Furan-Based MbtI Inhibitor FuranInhibitor->MbtI Inhibits

Experimental Workflow

Experimental_Workflow Start Start: In Vivo Efficacy Study Infection 1. Low-Dose Aerosol Infection (Mtb H37Rv in BALB/c Mice) Start->Infection Chronic 2. Establish Chronic Infection (4-6 Weeks) Infection->Chronic Treatment 3. Administer Treatment (4-8 Weeks, Oral Gavage) Chronic->Treatment Euthanasia 4. Euthanize and Harvest Organs (Lungs & Spleen) Treatment->Euthanasia CFU CFU Euthanasia->CFU Histo Histo Euthanasia->Histo Data 6. Data Analysis (Log10 CFU Reduction, Pathology Scoring) End End: Efficacy Determination Data->End CFU->Data Histo->Data

Caption: Standard workflow for assessing the in vivo efficacy of antitubercular compounds.

References

Application Notes and Protocols for Monitoring the Stability of 5-(4-nitrophenyl)furan-2-carboxylic Acid in Assay Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)furan-2-carboxylic acid is a molecule of interest in drug discovery, identified as a metabolite of dantrolene and also investigated for other therapeutic properties.[1][2] Ensuring the stability of a compound in the medium used for biological assays is a critical step in preclinical drug development. Degradation of the test compound can lead to an underestimation of its potency and the generation of confounding degradation products with their own biological activities. These application notes provide detailed protocols for monitoring the stability of this compound in commonly used assay media. The protocols are designed to be adaptable to various laboratory settings and provide a framework for generating reliable stability data.

Data Presentation

The following tables summarize hypothetical quantitative data from a stability study of this compound in two common assay media: Phosphate-Buffered Saline (PBS) and Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

Table 1: Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)Concentration (µM)% Remaining% Degradation
010.00100.00.0
19.9599.50.5
29.9199.10.9
49.8598.51.5
89.7697.62.4
129.6896.83.2
249.4294.25.8

Table 2: Stability of this compound in DMEM + 10% FBS at 37°C in a 5% CO₂ Atmosphere

Time (hours)Concentration (µM)% Remaining% Degradation
010.00100.00.0
19.8898.81.2
29.7597.52.5
49.5295.24.8
89.1091.09.0
128.7187.112.9
247.8578.521.5

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Accurately weigh a suitable amount of this compound and dissolve it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Working Solution (10 µM): Prepare the working solution by diluting the stock solution in the respective assay medium (PBS or DMEM + 10% FBS) to a final concentration of 10 µM. Ensure the final concentration of DMSO is less than 0.1% to minimize solvent effects.

Stability Study in Assay Media
  • Incubation: Aliquot the 10 µM working solution into multiple sterile microcentrifuge tubes for each time point. For DMEM + 10% FBS, incubate the samples in a humidified incubator at 37°C with a 5% CO₂ atmosphere. For PBS, incubate at 37°C.

  • Time Points: Collect samples at specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins (especially for samples in DMEM + 10% FBS). Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for analysis.

HPLC-UV Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Elution: A gradient elution can be employed for optimal separation. For example:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 310 nm is suitable for detection.

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Forced Degradation Studies

To ensure the analytical method is stability-indicating, forced degradation studies should be performed to generate potential degradation products.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours.

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

Analyze the stressed samples using the developed HPLC method to confirm that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Stability_Workflow prep Prepare 10 mM Stock Solution in DMSO work_sol Prepare 10 µM Working Solution in Assay Medium (PBS or DMEM) prep->work_sol incubate Incubate at 37°C (with 5% CO2 for DMEM) work_sol->incubate sample_t Collect Samples at Time Points (0, 1, 2, 4, 8, 12, 24h) incubate->sample_t precipitate Stop Reaction & Precipitate Proteins (with cold Acetonitrile) sample_t->precipitate centrifuge Centrifuge at 10,000 x g for 10 min precipitate->centrifuge supernatant Transfer Supernatant to HPLC Vials centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc data Quantify and Analyze Data hplc->data

Caption: Experimental workflow for monitoring the stability of this compound.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acid/Base/Enzymatic) parent->hydrolysis Esterases in FBS or pH extremes reduction Reduction of Nitro Group parent->reduction Reducing agents in media oxidation Oxidative Ring Cleavage parent->oxidation Reactive oxygen species decarboxylation Decarboxylation Product hydrolysis->decarboxylation amino_analog 5-(4-aminophenyl)furan-2-carboxylic acid reduction->amino_analog ring_opened Ring-Opened Products (e.g., dicarboxylic acids) oxidation->ring_opened

Caption: Potential degradation pathways for this compound in assay media.

References

Application of 5-(4-nitrophenyl)furan-2-carboxylic Acid in Structure-Activity Relationship Studies for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-nitrophenyl)furan-2-carboxylic acid has emerged as a significant scaffold in the development of novel antitubercular agents. This class of compounds targets the salicylate synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, the primary siderophores utilized by Mycobacterium tuberculosis for iron acquisition.[1][2] The inhibition of MbtI disrupts the iron metabolism of the bacterium, a pathway crucial for its virulence and survival within the host, making it an attractive target for new anti-TB drugs.[3][4] Structure-activity relationship (SAR) studies on derivatives of this lead compound have been instrumental in optimizing potency and identifying candidates with improved pharmacological profiles.

Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against MbtI and their antimycobacterial activity against Mycobacterium bovis BCG, a surrogate for M. tuberculosis. The data highlights the impact of various substitutions on the phenyl ring.

Compound IDR (Substitution on Phenyl Ring)MbtI IC50 (µM)M. bovis BCG MIC99 (µM)
I 4-NO₂->200
1a 2-CF₃, 4-CF₃28.5 ± 2.6-
1h 2-CF₃, 4-CF₃13.1 ± 2.0250
IV 3-CN, 5-CF₃15-
V 3-CF₃, 5-CF₃19-
VI 3-CN, 5-F17-
VII 3-CN, 5-OCH₃--
1c 3-CN, 5-phenethyl3>125
1e 3-CN, 5-cinnamic13125
1f 3-CN, 5-(p-tolyl)1263
1d 3-CN, 5-(n-butoxy)0.963
1e 3-CN, 5-isobutoxy11.232

Note: '-' indicates data not reported in the cited sources. MIC99 represents the minimum concentration required to inhibit 99% of bacterial growth.

Key SAR Insights:

  • The furan-2-carboxylic acid moiety is essential for activity, likely involved in coordinating with the Mg²⁺ ion in the MbtI active site.[5]

  • Substitution at the 3 and 5 positions of the phenyl ring is well-tolerated and provides a key area for optimization.[3]

  • Replacing the original 4-nitro group with other electron-withdrawing groups, such as trifluoromethyl (CF₃) and cyano (CN), has led to potent inhibitors.[3][6]

  • The introduction of lipophilic side chains at the 5-position of the 3-cyanophenyl analogs, such as n-butoxy and isobutoxy groups, significantly enhances both MbtI inhibition and antimycobacterial activity.[7][8] This suggests that increased lipophilicity may improve cell wall penetration in mycobacteria.[8]

Experimental Protocols

1. General Synthesis of 5-Aryl-Furan-2-Carboxylic Acids

A common synthetic route to this class of compounds involves a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.[2]

  • Step 1: Suzuki-Miyaura Coupling: Methyl 5-bromofuran-2-carboxylate is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent like 1,4-dioxane. The reaction is typically heated overnight.

  • Step 2: Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification.

2. MbtI Enzymatic Inhibition Assay

The inhibitory activity against MbtI is determined by monitoring the production of salicylic acid from the substrate chorismate.[9][10]

  • Reagents:

    • MbtI enzyme

    • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM MgCl₂)[9]

    • Chorismate (substrate)

    • Test compounds dissolved in DMSO

  • Procedure:

    • The MbtI enzyme is pre-incubated with the test compound (or DMSO as a control) in a 384-well plate for a short period (e.g., 10 minutes).[9]

    • The reaction is initiated by the addition of chorismate and MgCl₂.[9]

    • The formation of salicylic acid is monitored continuously by measuring the increase in fluorescence at an emission wavelength of 420 nm with an excitation wavelength of 305 nm.[9][10]

    • IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.

3. Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the whole-cell activity of the compounds.

  • Culture: Mycobacterium bovis BCG is grown in a suitable medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80).

  • Procedure:

    • The compounds are serially diluted in a 96-well plate.

    • A standardized inoculum of M. bovis BCG is added to each well.

    • The plates are incubated at 37°C for a defined period (e.g., 7 days).

    • Bacterial growth is assessed visually or by using a growth indicator like resazurin.

    • The MIC is defined as the lowest concentration of the compound that prevents visible growth.

Visualizations

MbtI_Pathway cluster_Mtb Mycobacterium tuberculosis Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_Biosynthesis Mycobactin_Biosynthesis Salicylate->Mycobactin_Biosynthesis Mycobactin Mycobactin Mycobactin_Biosynthesis->Mycobactin Iron_Uptake Iron (Fe³⁺) Uptake Mycobactin->Iron_Uptake Virulence Virulence Iron_Uptake->Virulence Inhibitor This compound and analogs Inhibitor->MbtI Inhibition

Caption: Inhibition of the MbtI enzyme by 5-phenyl-furan-2-carboxylic acid derivatives blocks the mycobactin biosynthesis pathway, thus inhibiting iron uptake and reducing the virulence of M. tuberculosis.

SAR_Workflow Lead_Compound Lead Compound This compound Synthesis Synthesis of Analogs (Varying Phenyl Substituents) Lead_Compound->Synthesis MbtI_Assay In Vitro MbtI Inhibition Assay (IC₅₀) Synthesis->MbtI_Assay MIC_Assay Whole-Cell Antimycobacterial Assay (MIC) Synthesis->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MbtI_Assay->SAR_Analysis MIC_Assay->SAR_Analysis Optimized_Lead Optimized Lead (e.g., 5-(3-cyano-5-alkoxyphenyl) furan-2-carboxylic acid) SAR_Analysis->Optimized_Lead

Caption: The workflow for structure-activity relationship studies, from the lead compound to an optimized inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid using the Suzuki coupling reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in a very low yield of the desired product. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling for this specific synthesis can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the first step in troubleshooting. Key areas to focus on include:

  • Reagent Quality and Stability:

    • Boronic Acid Instability: (4-Nitrophenyl)boronic acid, being an electron-deficient arylboronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity boronic acid.

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Oxidation of phosphine ligands can significantly hinder catalytic activity.

    • Solvent and Base Purity: The use of anhydrous and properly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the palladium catalyst and phosphine ligands.[1] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

    • Temperature and Reaction Time: Suboptimal temperature can lead to a sluggish reaction, while excessively high temperatures or prolonged reaction times can promote the degradation of starting materials and the catalyst, as well as increase the likelihood of side reactions.[1]

Q2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in Suzuki coupling reactions. The primary side reactions to consider in this synthesis are:

  • Homocoupling: This is the formation of a biaryl product from the coupling of two boronic acid molecules (in this case, 4,4'-dinitrobiphenyl). This is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[2] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are the most effective ways to prevent this.

  • Protodeboronation: As mentioned, the replacement of the boronic acid group with a hydrogen atom is a major competing reaction, especially with electron-deficient boronic acids like (4-nitrophenyl)boronic acid.[1] To mitigate this:

    • Choice of Base: Using milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.[1]

    • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester.[1]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

  • Dehalogenation: This involves the replacement of the bromine atom on the furan ring with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[2]

Q3: My reaction seems to be stalled, with starting materials remaining even after extended reaction times. What can I do to improve the reaction rate?

A3: A sluggish or incomplete reaction can often be resolved by optimizing the reaction components and conditions. Consider the following adjustments:

  • Catalyst and Ligand Choice: For challenging couplings, especially those involving heterocyclic rings, more robust catalyst systems may be required. While Pd(PPh₃)₄ can be effective, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can improve the efficiency of the oxidative addition and reductive elimination steps.

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[3] Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used.[3] A screening of different bases may be necessary to find the optimal one for your specific conditions.

  • Solvent System: The polarity of the solvent can significantly impact the reaction.[4] Common solvents for Suzuki couplings include 1,4-dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the base.[2] Experimenting with different solvent mixtures can improve reagent solubility and reaction kinetics.

  • Temperature: If the reaction is slow at a lower temperature, a moderate increase in temperature (e.g., to 80-100 °C) can enhance the reaction rate.[4] However, be mindful of potential side reactions at higher temperatures.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions, based on literature data for similar substrates.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
4K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001282
5Et₃NToluenePd(OAc)₂PPh₃1001245

Data is illustrative and based on a representative Suzuki coupling of 4-bromotoluene with phenylboronic acid. Yields are highly dependent on the specific substrates and conditions.[3]

Table 2: Comparison of Palladium Catalysts and Ligands

CatalystLigandSubstrateYield (%)Notes
Pd(PPh₃)₄-2,4-dichloropyrimidine71Effective for some heterocyclic substrates.
Pd₂(dba)₃-2,4-dichloropyrimidine<5Inefficient without a suitable ligand.
Pd(OAc)₂SPhos1-chloro-2-nitrobenzene>95Highly effective for electron-deficient aryl halides.
Pd(dppf)Cl₂-Heteroaryl boronic acidsHighVersatile and robust for challenging couplings.

This table compiles data from various sources to provide a qualitative comparison.

Experimental Protocols

A detailed two-step procedure for the synthesis of this compound is provided below.

Step 1: Suzuki Coupling to Synthesize Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Reagents and Setup:

    • In a round-bottom flask, combine methyl 5-bromofuran-2-carboxylate (1.0 eq.), (4-nitrophenyl)boronic acid (1.3 eq.), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.).

    • Equip the flask with a condenser and a magnetic stirrer.

    • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction Execution:

    • Under the inert atmosphere, add dry 1,4-dioxane as the solvent.

    • Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq.).

    • Heat the reaction mixture to 90 °C and stir overnight.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Reagents and Setup:

    • Dissolve the methyl 5-(4-nitrophenyl)furan-2-carboxylate obtained from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH) (3.0 eq.) to the solution.

  • Reaction Execution:

    • Heat the mixture to reflux and stir for 3 hours.

  • Work-up and Purification:

    • After cooling, partially concentrate the mixture in vacuo to remove the methanol.

    • Acidify the remaining aqueous solution with 1 M HCl to a pH of 3-4, which will cause the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition (R1-X) A->B C R1-Pd(II)Ln-X B->C D Transmetalation (R2-B(OR)2) C->D Base E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 (Product) F->G

Caption: A simplified diagram of the Suzuki coupling catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Catalyst, Ligand) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp.) CheckReagents->CheckConditions SideReactions Analyze for Side Products (Homocoupling, Protodeboronation) CheckConditions->SideReactions OptimizeCatalyst Optimize Catalyst System (Ligand, Pd Source) SideReactions->OptimizeCatalyst If side products are significant OptimizeBaseSolvent Optimize Base and Solvent SideReactions->OptimizeBaseSolvent If starting material remains Improved Yield Improved OptimizeCatalyst->Improved OptimizeBaseSolvent->Improved

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 5-(4-nitrophenyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-(4-nitrophenyl)furan-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Purified Product Incomplete hydrolysis of the methyl ester precursor.Ensure the hydrolysis reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of NaOH.[1]
Loss of product during extraction.Use a suitable extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3x). Ensure complete phase separation to avoid loss of the organic layer.[1]
Product precipitation during workup.The product has limited solubility in some solvents.[2] Ensure the pH is adjusted correctly to precipitate the carboxylic acid fully before filtration.
Product is a Brownish/Dark Color Instead of Yellow Presence of residual palladium catalyst from the Suzuki coupling reaction.After the Suzuki coupling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.[1][2]
Formation of colored impurities or degradation products.Consider purification by column chromatography. For the intermediate methyl ester, a mobile phase of cyclohexane–EtOAc–DCM (8:1:1) has been reported.[1][2] For the final acid, a different solvent system may be needed.
Difficulty with Crystallization The compound has poor solubility in many common solvents, making crystallization challenging.[2]Explore a range of solvents or solvent mixtures for recrystallization. Given the limited solubility, a solvent in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures would be ideal. Ethanol has been used for recrystallization of a similar compound.[3]
Rapid precipitation instead of crystal formation.Try slow cooling or vapor diffusion techniques to encourage crystal growth. Derivatizing to the methyl ester can improve solubility and crystallinity.[2]
Presence of Starting Materials in the Final Product Incomplete Suzuki coupling reaction.Ensure the Suzuki coupling reaction conditions (temperature, time, catalyst loading) are optimized for complete conversion of the starting materials.[1]
Incomplete hydrolysis.As mentioned for low yield, ensure complete hydrolysis by monitoring the reaction and adjusting conditions if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A1: A common synthetic route involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid to form methyl 5-(4-nitrophenyl)furan-2-carboxylate. This intermediate is then hydrolyzed under basic conditions (e.g., using NaOH in a water/methanol mixture) to yield the final product, this compound.[1][2]

Q2: My final product seems to be insoluble in most common laboratory solvents. What can I do?

A2: 5-Aryl-furan-2-carboxylic acids are known for their limited solubility in both organic and aqueous solvents.[2] For purification, you may need to use a solvent in which the compound has at least some solubility at elevated temperatures for recrystallization. Alternatively, purification of the more soluble methyl ester intermediate by column chromatography can be performed before the final hydrolysis step.[1][2] For analytical purposes, solvents like dimethyl sulfoxide (DMSO) are often used.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the hydrolysis of the methyl ester to the carboxylic acid can be effectively monitored using Thin Layer Chromatography (TLC). The carboxylic acid product is significantly more polar than the ester starting material and will have a lower Rf value. A reported TLC system for the final product is DCM–MeOH (8:2), with an Rf of 0.17.[1]

Q4: What are the key impurities to look out for during the purification process?

A4: Key impurities can include unreacted starting materials from the Suzuki coupling (methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid), residual palladium catalyst, and the methyl ester intermediate if hydrolysis is incomplete. Side-products from the Suzuki coupling or degradation products can also be present.

Q5: Is column chromatography a suitable method for purifying the final carboxylic acid?

A5: While column chromatography is effective for the methyl ester intermediate[1][2], it can be more challenging for the final carboxylic acid due to its polarity and potential for streaking on silica gel. However, with an appropriate solvent system (e.g., a polar mobile phase containing a small amount of acid like acetic acid to suppress deprotonation), it can be a viable purification method.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This protocol is based on a Suzuki coupling reaction.[1]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL).

  • Addition of Base: Add a 2 M aqueous solution of sodium carbonate (2.4 mmol).

  • Reaction Conditions: Stir the mixture overnight at 90 °C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a celite pad to remove the palladium catalyst.

    • Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a solvent system of cyclohexane–EtOAc–DCM (8:1:1).

Protocol 2: Hydrolysis to this compound

This protocol describes the hydrolysis of the methyl ester intermediate.[1]

  • Reaction Setup: Dissolve methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a mixture of water (2.6 mL) and methanol (1.3 mL).

  • Addition of Base: Add sodium hydroxide (0.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 3 hours.

  • Workup:

    • Partially concentrate the mixture in vacuo to remove methanol.

    • Adjust the pH to 3–4 by adding 1 M HCl. This will precipitate the carboxylic acid.

    • Extract the aqueous phase with ethyl acetate (3 x volumes).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product as a yellow solid. In some cases, no further purification is necessary.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Methyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid suzuki_coupling Suzuki Coupling workup_synthesis Workup (Filtration, Extraction) suzuki_coupling->workup_synthesis purification_ester Column Chromatography workup_synthesis->purification_ester hydrolysis Base Hydrolysis purification_ester->hydrolysis Purified Intermediate workup_hydrolysis Acidification & Extraction hydrolysis->workup_hydrolysis final_product Final Product workup_hydrolysis->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield color_issue Incorrect Color? start->color_issue crystallization_fail Crystallization Fails? start->crystallization_fail check_hydrolysis Check Hydrolysis Completion low_yield->check_hydrolysis Yes check_extraction Optimize Extraction low_yield->check_extraction Yes check_pd_removal Ensure Pd Catalyst Removal color_issue->check_pd_removal Yes try_chromatography Consider Chromatography color_issue->try_chromatography Yes solvent_screen Screen Solvents / Use Ester crystallization_fail->solvent_screen Yes

Caption: Troubleshooting decision tree for purification challenges.

References

overcoming poor solubility of 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-(4-nitrophenyl)furan-2-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Low solubility of this compound in DMSO can be a significant hurdle in experimental workflows. The following guide provides a systematic approach to addressing this issue.

Initial Assessment

Before attempting advanced solubilization techniques, ensure that the issue is not due to common laboratory errors.

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your this compound using appropriate analytical techniques.

  • Check DMSO Quality: Use anhydrous, high-purity DMSO. Water content in DMSO can affect the solubility of many organic compounds.

  • Accurate Concentration Calculations: Double-check all calculations for the preparation of your stock solution.

Troubleshooting Workflow

If the initial assessment does not resolve the solubility issue, follow the workflow below.

G start Poor Solubility of this compound in DMSO step1 Initial Assessment: - Verify Compound Purity - Check DMSO Quality - Confirm Calculations start->step1 step2 Gentle Heating (up to 40-50°C) step1->step2 If solubility is still poor step3 Sonication step2->step3 If unsuccessful end_soluble Compound Solubilized step2->end_soluble If successful step4 pH Adjustment (Addition of a Base) step3->step4 If unsuccessful step3->end_soluble If successful step5 Co-solvent System (e.g., DMSO/Water, DMSO/Ethanol) step4->step5 If unsuccessful step4->end_soluble If successful step6 Salt Formation step5->step6 If unsuccessful step5->end_soluble If successful step6->end_soluble If successful end_insoluble Consider Alternative Solvent or Formulation step6->end_insoluble If all methods fail

Troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in DMSO?

CompoundSolventApproximate Solubility
5-hydroxymethyl-2-furancarboxylic acidDMSO~10 mg/mL

2. How can I improve the solubility of this compound in DMSO?

Several techniques can be employed to enhance the solubility of this compound. These methods can be used individually or in combination.

  • Gentle Heating: Increasing the temperature of the solution can enhance the solubility of many compounds.

  • Sonication: The use of an ultrasonic bath can help to break down solute aggregates and facilitate dissolution.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase in a more basic environment due to the formation of a more soluble carboxylate salt.

  • Co-solvents: The addition of a second solvent (a co-solvent) to DMSO can alter the polarity of the solvent system and improve solubility.

  • Salt Formation: Converting the carboxylic acid to a salt prior to dissolution can significantly enhance its solubility.

3. What is a detailed protocol for using pH adjustment to improve solubility?

Adjusting the pH is a highly effective method for solubilizing acidic compounds.

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Suspension: Suspend the desired amount of this compound in DMSO.

  • Base Selection: Choose a suitable base. For many biological applications, a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is appropriate. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Titration: Add the basic solution dropwise to the suspension while stirring.

  • Observation: Continue adding the base until the compound fully dissolves. Monitor the pH of the solution if necessary for your application.

  • Final Volume Adjustment: If required, adjust the final volume with DMSO to achieve the desired concentration.

  • Caution: Be mindful that altering the pH may affect the stability of your compound or interfere with downstream experimental assays.

4. Can I use a co-solvent with DMSO? If so, which ones are recommended?

Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent depends on the specific requirements of your experiment, such as polarity and miscibility.

Experimental Protocol: Co-solvent System for Solubilization

  • Co-solvent Selection: Common co-solvents for DMSO include water, ethanol, and N,N-dimethylformamide (DMF). The choice will depend on the desired final properties of the solution.

  • Ratio Determination: Experiment with different ratios of DMSO to the co-solvent (e.g., 9:1, 4:1, 1:1 v/v).

  • Dissolution: Attempt to dissolve the this compound in the pre-mixed co-solvent system.

  • Optimization: If solubility is still an issue, you can combine the co-solvent approach with gentle heating or sonication.

5. How do I prepare a salt of this compound to improve its solubility?

Formation of a salt can dramatically increase the aqueous and polar solvent solubility of an acidic compound.

Experimental Protocol: Salt Formation for Enhanced Solubility

  • Dissolution in a Suitable Solvent: Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is more soluble, such as methanol or ethanol.

  • Base Addition: Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or alcohol).

  • Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the salt.

  • Solubility Test: Test the solubility of the resulting salt in DMSO.

6. Is there any information on the biological pathways affected by this compound?

This compound and related 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents. Their mechanism of action is believed to involve the targeting of iron acquisition in mycobacterial species.

G compound This compound target Iron Acquisition Pathway (in Mycobacterium tuberculosis) compound->target Inhibits effect Inhibition of Mycobacterial Growth target->effect Leads to

Proposed mechanism of action.

References

Technical Support Center: Crystallization of 5-Phenyl-furan-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-phenyl-furan-2-carboxylic acids. This class of compounds can be challenging to crystallize, and this guide offers structured advice to overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of 5-phenyl-furan-2-carboxylic acids in a question-and-answer format.

Question: My compound is not crystallizing, and the solution remains clear even after cooling. What should I do?

Answer:

Failure to form crystals is a common issue. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.[1] If no solid is available, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of the compound, and then re-introduce the rod into the solution.[1]

  • Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as a powder or oil.

  • Lowering the Temperature: If you have been cooling the solution at room temperature, try moving it to a refrigerator or a colder cooling bath.

  • Solvent System Modification: Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the solid and allow it to cool slowly.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2] This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.[1][2] Here are several strategies to prevent this:

  • Increase Solvent Volume: Add more of the primary solvent to keep the compound dissolved at a lower temperature, ideally below its melting point.[2]

  • Slow Down the Cooling Rate: A slower cooling rate reduces the degree of supersaturation at any given temperature, allowing more time for nucleation and crystal growth to occur at a temperature where the compound is a solid.[2]

  • Change the Solvent System: Select a solvent with a lower boiling point or a different polarity.[2] For aromatic carboxylic acids, trying a different class of solvents (e.g., moving from an alcohol to an ester or a ketone) can be effective.

  • Adjust pH: For carboxylic acids, altering the pH can significantly change the solubility and may prevent oiling out.[2] However, be aware that this will form a salt of the acid.

Question: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

Answer:

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] To promote the growth of larger, purer crystals, you need to slow down the process:

  • Use More Solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[1]

  • Insulate the Flask: After heating to dissolve the compound, insulate the flask with a cloth or place it in a Dewar flask to slow the rate of cooling.

  • Use a Solvent with Lower Volatility: If using a highly volatile solvent, switch to one with a higher boiling point to slow down evaporation and cooling.

Question: My crystallization yield is very low. What are the possible causes and how can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains in the mother liquor.[2] Here are potential causes and solutions:

  • Excessive Solvent Usage: You may have used too much solvent to dissolve the compound. To check this, take a small sample of the mother liquor and evaporate it. A significant solid residue indicates that more product can be recovered. To improve the yield, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Filtration: If you filter the crystals while the solution is still warm, you will lose the product that would have crystallized upon further cooling. Ensure the solution has reached the final desired temperature before filtration.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures where the compound has lower solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 5-phenyl-furan-2-carboxylic acids?

A1: While the optimal solvent must be determined experimentally, good starting points for aromatic carboxylic acids include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.

Q2: How important is the purity of the starting material for successful crystallization?

A2: The purity of the starting material is critical. Impurities can inhibit crystal growth, promote "oiling out" by depressing the melting point, or become incorporated into the crystal lattice, leading to a less pure final product.[1][4] If you are having difficulty with crystallization, consider purifying your crude product by another method, such as column chromatography, before attempting recrystallization.

Q3: Can I use co-crystals to help crystallize my 5-phenyl-furan-2-carboxylic acid?

A3: Yes, forming a co-crystal can be a useful strategy if the compound itself is difficult to crystallize. The addition of a co-crystallant that can form strong hydrogen bonds with the carboxylic acid group, such as triphenylphosphine oxide (TPPO), may facilitate the formation of a crystalline solid.[5]

Q4: What is the ideal rate of cooling for crystallization?

A4: An ideal crystallization process involves slow cooling to allow for the formation of large, well-ordered crystals. An ideal scenario would have some crystals forming after about 5 minutes, with crystal growth continuing over a period of 20 minutes or longer.[1]

Data Presentation

Table 1: Suggested Solvents for Crystallization of 5-Phenyl-furan-2-carboxylic Acids

Solvent ClassExamplesProperties and Considerations
AlcoholsEthanol, Isopropanol, MethanolGood for dissolving at high temperatures and allowing crystallization upon cooling. Can form hydrogen bonds.
KetonesAcetoneA versatile solvent, often used in combination with a non-polar anti-solvent like hexane.
EstersEthyl AcetateA moderately polar solvent that can be a good choice for many organic compounds.
Aprotic PolarDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)High boiling points, good for dissolving stubborn compounds. Often require an anti-solvent for crystallization.[3]
Ethers1,4-Dioxane, Tetrahydrofuran (THF)Can be effective, but care must be taken due to the potential for peroxide formation.
HalogenatedDichloromethane (DCM), ChloroformHighly volatile, which can lead to rapid crystallization. Better suited for solvent layering or vapor diffusion techniques.[5]
HydrocarbonsToluene, Hexane, HeptaneGenerally used as anti-solvents to induce crystallization from a more polar solvent.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 5-phenyl-furan-2-carboxylic acid. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • Supersaturation: Continue adding small portions of the hot solvent until the solution is just saturated (no more solid dissolves).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Solvent Evaporation

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at room temperature in a beaker or wide-mouthed flask.

  • Evaporation: Cover the container with a watch glass or perforated parafilm to allow for slow solvent evaporation.

  • Crystal Growth: Place the container in a location free from vibrations and allow it to stand for several hours to days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation: Once a suitable number of crystals have formed, collect them by filtration.

Protocol 3: Vapor Diffusion

  • Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a volatile "bad" solvent (an anti-solvent). The "bad" solvent should have a higher vapor pressure than the "good" solvent.[5]

  • Diffusion: Over time, the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.[5]

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

Caption: Decision tree for troubleshooting when no crystals are forming.

Caption: Troubleshooting workflow for when the compound "oils out".

References

troubleshooting inconsistent results in MbtI inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MbtI inhibition assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MbtI and why is it a target for drug discovery?

MbtI, or salicylate synthase, is a crucial enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It catalyzes the first committed step in the biosynthesis of mycobactins, which are iron-chelating molecules called siderophores. These mycobactins are essential for the bacterium to acquire iron from its host, a process vital for its survival and virulence.[1][2] As MbtI is absent in humans, it represents an attractive target for the development of new anti-tuberculosis drugs.[3]

Q2: My MbtI inhibition assay is showing inconsistent IC50 values. What are the potential causes?

Inconsistent IC50 values can stem from several factors. These include:

  • Enzyme Instability: MbtI, like many enzymes, can lose activity over time if not stored and handled properly. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.

  • Substrate Degradation: The substrate, chorismate, can be unstable. Prepare fresh substrate solutions for each experiment.

  • Compound Solubility: Poor solubility of test compounds can lead to inaccurate concentration determination and variable inhibition. Visually inspect for precipitation and consider using a small amount of a co-solvent like DMSO.

  • Assay Conditions: Variations in pH, temperature, or incubation time can significantly impact enzyme activity and inhibitor potency.[4]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

Q3: I am observing a high background signal in my fluorescence-based MbtI assay. How can I troubleshoot this?

High background fluorescence can mask the true signal from the enzymatic reaction.[5] Common causes and solutions include:

  • Autofluorescence: Components in your assay, such as the buffer, microplate, or the test compounds themselves, can fluoresce at the same wavelength as your signal. Run a control plate with all components except the enzyme to measure background fluorescence.

  • Contaminated Reagents: Impurities in your buffer or other reagents can contribute to high background. Use high-purity reagents and prepare fresh solutions.

  • Non-specific Binding: The fluorescent product or substrate may bind non-specifically to the microplate wells. Using black, low-binding plates can help mitigate this issue.[6] Including a non-ionic detergent like Tween-20 in the wash buffer can also reduce non-specific binding.

Q4: The signal-to-noise ratio in my assay is low. What steps can I take to improve it?

A low signal-to-noise (S/N) ratio can make it difficult to distinguish true inhibition from experimental noise.[5] To improve the S/N ratio:

  • Optimize Enzyme and Substrate Concentrations: Titrate both the MbtI enzyme and chorismate substrate concentrations to find the optimal balance that provides a robust signal without being in excess.

  • Increase Incubation Time: A longer incubation time may allow for more product formation, leading to a stronger signal. However, ensure the reaction remains in the linear range.

  • Check Instrument Settings: Ensure the settings on your fluorescence plate reader, such as excitation and emission wavelengths and gain, are optimal for your fluorophore.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

ProblemPossible CausesRecommended Solutions
High variability between replicate wells Pipetting errors. Inconsistent mixing. Edge effects in the microplate.Use calibrated pipettes and practice proper pipetting technique. Ensure thorough mixing of all solutions. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No or very low enzyme activity Inactive enzyme. Incorrect buffer pH or composition. Absence of essential cofactor (Mg2+).Test enzyme activity with a known positive control substrate. Verify the pH of your assay buffer. MbtI is a Mg2+-dependent enzyme; ensure MgCl2 is present in your reaction mixture.[1]
False positives in a high-throughput screen (HTS) Autofluorescent compounds. Compounds that quench the fluorescent signal. Non-specific inhibition.Pre-screen compound libraries for autofluorescence. Run a counterscreen without the enzyme to identify fluorescent compounds. Perform secondary assays to confirm hits and rule out non-specific mechanisms.
Z'-factor is below 0.5 High data variability. Low dynamic range between positive and negative controls.A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7] To improve a low Z'-factor, focus on reducing the standard deviation of your controls by optimizing the assay protocol and minimizing pipetting errors. Also, ensure your positive and negative controls provide a sufficiently large signal window.

Table 1: Quantitative Assay Parameters and their Acceptable Ranges. This table provides a summary of key quantitative parameters for assessing the quality of MbtI inhibition assays.

ParameterDescriptionTypical Acceptable Range
Z'-factor A statistical measure of the quality of a high-throughput screening assay, reflecting the separation between positive and negative controls.0.5 to 1.0 (Excellent)[7]
Signal-to-Background (S/B) Ratio The ratio of the signal from a positive control (uninhibited enzyme) to the signal from a negative control (no enzyme or fully inhibited).> 3
Coefficient of Variation (%CV) A measure of the variability of replicate measurements.< 15%

Experimental Protocols

Protocol 1: Standard MbtI Fluorescence Inhibition Assay

This protocol is a general guideline for performing a fluorescence-based MbtI inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • MbtI Enzyme Stock: Prepare a concentrated stock of purified MbtI enzyme in a suitable buffer (e.g., 20 mM HEPES, 1% glycerol, pH 8.0) and store at -80°C.

    • Chorismate Substrate Stock: Prepare a stock solution of chorismate in the assay buffer. Prepare fresh for each experiment.

    • MgCl2 Stock: Prepare a stock solution of MgCl2 in water.

    • Test Compound Plate: Prepare a serial dilution of your test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions to the wells of a black, flat-bottom 96-well plate.

    • Add 48 µL of a master mix containing the assay buffer, MbtI enzyme (final concentration ~400 nM), and MgCl2 (final concentration ~0.5 mM) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the chorismate substrate solution (final concentration ~65 µM) to each well.

    • Incubate the plate at 24°C for 3 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 420 nm using a fluorescence plate reader.

  • Controls:

    • Positive Control (100% activity): Wells containing enzyme, substrate, and DMSO without any inhibitor.

    • Negative Control (0% activity): Wells containing substrate and DMSO but no enzyme. Alternatively, a known potent inhibitor can be used. For MbtI, excluding MgCl2 from the reaction mixture can also serve as a negative control, as the enzyme is Mg2+-dependent.[1]

    • Blank: Wells containing only the assay buffer.

Protocol 2: Data Analysis for IC50 Determination
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • IC50 Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

MbtI_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_Biosynthesis Mycobactin Biosynthesis (multi-step pathway) Salicylate->Mycobactin_Biosynthesis Mycobactins Mycobactins Mycobactin_Biosynthesis->Mycobactins Iron_Acquisition Iron Acquisition Mycobactins->Iron_Acquisition Bacterial_Survival Bacterial Survival & Virulence Iron_Acquisition->Bacterial_Survival

Caption: Mycobactin biosynthesis pathway initiated by MbtI.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - MbtI Enzyme - Chorismate Substrate - Assay Buffer - Test Compounds A1 Dispense Test Compounds into Microplate P1->A1 A2 Add MbtI Enzyme & Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Incubate at 24°C A3->A4 R1 Measure Fluorescence (Ex: 305 nm, Em: 420 nm) A4->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 Values R2->R3

Caption: General workflow for an MbtI inhibition assay.

Troubleshooting_Tree Start Inconsistent Results? High_Variability High Variability between Replicates? Start->High_Variability Yes Low_Signal Low Signal or Low S/N Ratio? Start->Low_Signal No High_Variability->Low_Signal No Sol_Variability Check Pipetting Review Mixing Protocol Use Inner Wells High_Variability->Sol_Variability Yes High_Background High Background? Low_Signal->High_Background No Sol_Low_Signal Optimize Enzyme/Substrate Conc. Increase Incubation Time Check Reader Settings Low_Signal->Sol_Low_Signal Yes Sol_High_Background Screen for Autofluorescence Use High-Purity Reagents Use Low-Binding Plates High_Background->Sol_High_Background Yes End Consistent Results High_Background->End No Sol_Variability->End Sol_Low_Signal->End Sol_High_Background->End

References

Technical Support Center: Strategies to Prevent Precipitation of Furan Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of furan-containing compounds during biological assays.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: My furan compound immediately precipitates upon dilution in aqueous buffer.

Question: I dissolved my furan-based compound in DMSO to create a stock solution. When I add it to my aqueous assay buffer, it immediately turns cloudy and a precipitate forms. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many furan derivatives.[1] It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[2] Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of your compound exceeds its maximum aqueous solubility.Decrease the final working concentration of the compound. It's crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.[1]
"Solvent Shock" Rapid dilution from a high-concentration organic stock into an aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.[2]Employ a serial dilution method. Instead of a single large dilution, perform a stepwise dilution of your stock solution in the pre-warmed (e.g., 37°C) assay buffer.[1] Alternatively, add the stock solution dropwise to the buffer while gently vortexing.[2]
Low Temperature of Assay Buffer The solubility of many compounds, including furan derivatives, is lower at colder temperatures.Always pre-warm your aqueous assay buffer to the temperature of your experiment (e.g., 37°C for cell-based assays) before adding the compound.[2]
High Percentage of Organic Solvent While a co-solvent is necessary, a high final concentration can be toxic to cells or interfere with the assay.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is as low as possible, typically below 0.5% (v/v) for cell-based assays.[3]

Issue 2: My furan compound appears soluble initially but precipitates over time in the incubator.

Question: My assay plate looked fine after adding the furan compound, but after a few hours of incubation at 37°C, I can see a crystalline precipitate in the wells. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the compound's stability and the assay conditions over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability The furan compound may be unstable and degrading over the incubation period into less soluble byproducts.[1]Assess the stability of your compound at 37°C in the assay buffer over the time course of your experiment. Consider preparing fresh compound dilutions immediately before use.
Changes in Media pH Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1]Monitor the pH of your cell culture medium throughout the experiment. Ensure your medium is adequately buffered for the CO2 environment of the incubator.
Interaction with Media Components The furan compound may be interacting with components in the cell culture medium, such as salts or proteins, to form insoluble complexes.[1]If possible, test the solubility of your compound in different basal media formulations. Sometimes, serum-free media can exacerbate precipitation issues for certain compounds.[1]
Evaporation Evaporation from the wells of the assay plate can increase the concentration of your compound, pushing it beyond its solubility limit.Use plates with low-evaporation lids or seal the plates with a gas-permeable membrane, especially for long-term incubations. Ensure proper humidification of the incubator.[4]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the solubility of furan compounds.

Q1: Why are many furan-containing compounds poorly soluble in aqueous solutions?

Furan itself is a heterocyclic aromatic compound that is only slightly soluble in water.[5] Many bioactive furan derivatives are larger, more complex molecules with increased hydrophobicity (lipophilicity), which inherently limits their solubility in aqueous-based biological assay buffers.[6][7] The presence of non-polar functional groups further contributes to their low aqueous solubility.

Q2: What are the key physicochemical properties to consider for furan compounds?

Understanding the physicochemical properties of your furan compound is crucial for anticipating and addressing solubility issues. Key parameters include:

  • LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. A higher LogP value generally indicates lower aqueous solubility.

  • Aqueous Solubility: The maximum concentration of a compound that can dissolve in water at a specific temperature and pH.

  • pKa: For ionizable furan derivatives, the pKa will determine the charge of the molecule at a given pH, which can significantly impact its solubility.

Quantitative Data for Representative Furan-Containing Drugs:

CompoundTherapeutic ClassLogPAqueous Solubility
Nitrofurantoin Antibiotic-0.47[8]190 mg/L (at pH 7)[8]
Furosemide Diuretic2.0317.8 mg/L
Ranitidine H2 Blocker0.3660 g/L

Q3: What are some advanced strategies if co-solvents are not sufficient to prevent precipitation?

If standard methods using co-solvents like DMSO or ethanol are ineffective or interfere with your assay, several advanced formulation techniques can be employed:

TechniqueMechanism of ActionKey Advantages
Cyclodextrin Inclusion Complexes The hydrophobic furan compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble complex.[3]Reduces the need for organic co-solvents and can enhance compound stability.[3]
Nanosuspensions The particle size of the furan compound is reduced to the nanometer range, which increases the surface area available for dissolution.High drug loading is possible; suitable for compounds that are poorly soluble in both aqueous and organic media.
Micellar Solubilization (Surfactants) Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous solution.[3]Effective for highly lipophilic compounds.
pH Adjustment For ionizable furan compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.Can be a simple and effective method, but the pH must be compatible with the biological assay.

Experimental Protocols

Protocol 1: Preparation of a Furan Compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of a furan compound in an organic solvent.

Materials:

  • Furan compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Accurately weigh the desired amount of the furan compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM or 30 mM).[3]

  • Vortex the tube vigorously until the compound is completely dissolved.[3]

  • If the compound does not readily dissolve, gentle warming in a 37°C water bath can be applied.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay for Furan Compounds

This protocol provides a general method to determine the kinetic solubility of a furan compound in an aqueous buffer.

Materials:

  • Furan compound stock solution (in DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plate (UV-transparent for direct UV method)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis spectrophotometer)

  • Solubility filter plate (for direct UV method)

Procedure:

  • Prepare serial dilutions of the furan compound stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.

  • Rapidly add a larger volume (e.g., 98 µL) of the pre-warmed aqueous buffer to each well to achieve the final desired compound concentrations.

  • Seal the plate and shake it at a constant speed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[9][10]

  • For Nephelometric Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.[11]

  • For Direct UV Detection: Filter the contents of each well through a solubility filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.[11][12]

  • The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Furan Compound Precipitation start Start: Furan Compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final concentration and re-test check_concentration->reduce_concentration Yes check_dilution Was a rapid dilution performed? check_concentration->check_dilution No end End: Precipitation Resolved reduce_concentration->end serial_dilution Use serial dilution or add dropwise with mixing check_dilution->serial_dilution Yes check_temperature Is the assay buffer at the correct temperature? check_dilution->check_temperature No serial_dilution->end prewarm_buffer Pre-warm buffer to assay temperature (e.g., 37°C) check_temperature->prewarm_buffer No check_time Does precipitation occur over time? check_temperature->check_time Yes prewarm_buffer->end investigate_stability Investigate compound stability, media pH changes, and evaporation check_time->investigate_stability Yes advanced_methods Consider Advanced Solubilization Techniques (Cyclodextrins, etc.) check_time->advanced_methods No investigate_stability->advanced_methods advanced_methods->end CyclodextrinComplexation Mechanism of Cyclodextrin-Mediated Solubilization cluster_before Before Complexation cluster_process Complexation Process cluster_after After Complexation furan Hydrophobic Furan Compound water Aqueous Solution furan->water Poor Solubility / Precipitation cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) furan2 Furan Compound furan2->cyclodextrin Encapsulation complex Soluble Furan-Cyclodextrin Complex water2 Aqueous Solution complex->water2 Increased Solubility

References

improving the stability of 5-(4-nitrophenyl)furan-2-carboxylic acid derivatives for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carboxylic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this class of compounds stem from the inherent reactivity of the furan ring and the presence of the nitro group. The furan ring is susceptible to degradation under acidic conditions, while the nitroaromatic moiety can be sensitive to light (photodegradation). Additionally, like many organic molecules, these derivatives can be susceptible to thermal and oxidative degradation.

Q2: How do the nitro and carboxylic acid groups influence the stability of the furan ring?

A2: The 5-(4-nitrophenyl) and 2-carboxylic acid groups are electron-withdrawing. These groups decrease the electron density of the furan ring, which generally increases its stability against acid-catalyzed degradation pathways compared to unsubstituted furan. However, the nitro group can introduce photosensitivity.

Q3: What are the optimal storage conditions for solid this compound and its derivatives?

A3: To ensure long-term stability, solid compounds should be stored in a cool, dry, and dark environment. It is recommended to store them in well-sealed, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxidation.

Q4: I need to prepare a stock solution of my compound. What is the best solvent and how should I store it?

A4: For solutions, it is advisable to use a high-purity, dry, aprotic solvent. If aqueous buffers are necessary, they should be freshly prepared and de-gassed. The pH of the solution is critical; maintaining a pH between 6 and 8 is generally recommended to avoid acid- or base-catalyzed hydrolysis. Stock solutions should be stored in amber vials at low temperatures (-20°C or -80°C) and for the shortest duration possible. It is best practice to prepare fresh solutions for sensitive experiments.

Q5: How can I assess the stability of my specific this compound derivative?

A5: A forced degradation study is the most effective way to determine the intrinsic stability of your compound. This involves subjecting the compound to a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the amount of degradation over time, typically by a stability-indicating HPLC method.

Troubleshooting Guides

Issue 1: Discoloration or Change in Appearance of the Solid Compound
  • Symptom: The solid compound, which is typically a yellow solid, has darkened or changed color upon storage.

  • Potential Cause: This is often an indication of degradation, likely due to exposure to light, heat, or reactive atmospheric components.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the purity of the compound using a suitable analytical method like HPLC-UV to quantify the extent of degradation.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dark, and dry place. Consider storage under an inert atmosphere.

    • Source Fresh Material: If significant degradation is confirmed, it is best to use a fresh, pure batch of the compound for your experiments to ensure data integrity.

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Symptom: You observe a loss of potency, poor reproducibility, or unexpected results in your biological experiments over time.

  • Potential Cause: The compound may be degrading in the assay medium or during incubation. The furan ring can be susceptible to the pH of the buffer, and the compound may be photosensitive, especially under the light of a lab bench or biosafety cabinet.

  • Troubleshooting Steps:

    • Evaluate Solution Stability: Prepare a solution of your compound in the assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze the solution at different time points by HPLC to check for degradation.

    • pH Optimization: If pH-mediated degradation is suspected, investigate the stability of your compound in a range of buffered conditions to find the optimal pH for your assay.

    • Light Protection: Minimize the exposure of your compound and experimental setup to light. Use amber-colored plates or cover your experimental setup with aluminum foil.

    • Fresh Preparations: Always use freshly prepared solutions of the compound for your experiments.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Symptom: When analyzing your compound by HPLC or LC-MS, you observe new, unidentified peaks that were not present in the initial analysis of the pure compound.

  • Potential Cause: These new peaks are likely degradation products formed during storage, sample preparation, or the analytical procedure itself.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products. This information can help in identifying the degradation pathway.

    • Conduct a Forced Degradation Study: A systematic forced degradation study (see Experimental Protocols section) will help to intentionally generate degradation products and confirm their retention times, aiding in their identification in future analyses.

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a generic this compound derivative under forced degradation conditions. Please note that this is representative data and the actual stability of your specific derivative may vary.

Table 1: Illustrative pH-Dependent Degradation

pH Condition (at 40°C)Incubation Time (hours)% Degradation (Illustrative)
0.1 M HCl24~ 5-10%
pH 4.0 Buffer24< 2%
pH 7.0 Buffer24< 1%
pH 9.0 Buffer24~ 2-5%
0.1 M NaOH24~ 10-15%

Table 2: Illustrative Degradation under Other Stress Conditions

Stress ConditionDuration% Degradation (Illustrative)
3% H₂O₂ (Oxidative)24 hours~ 5-15%
Thermal (80°C, solid)48 hours~ 3-8%
Photolytic (ICH Q1B)1.2 million lux hours~ 10-20%

Experimental Protocols

Protocol: Forced Degradation Study for this compound Derivatives

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of your compound.

1. Materials and Reagents:

  • This compound derivative

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers (pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or DAD detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At different time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatograms at a suitable wavelength (e.g., the λmax of the parent compound).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C, Solid) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data end Stability Profile data->end End

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis of Esters/Amides parent->hydrolysis ring_opening Furan Ring Opening (e.g., under strong acid) parent->ring_opening nitro_reduction Reduction of Nitro Group parent->nitro_reduction photodegradation Photochemical Reactions parent->photodegradation hydrolyzed_product Corresponding Carboxylic Acid/Amine hydrolysis->hydrolyzed_product opened_ring 1,4-Dicarbonyl Compounds ring_opening->opened_ring amino_derivative 5-(4-aminophenyl)furan-2-carboxylic acid nitro_reduction->amino_derivative photoproducts Various Photoproducts photodegradation->photoproducts

Caption: Potential degradation pathways.

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Furan-2-Carboxylic Acid Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the purification of furan-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude furan-2-carboxylic acid?

A1: The most effective and commonly used methods are recrystallization, distillation under reduced pressure, and sublimation.[1] For achieving very high purity, particularly on a small scale, column chromatography is also a viable option.[1]

Q2: What are the typical impurities found in crude furan-2-carboxylic acid?

A2: Crude furan-2-carboxylic acid, especially when synthesized from furfural, often contains deeply colored, tarry by-products.[1] If sulfuric acid is used for acidification during synthesis, inorganic salts like sodium hydrogen sulfate can also be present as impurities.[1][2]

Q3: My purified product has a low or broad melting point. What does this suggest?

A3: A low or broad melting point range is a common indicator of residual impurities.[1] While the melting point can be somewhat variable, high-purity furan-2-carboxylic acid typically melts in the range of 129°C to 134°C.[1] A product purified by distillation may melt from 125°C to 132°C.[1][2]

Q4: Which solvents are recommended for the recrystallization of furan-2-carboxylic acid?

A4: Boiling water and carbon tetrachloride are well-documented and effective solvents for recrystallization.[1][2] Other organic solvents such as methanol, ethanol, and acetone can also be used to develop alternative recrystallization protocols.[1]

Q5: How can I remove strong coloration from my crude product?

A5: Colored impurities can be effectively removed by using decolorizing carbon (activated charcoal, e.g., Norite).[1][2] This is typically done by adding the carbon to a hot solution of the crude product in a solvent like boiling water, boiling for a period, and then performing a hot filtration to remove the carbon and the adsorbed impurities.[1][2] Vacuum distillation is also highly effective at separating the desired acid from non-volatile colored impurities.[1][2]

Q6: Can chromatography be used to purify furan-2-carboxylic acid derivatives?

A6: Yes, High-Performance Liquid Chromatography (HPLC) with a reverse-phase (RP) column is a suitable method for both analysis and preparative separation.[3][4] For some derivatives, column chromatography on silica gel can also be used, though it may require the addition of a small amount of acid to the mobile phase to prevent streaking.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The compound has significant solubility in the mother liquor, even at low temperatures.[2] 2. Too much solvent was used for dissolution or washing.[7][8] 3. Premature crystallization occurred during hot filtration.1. Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation, but be cautious of co-precipitating impurities.[1] Recover additional product from the mother liquor by extraction.[2] 2. Use the minimum amount of boiling solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[8] 3. Pre-heat the filtration funnel and flask; if crystals form in the funnel, add a small amount of hot solvent to redissolve them.
Final Product is Discolored (Yellow/Brown) Presence of colored, tarry impurities that co-crystallized with the product.[1]1. During recrystallization from boiling water, add activated charcoal (e.g., Norite) to the hot solution and boil for 30-45 minutes before hot filtration to adsorb colored impurities.[1][2] 2. Distillation under reduced pressure is highly effective at separating the acid from non-volatile colored impurities, yielding a pure white product.[2] 3. For stubborn cases, consider a second purification step, such as column chromatography.[9]
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated, or the cooling rate is too fast.[1] 3. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point. 2. Return the mixture to the heat source, add a small amount of additional solvent to ensure complete dissolution, and allow it to cool more slowly.[7] 3. Attempt a preliminary purification by another method (e.g., acid-base extraction) to remove the bulk of impurities before recrystallization.
Acidic Compound Streaks on Silica Gel TLC/Column The polar carboxylic acid group interacts strongly with the acidic silica gel, leading to poor separation and tailing.Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent. This protonates the compound, reducing its interaction with the silica and resulting in sharper bands.[6]

Comparison of Purification Methods

Method Principle Best For Advantages Disadvantages/Common Issues
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[8]Purifying moderate to large quantities of solid compounds with moderate purity.Scalable, cost-effective, and can effectively remove a wide range of impurities.Product loss due to solubility in mother liquor.[8] Potential for "oiling out."[1] Requires careful solvent selection.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Purifying thermally stable compounds on a large scale; excellent for removing non-volatile or colored impurities.[2]Can yield very pure, white crystalline product.[2] Effective for large quantities.Risk of thermal decomposition if the compound is not stable at its boiling point (even under vacuum).[2]
Acid-Base Extraction Utilizes the acidic nature of the carboxyl group to move the compound between an organic and an aqueous phase by changing the pH.[10][11]Separating acidic compounds from neutral or basic impurities; good as a preliminary purification step before recrystallization.Simple, fast, and uses inexpensive reagents.[11] Can handle large amounts of material.Does not separate the target acid from other acidic impurities.[11] May form emulsions that are slow to separate.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase (eluent).[5]Achieving very high purity on a small to medium scale; separating mixtures of structurally similar compounds.High resolution separation is possible.[3] Adaptable to different scales (analytical to preparative).Can be time-consuming and requires larger volumes of solvent. Carboxylic acids may streak on silica gel without a modifier in the eluent.[6]

Experimental Protocols

Protocol 1: Recrystallization from Boiling Water with Decolorizing Carbon

This method is effective for removing colored impurities.[1][2]

  • Dissolution : In a suitable flask, dissolve the crude furan-2-carboxylic acid in the minimum amount of boiling water (a starting point is ~6 mL of water per gram of crude acid).[2]

  • Decolorization : To the hot solution, add a small amount of decolorizing carbon (e.g., Norite), approximately 1-2% of the crude product's weight.

  • Heating : Swirl or stir and boil the solution for 15-45 minutes to allow the carbon to adsorb the impurities.[1][2]

  • Hot Filtration : Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the decolorizing carbon. Work quickly to prevent premature crystallization.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. A temperature of 16–20°C is recommended to avoid co-precipitation of salts like sodium hydrogen sulfate.[2]

  • Isolation : Collect the crystals by suction filtration and wash with a small amount of ice-cold water.

  • Drying : Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for obtaining a high-purity, white product from thermally stable derivatives.[2]

  • Apparatus Setup : Assemble a distillation apparatus for vacuum distillation, preferably using a Claisen flask to prevent bumping. Ensure all glass joints are properly sealed for high vacuum.

  • Distillation : Heat the crude acid in the flask (a heating mantle is recommended for even heating). Under a reduced pressure of ~20 mmHg, pure 2-furancarboxylic acid will distill at approximately 141–144°C.[2]

  • Collection : Collect the distilled fraction, which should solidify upon cooling to yield a pure white product.[2]

Protocol 3: Purification by Acid-Base Extraction

This is a classic and effective technique for isolating carboxylic acids from neutral or basic impurities.[10][12]

  • Dissolution : Dissolve the crude mixture containing the furan-2-carboxylic acid derivative in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction : Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (a weak base that will selectively deprotonate the carboxylic acid).[12] Extract 2-3 times, collecting the aqueous layer each time.

  • Re-acidification : Combine the aqueous extracts in a flask and cool the solution in an ice bath. Slowly add a strong acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper).[12] The pure furan-2-carboxylic acid derivative should precipitate as a solid.

  • Isolation : Collect the precipitated solid by suction filtration.

  • Washing and Drying : Wash the solid with a small amount of cold water to remove any residual salts and dry it thoroughly. If the product does not precipitate, it can be back-extracted into an organic solvent.[12]

Purification Workflow

The following diagram illustrates a decision-making process for selecting an appropriate purification method for furan-2-carboxylic acid derivatives.

Purification_Workflow start Crude Furan-2-Carboxylic Acid Derivative impurities Nature of Impurities? start->impurities purity_req Purity Requirement? scale_check Scale of Experiment? purity_req->scale_check Moderate Purity thermal_stability Is the Compound Thermally Stable? purity_req->thermal_stability High Purity (>99%) recrystallization Recrystallization scale_check->recrystallization Large Scale chromatography Column Chromatography scale_check->chromatography Small Scale distillation Vacuum Distillation thermal_stability->distillation Yes thermal_stability->chromatography No impurities->purity_req Neutral/Basic Impurities acid_base Acid-Base Extraction (as pre-purification) impurities->acid_base Significant Neutral/ Basic Impurities troubleshoot Purification Unsuccessful? (e.g., Oiling Out, Low Purity) recrystallization->troubleshoot acid_base->purity_req distillation->troubleshoot chromatography->troubleshoot end_pure Pure Product troubleshoot->end_pure Successful end_reassess Re-evaluate Method or Combine Techniques troubleshoot->end_reassess Unsuccessful

Caption: Decision workflow for selecting a purification method.

References

addressing low bioavailability of furan-based compounds in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of furan-based compounds in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why do many of my furan-based compounds show very low oral bioavailability in animal studies?

A1: The low oral bioavailability of furan-based compounds is often attributed to two primary factors: extensive first-pass metabolism and poor aqueous solubility. The furan ring can be susceptible to rapid oxidation by cytochrome P450 enzymes, particularly CYP2E1, in the liver and gut wall.[1][2][3][4] This metabolic process, known as the "first-pass effect," can significantly reduce the amount of the active drug that reaches systemic circulation.[3][4] Additionally, many complex drug molecules, including some furan derivatives, are lipophilic and have poor water solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[5][6]

Q2: What is the "first-pass effect" and how does it specifically impact furan compounds?

A2: The first-pass effect, or presystemic metabolism, is the biotransformation of a drug after oral administration but before it reaches the main circulatory system.[3] For furan compounds, this primarily occurs in the liver. After absorption from the gut, the portal vein transports the drug directly to the liver, which is rich in metabolic enzymes like CYP2E1.[2][3] This enzyme metabolizes furan into a reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA).[1][2][7] This extensive metabolism means that only a small fraction of the parent, active compound may pass through the liver to be distributed to the rest of the body, thus reducing its bioavailability.[4]

Q3: How can I experimentally determine if my furan compound is undergoing high first-pass metabolism?

A3: A standard method is to conduct an in vitro metabolic stability assay using liver microsomes. Liver microsomes contain a high concentration of CYP450 enzymes. By incubating your compound with liver microsomes and a co-factor (NADPH), you can measure the rate at which the parent compound disappears over time. A short in vitro half-life suggests rapid metabolism and a high potential for first-pass effect in vivo. This data can also be used to calculate intrinsic clearance.

Q4: What are the most effective formulation strategies to overcome the low bioavailability of furan compounds?

A4: The choice of strategy depends on whether the primary issue is poor solubility or rapid metabolism.

  • For Poor Solubility (BCS Class II/IV compounds):

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize the compound in the gut, improving absorption.[5][8]

    • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate.[6][8]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][9][10]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][8]

  • For High First-Pass Metabolism: While more challenging, strategies can include prodrug approaches to mask the metabolically active site or co-administration with a safe inhibitor of the specific CYP enzyme (primarily for research purposes).

Q5: What is the basic experimental design for an oral bioavailability study in rodents?

A5: A definitive oral bioavailability study requires comparing the plasma concentration profile after oral administration to that after intravenous (IV) administration.

  • Animal Groups: Two groups of animals (e.g., Sprague-Dawley rats) are typically used. One group receives the drug orally (e.g., via oral gavage), and the second group receives the drug intravenously (e.g., via tail vein injection).[11][12]

  • Dose Formulation: The IV dose must be a solution. The oral dose can be a solution, suspension, or a more advanced formulation you are testing.

  • Blood Sampling: Serial blood samples are collected at specific time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) to capture the absorption, distribution, and elimination phases.[11]

  • Sample Analysis: Plasma is separated from the blood, and the drug concentration is quantified using a validated analytical method, typically LC-MS/MS.[11]

  • Pharmacokinetic Analysis: Key parameters such as the Area Under the Curve (AUC), Cmax, and Tmax are calculated for both routes. Absolute bioavailability (F%) is then calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[11]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No or very low plasma exposure after oral dosing. 1. Extremely high first-pass metabolism.2. Very poor aqueous solubility and dissolution.3. Chemical instability in GI tract fluids.1. Conduct an in vitro liver microsome stability assay to confirm metabolic rate. 2. Assess compound solubility in simulated gastric and intestinal fluids.3. Test one or more solubility-enhancing formulations (e.g., SEDDS, amorphous solid dispersion).[5][8]
High variability in pharmacokinetic data between animals. 1. Inconsistent dosing technique (especially oral gavage).2. Variability in food intake (food can affect GI physiology and absorption).3. Genetic variability in metabolic enzyme expression among animals.1. Ensure all technicians are proficient in the oral gavage procedure.[13]2. Fast animals overnight before dosing to standardize GI conditions.3. Increase the number of animals per group (n) to improve statistical power.
Calculated oral bioavailability is greater than 100%. 1. Non-linear elimination (e.g., saturation of metabolic enzymes at the higher oral dose).2. Analytical error or incorrect dose calculations.3. Error in the IV administration (e.g., extravasation).1. Review the pharmacokinetics; if clearance changes with dose, non-linearity is likely. Consider dose-ranging studies.2. Double-check all calculations and re-assay a subset of samples to confirm analytical results.3. Ensure proper IV injection technique.
Observed toxicity at doses required for efficacy. 1. The furan moiety is metabolized to a reactive metabolite (cis-but-2-ene-1,4-dial) which is known to be hepatotoxic.[1][14][15]1. Monitor liver enzymes (e.g., ALT, AST) in plasma samples.2. Consider medicinal chemistry efforts to modify the furan ring or block the site of metabolism to reduce the formation of the toxic metabolite.[15]3. Investigate formulation strategies that may alter the distribution profile and reduce liver exposure.

Data Presentation

Table 1: Illustrative Comparison of Formulation Strategies for Enhancing Oral Bioavailability of a Model Furan Compound in Rats.

This table presents hypothetical but realistic data to illustrate the potential impact of different formulation strategies on key pharmacokinetic parameters.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (F%)
Intravenous (IV) 218500.082100100% (Reference)
Aqueous Suspension 20452.03157.5%
Micronized Suspension 20901.565015.5%
Amorphous Solid Dispersion 202501.0189045.0%
Self-Emulsifying System (SEDDS) 203100.75243057.9%

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Assessment in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Dose Preparation:

    • IV Formulation: Dissolve the furan compound in a biocompatible vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration suitable for a 2 mg/kg dose at an injection volume of 2 mL/kg.[11]

    • Oral Formulation: Prepare the test formulation (e.g., suspension in 0.5% methylcellulose) for a 20 mg/kg dose at a gavage volume of 5 mL/kg.[13]

  • Administration:

    • IV Group: Administer the 2 mg/kg dose via a single bolus injection into the lateral tail vein.[13]

    • Oral Group: Administer the 20 mg/kg dose using a suitable gavage needle.[11][13]

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.[11]

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant for drug concentration using a validated LC-MS/MS method.[11]

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software. Calculate absolute oral bioavailability (F%) as described in the FAQ section.[11]

Protocol 2: In Vitro Metabolic Stability Assay with Rat Liver Microsomes (RLM)
  • Reagents: Furan compound stock solution, rat liver microsomes (RLM), NADPH regenerating system, phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, RLM (final protein concentration ~0.5 mg/mL), and the furan compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[11]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k.[11]

Visualizations

Furan_Metabolism Furan Metabolism and First-Pass Effect Furan Furan-Based Compound (Oral Administration) Gut GI Tract Absorption Furan->Gut Liver Liver (First-Pass Metabolism) Gut->Liver Portal Vein CYP2E1 CYP2E1 Enzyme Liver->CYP2E1 Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Low % BDA Reactive Metabolite (cis-2-butene-1,4-dial) CYP2E1->BDA Oxidation Toxicity Hepatotoxicity BDA->Toxicity Excretion Excretion BDA->Excretion Detoxification Systemic->Excretion

Caption: Metabolic pathway of furan compounds leading to low bioavailability.

Bioavailability_Workflow Experimental Workflow for Oral Bioavailability Study cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Formulation Dose Formulation (IV and Oral) Dosing Animal Dosing (IV and PO Groups) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK PK Parameter Calculation (AUC, Cmax) LCMS->PK Result Absolute Bioavailability (F%) Calculation PK->Result

Caption: Workflow for a typical oral bioavailability study in rodents.

Formulation_Decision_Tree Decision Tree for Formulation Strategy Selection Start Problem: Low Bioavailability Assess Physicochemical Properties Solubility Primary Issue: Poor Solubility? Start->Solubility Metabolism Primary Issue: High First-Pass Metabolism? Solubility->Metabolism No Lipid Lipid-Based Formulations (SEDDS, SMEDDS) Solubility->Lipid Yes Prodrug Medicinal Chemistry: Prodrug Approach Metabolism->Prodrug Yes Both Issues are Combined: Use Solubility Enhancement + Re-evaluate Dose Metabolism->Both No Size Particle Size Reduction (Micronization/Nanosizing) Dispersion Amorphous Solid Dispersions Lipid->Dispersion Dispersion->Size Inhibitor Research Tool: Co-dose with CYP Inhibitor Prodrug->Inhibitor

Caption: Decision tree for selecting a suitable formulation strategy.

References

Validation & Comparative

Comparative Analysis of Antitubercular Efficacy: 5-(4-nitrophenyl)furan-2-carboxylic Acid vs. Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the antitubercular properties of the investigational compound 5-(4-nitrophenyl)furan-2-carboxylic acid and the first-line antitubercular drug, isoniazid. The comparison is based on available experimental data and focuses on their mechanisms of action and in vitro efficacy. Due to the limited publicly available data on the specific antitubercular activity of this compound, efficacy data for closely related 5-phenylfuran-2-carboxylic acid derivatives are presented to offer insights into the potential of this class of compounds.

Executive Summary

Isoniazid is a cornerstone of tuberculosis treatment, functioning as a potent bactericidal agent against actively replicating Mycobacterium tuberculosis. It acts as a prodrug, inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] In contrast, this compound belongs to a newer class of compounds being investigated as antitubercular agents.[5][6] Its proposed mechanism of action is the inhibition of salicylate synthase (MbtI), an enzyme critical for the biosynthesis of mycobactins, which are siderophores used by M. tuberculosis to acquire iron from the host.[7][8][9][10] This represents a novel anti-virulence strategy rather than a direct bactericidal or bacteriostatic mechanism.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of isoniazid and representative 5-phenylfuran-2-carboxylic acid derivatives against Mycobacterium species. It is important to note that direct minimum inhibitory concentration (MIC) data for this compound against M. tuberculosis were not available in the reviewed literature.

Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Isoniazid M. tuberculosis H37Rv0.015 - 0.063 µg/mL
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid M. bovis BCG32 µM[11]
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid M. bovis BCG>200 µM (improved from earlier leads)[10]

Note: Data for 5-phenylfuran-2-carboxylic acid derivatives are against M. bovis BCG, a common surrogate for M. tuberculosis in initial screening, and are intended to provide context for the potential of this compound class.

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of action against Mycobacterium tuberculosis.

  • Isoniazid: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[1][2] This inhibition blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2][4] Disruption of the cell wall leads to bacterial death.[2]

  • This compound: This compound is part of a class of furan-based inhibitors that target the salicylate synthase MbtI.[5][6][8][10] MbtI is the enzyme that catalyzes the first step in the biosynthesis of mycobactins, which are iron-chelating molecules (siderophores) essential for M. tuberculosis to scavenge iron from its host environment.[7][8] By inhibiting MbtI, these compounds disrupt iron acquisition, thereby limiting the pathogen's ability to survive and establish an infection.[8] This mechanism targets a virulence factor rather than an essential component for immediate survival, representing an anti-virulence approach.[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of potential antitubercular agents. The following is a generalized protocol based on the widely used broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Media and Reagents:

    • Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol is prepared according to the manufacturer's instructions and sterilized.[12]

    • Compound Stock Solution: The test compound (e.g., this compound or isoniazid) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation:

    • A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.

    • The bacterial suspension is homogenized, and its turbidity is adjusted to match a 0.5 McFarland standard.[12][13]

    • This suspension is then further diluted to achieve a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in the assay wells.[12]

  • Assay Setup:

    • In a 96-well microtiter plate, serial two-fold dilutions of the compound stock solution are prepared in the growth medium to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).[12]

    • Control wells are included: a drug-free well for growth control and an un-inoculated well for sterility control.

    • The prepared bacterial inoculum is added to each well containing the compound dilutions and the growth control.

  • Incubation:

    • The microtiter plates are sealed and incubated at 37°C.[13]

  • Reading and Interpretation of Results:

    • Plates are observed for visible bacterial growth starting from day 7 and up to 21 days of incubation.[12][13]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[12]

Visualizations

G cluster_Mtb Mycobacterium tuberculosis Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Catalyzes Mycobactin Mycobactin Salicylate->Mycobactin Biosynthesis Pathway Iron_Uptake Iron Acquisition Mycobactin->Iron_Uptake Compound This compound Compound->MbtI Inhibits

Caption: Proposed mechanism of this compound.

G cluster_workflow Antitubercular Drug Screening Workflow A Compound Library B Primary Screening (e.g., M. bovis BCG) A->B C Hit Identification B->C D Secondary Screening (M. tuberculosis H37Rv) C->D F Cytotoxicity Assay (e.g., Vero cells) C->F E MIC Determination D->E G Lead Compound Selection E->G F->G H In Vivo Efficacy Studies (e.g., Mouse Model) G->H

Caption: General workflow for antitubercular drug screening.

References

Structure-Activity Relationship of 5-Phenylfuran-2-Carboxylic Acid Derivatives as Potent Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The persistent global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant strains, necessitates the development of novel therapeutic agents. One promising avenue of research focuses on targeting the salicylate synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, the iron-chelating siderophores of Mycobacterium tuberculosis (Mtb). The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a potent inhibitor of MbtI, demonstrating significant promise for the development of new antitubercular drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-phenylfuran-2-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Comparative Analysis of Antitubercular Activity

The biological activity of 5-phenylfuran-2-carboxylic acid derivatives is primarily assessed through their inhibitory concentration against the MbtI enzyme (IC50) and their minimum inhibitory concentration (MIC) against M. tuberculosis. The following table summarizes the reported in vitro activities for a selection of derivatives, highlighting the impact of substitutions on the phenyl ring.

Compound IDR1 (Position 3)R2 (Position 5)MbtI IC50 (µM)[1]M. bovis BCG MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)
I HH~18>100-
IV CNCF3~156.25-
V CF3CF3~1925-
VI CNOCH3~33>100-
VII CNCl~2650-
VIII CNBr~2325-
IX CNI~2012.5-
Lead Compound CNH6.3-250

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of 5-phenylfuran-2-carboxylic acid derivatives:

  • Essential Pharmacophore : The 5-phenylfuran-2-carboxylic acid core is essential for activity.[1]

  • Substitution on the Phenyl Ring : Disubstitution on the phenyl ring, particularly at the 3 and 5 positions, appears to be advantageous for potent MbtI inhibition and antimycobacterial effect.[1]

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as cyano (CN) and trifluoromethyl (CF3), at the meta positions (3 and 5) of the phenyl ring enhances inhibitory activity. Compound IV (3-cyano-5-trifluoromethyl) demonstrates a significant improvement in antitubercular activity compared to the unsubstituted parent compound.[1]

  • Halogen Substitution : The introduction of halogens at the 5-position, in conjunction with a cyano group at the 3-position (compounds VII-IX ), generally leads to good MbtI inhibition and moderate to good activity against M. bovis BCG. The activity appears to increase with the size of the halogen (Cl < Br < I).

  • Lipophilicity : Increased lipophilicity of the substituents on the phenyl ring has been suggested to correlate with improved antimycobacterial activity, likely by enhancing cell wall penetration.

SAR_Highlights cluster_substitutions Phenyl Ring Substitutions Core 5-Phenylfuran-2-carboxylic Acid Essential for Activity R_group R-groups at positions 3 & 5 Core:f1->R_group EWG Electron-Withdrawing Groups (CN, CF3) Increase Activity R_group->EWG Halogens Halogens (Cl, Br, I) Moderate to Good Activity R_group->Halogens Lipophilicity Increased Lipophilicity Improves Cell Penetration R_group->Lipophilicity

Caption: Key structure-activity relationship trends for 5-phenylfuran-2-carboxylic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Synthesis of 5-Phenylfuran-2-Carboxylic Acid Derivatives

The general synthetic route for the preparation of 5-phenylfuran-2-carboxylic acid derivatives involves a Suzuki coupling reaction followed by hydrolysis. The following is a representative procedure based on the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid.[2][3]

Step 1: Suzuki Coupling

  • To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) are added the corresponding phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05 eq), and an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired methyl 5-phenylfuran-2-carboxylate derivative.

Step 2: Hydrolysis

  • The methyl 5-phenylfuran-2-carboxylate derivative (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • An excess of a base (e.g., NaOH or LiOH, 3.0-5.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 5-phenylfuran-2-carboxylic acid derivative.

MbtI Inhibition Assay

The inhibitory activity of the compounds against MbtI is determined using a fluorescence-based assay that measures the formation of salicylic acid from the substrate chorismate.

  • The MbtI enzyme is expressed and purified according to established protocols.

  • The assay is performed in a 96-well plate format in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10% glycerol).

  • Varying concentrations of the test compounds (typically dissolved in DMSO) are pre-incubated with the MbtI enzyme for a defined period (e.g., 10 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, chorismate.

  • The reaction is allowed to proceed at 37 °C for a specific time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a quenching solution (e.g., 10% trichloroacetic acid).

  • The fluorescence of the product, salicylic acid, is measured using a microplate reader with excitation and emission wavelengths of approximately 305 nm and 420 nm, respectively.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of the bacteria, is determined using the microplate Alamar Blue assay (MABA) or a similar broth microdilution method.[4][5][6]

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare M. tuberculosis H37Rv inoculum and adjust to McFarland standard B->C D Incubate plates at 37°C for 7 days C->D E Add Alamar Blue indicator D->E F Incubate for an additional 24 hours E->F G Visually observe color change (Blue to Pink) F->G H Determine MIC as the lowest concentration with no color change G->H

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a 0.5 McFarland standard. The bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • The inoculated plates are incubated at 37 °C for 7 days.

  • Following incubation, a resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.

  • The plates are re-incubated for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator from blue (no growth) to pink (growth).

This guide provides a foundational understanding of the structure-activity relationships of 5-phenylfuran-2-carboxylic acid derivatives against M. tuberculosis. The presented data and protocols are intended to facilitate further research and development of this promising class of antitubercular agents.

References

Validating Antitubercular Drug Candidates: A Comparative Guide to Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

The fight against tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), requires the development of novel therapeutics that can effectively target the bacterium within its primary host cell, the macrophage. Validating the efficacy of potential antitubercular compounds against intracellular Mtb is a critical step in the drug discovery pipeline. This guide provides a comparative overview of commonly used macrophage infection models, detailing experimental protocols and presenting key performance data to aid researchers in selecting the most appropriate system for their screening campaigns.

Overview of Macrophage Infection Models

The selection of an appropriate macrophage model is crucial for obtaining biologically relevant data. The most frequently utilized models include immortalized cell lines and primary macrophages.

Immortalized Cell Lines:

  • THP-1: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells. They are widely used due to their human origin, ease of culture, and reproducibility.[1][2][3] Studies have shown that THP-1 cells and human monocyte-derived macrophages (hMDMs) exhibit similar bacterial uptake, viability, and host responses to Mtb infection.[2][4]

  • J774 and RAW 264.7: Murine macrophage-like cell lines that are also commonly employed in TB research.[5][6] They are robust and easy to maintain, making them suitable for high-throughput screening.

Primary Macrophages:

  • Human Monocyte-Derived Macrophages (hMDMs): Considered a gold standard due to their direct relevance to human physiology. However, their use can be limited by donor variability and more complex isolation procedures.[2][4]

  • Bone Marrow-Derived Macrophages (BMDMs): Harvested from the bone marrow of mice, BMDMs are a well-established primary macrophage model.[7][8][9] They provide a physiologically relevant system for studying host-pathogen interactions.

A critical consideration is that the susceptibility to antitubercular drugs can differ between broth-grown Mtb and those residing within macrophages.[10][11] Macrophage-based assays provide a more predictive measure of a compound's potential in vivo efficacy.[10][11]

Comparative Performance of Macrophage Models

The choice of macrophage model can influence the outcome of drug susceptibility testing. The following table summarizes key comparative data from published studies.

Model SystemMtb Strain(s)Key FindingsReference(s)
THP-1 vs. hMDMs H37Rv, R179 (drug-resistant)Both models showed similar Mtb uptake and intracellular growth over time. Cellular viability upon infection was also comparable. Cytokine and chemokine mRNA analysis revealed no significant differences between the two cell types.[2][4]
THP-1, U937, hMDMs H37Rv, M. bovis 444, M. bovis BCGTHP-1 macrophages exhibited behavior more similar to hMDMs in terms of mycobacterial uptake and growth control, especially when activated with IFN-γ. U937 cells showed discrepancies, particularly in their response to IFN-γ activation.[12]
Mtb/macrophage aggregates (THP-1) Mtb-GFPThis 3D model demonstrated that drug susceptibility differed from standard 2D cultures. For example, rifampicin showed a larger discrepancy in efficacy in the aggregate model compared to broth-grown Mtb, which is consistent with other intracellular models.[10]
hESC-derived macrophages (iMACs) vs. hMDMs H37Rv-GFPBoth cell types showed consistent immune activation in response to Mtb infection. The novel compound 10-DEBC showed similar inhibitory effects on Mtb growth in both iMACs and hMDMs.[13]

Experimental Workflows and Protocols

A generalized workflow for validating antitubercular hits using macrophage infection models is depicted below. This process typically involves initial screening against extracellular bacteria, followed by assessment of cytotoxicity and intracellular efficacy.

G cluster_0 In Vitro Screening cluster_1 Hit Validation in Macrophage Models A Primary Screen (Extracellular Mtb) B Identify Initial Hits A->B C Cytotoxicity Assay (e.g., on THP-1 cells) B->C Advance Promising Compounds D Intracellular Efficacy Assay (Infected Macrophages) C->D E Quantify Intracellular Bacterial Load (CFU, Luciferase, Fluorescence) D->E F Validate Lead Compounds E->F

Figure 1: A generalized workflow for the validation of antitubercular screening hits.

Experimental Protocol 1: THP-1 Macrophage Infection Model

This protocol describes the differentiation of THP-1 monocytes and subsequent infection with Mycobacterium tuberculosis.

1. Differentiation of THP-1 Cells:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density of 5 x 104 cells per well.

  • Induce differentiation into macrophage-like cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL.[14][15]

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells with fresh, pre-warmed medium to remove PMA and non-adherent cells. Allow the cells to rest for at least 24 hours before infection.

2. Infection with M. tuberculosis:

  • Prepare a single-cell suspension of Mtb in RPMI-1640 medium without antibiotics.

  • Infect the differentiated THP-1 cells at a desired multiplicity of infection (MOI), typically ranging from 1 to 10.[6][16]

  • Incubate for 4 hours at 37°C to allow for phagocytosis.

  • After the incubation period, remove the extracellular bacteria by washing the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh culture medium containing the test compounds at various concentrations.

3. Quantification of Intracellular Bacterial Growth:

  • After the desired incubation period (e.g., 3-5 days), lyse the macrophages with a solution of 0.1% saponin or Triton X-100 in PBS to release the intracellular bacteria.

  • Serially dilute the lysate and plate on Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

Experimental Protocol 2: Bone Marrow-Derived Macrophage (BMDM) Infection Model

This protocol outlines the generation of BMDMs and their subsequent infection.

1. Generation of BMDMs:

  • Harvest bone marrow from the femurs and tibias of mice.[9]

  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10-20% L929 cell-conditioned medium (as a source of M-CSF) or recombinant M-CSF.[8][17]

  • Incubate for 7-10 days at 37°C in a 5% CO2 incubator, changing the medium every 3 days.

  • After differentiation, harvest the adherent BMDMs.

2. Infection and Compound Testing:

  • Seed the BMDMs into 96-well plates at an appropriate density.

  • Follow the infection and compound testing procedures as described for THP-1 cells (Protocol 1, steps 2 and 3). The MOI may need to be optimized for BMDMs.[18]

Methods for Quantifying Intracellular Mtb Viability

Several methods can be employed to assess the efficacy of compounds against intracellular Mtb.

MethodPrincipleAdvantagesDisadvantages
Colony Forming Unit (CFU) Counting Measures the number of viable bacteria capable of forming colonies on solid media.Gold standard for determining bacterial viability.Labor-intensive, time-consuming (3-4 weeks), and not easily adaptable for high-throughput screening.
Luciferase Reporter Strains Mtb expressing a luciferase gene; bacterial viability is proportional to light emission.[1][19]High-throughput compatible, rapid, and sensitive.Requires genetically modified Mtb strains.
Fluorescent Reporter Strains Mtb expressing fluorescent proteins (e.g., GFP, RFP); bacterial load is quantified by fluorescence intensity or imaging.[10][20][21]Enables high-content imaging and analysis of host-pathogen interactions at the single-cell level.Can be confounded by autofluorescence; may not always distinguish between live and dead bacteria without additional viability stains.
Resazurin Microtiter Assay (REMA) Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.[10]Simple, rapid, and inexpensive.Indirect measure of viability; can be affected by the metabolic state of the bacteria.

Signaling Pathways and Host-Pathogen Interactions

The interaction between Mtb and macrophages involves complex signaling pathways that determine the fate of the infection. A simplified representation of key events is shown below.

G cluster_0 Macrophage cluster_1 Immune Response Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis PhagoLysosome Phagolysosome (Bactericidal) Phagosome->PhagoLysosome Maturation (Inhibited by Mtb) Replication Bacterial Replication Phagosome->Replication Cytokine Cytokine/Chemokine Production (e.g., TNF-α, IL-12) Phagosome->Cytokine TCell T-Cell Activation Cytokine->TCell ActivatedMacrophage Activated Macrophage (Enhanced Killing) TCell->ActivatedMacrophage Granuloma Granuloma Formation TCell->Granuloma ActivatedMacrophage->PhagoLysosome Promotes Maturation

References

A Comparative Guide to the Potency of MbtI Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

The fight against tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (Mtb), is increasingly challenged by the emergence of drug-resistant strains. This has spurred the search for novel therapeutic targets. One such promising target is the salicylate synthase MbtI, the first and rate-limiting enzyme in the biosynthetic pathway of mycobactins, which are siderophores essential for Mtb's iron acquisition and survival within the host.[1][2][3] As this enzyme is absent in humans, its inhibitors can be highly selective, offering a focused anti-virulence strategy.[4]

This guide provides a comparative analysis of various MbtI inhibitors, presenting their potency through experimental data. It details the methodologies used for these assessments and visualizes the key pathways and workflows relevant to MbtI inhibitor development.

Comparative Potency of MbtI Inhibitors

The potency of MbtI inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of MbtI inhibitors, primarily from the 5-phenylfuran-2-carboxylic acid scaffold, which has been a focus of recent research.[5][6]

Inhibitor CandidateScaffold/SeriesMbtI IC50 (μM)Notes
Compound I 5-(3-cyanophenyl)furan-2-carboxylic acid6.3 - 7.6A potent early lead compound with moderate antimycobacterial activity (MIC99 = 250 µM).[5][6]
Compound 1d 5-phenylfuran-2-carboxylic acid derivative0.9The most potent inhibitor in its series, featuring an n-butoxy analog.[7]
Compound 1c Phenylfuran-carboxylate derivative~3A phenethyl chain-carrying compound that proved very effective against MbtI.[1]
Compound 1e 5-phenylfuran-2-carboxylic acid derivative11.2Exhibited strong MbtI inhibition and promising antitubercular activity (MIC99 = 32 μM).[5][7]
Compound 1f Phenylfuran-carboxylate derivative12Showed very good potency against MbtI and improved antimycobacterial activity (MIC99 = 63 μM).[1]
Compound IV 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid~15A competitive inhibitor with a Ki of 9.2 µM and better antitubercular activity (MIC99 = 125 µM) than earlier leads.[4]
Compound 1b Phenylfuran-carboxylate derivative~15An analog with increased inhibitory activity compared to its parent compound.[1]
Compound VI Phenylfuran-carboxylate derivative~17A fluorine-substituted compound with notable inhibitory effect.[4]
Compound 1g Phenylfuran-carboxylate derivative~18Showed an IC50 value similar to other effective analogs in its series.[1]
Compound V Phenylfuran-carboxylate derivative~19Carries two trifluoromethyl moieties and is effective against MbtI.[4]
Benzimidazole-based Benzimidathiazole scaffold7 - 9Identified from a high-throughput screen of over 100,000 commercial compounds.[8]
2,3-dihydroxybenzoate Dihydroxybenzoate scaffold11 - 21 (Ki)Based on mimicking the intermediate isochorismate.[8]

Visualizing Key Processes

To better understand the context and evaluation of these inhibitors, the following diagrams illustrate the MbtI-dependent pathway and a standard experimental workflow.

MbtI_Pathway Chorismate Chorismate MbtI MbtI Enzyme (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Catalysis Inhibitors MbtI Inhibitors Inhibitors->MbtI Inhibition Mycobactin_Syn Downstream Mycobactin Synthesis Salicylate->Mycobactin_Syn Mycobactins Mycobactins (Siderophores) Mycobactin_Syn->Mycobactins Iron_Uptake Iron (Fe³⁺) Uptake Mycobactins->Iron_Uptake Mtb_Virulence Mtb Survival & Virulence Iron_Uptake->Mtb_Virulence experimental_workflow cluster_0 Pre-clinical Evaluation Compound_Synth 1. Compound Synthesis/Acquisition Enzyme_Assay 2. In Vitro MbtI Enzyme Inhibition Assay Compound_Synth->Enzyme_Assay Test Compound Whole_Cell_Assay 3. Whole-Cell Antimycobacterial Assay Enzyme_Assay->Whole_Cell_Assay Determine IC50 Cytotoxicity_Assay 4. Host Cell Cytotoxicity Assay Whole_Cell_Assay->Cytotoxicity_Assay Determine MIC Lead_Opt 5. Lead Optimization Cytotoxicity_Assay->Lead_Opt Assess Safety

References

Assessing the Selectivity of 5-(4-nitrophenyl)furan-2-carboxylic Acid for MbtI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. One such promising target is the salicylate synthase (MbtI), an enzyme crucial for the biosynthesis of mycobactins, the iron-chelating siderophores essential for the bacterium's survival and virulence. Notably, MbtI is absent in humans, presenting an attractive opportunity for developing selective anti-tubercular agents with potentially minimal side effects. This guide provides a comprehensive comparison of 5-(4-nitrophenyl)furan-2-carboxylic acid, a potent MbtI inhibitor, with other alternative inhibitors, supported by experimental data to assess its selectivity for MbtI.

Executive Summary

This compound and its analogs have demonstrated significant inhibitory activity against M. tuberculosis MbtI. The selectivity of these compounds stems from the fact that their target, MbtI, is not present in mammalian cells. This intrinsic selectivity is a major advantage in drug development, as it reduces the likelihood of off-target effects and associated toxicity. This guide delves into the quantitative data supporting the potency of these furan-based inhibitors, compares them with other classes of MbtI inhibitors, and provides detailed experimental protocols for assessing their activity and selectivity.

Data Presentation: Inhibitory Activity of MbtI Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and a selection of its analogs and other classes of MbtI inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of MbtI by 50%, while the minimum inhibitory concentration (MIC99) indicates the lowest concentration of the compound that inhibits 99% of the growth of M. bovis BCG, a commonly used surrogate for M. tuberculosis.

Compound ClassCompoundMbtI IC50 (µM)M. bovis BCG MIC99 (µM)Reference
Furan-based 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)11.232[1]
5-(3-cyano-5-phenethoxyphenyl)furan-2-carboxylic acid (1c)~3>125[2]
5-(3-cyano-5-(benzyloxy)phenyl)furan-2-carboxylic acid (1b)~15>125[2]
5-(3-cyano-5-phenoxyphenyl)furan-2-carboxylic acid (1a)~23125[2]
5-(3-cyano-5-(3-phenylpropoxy)phenyl)furan-2-carboxylic acid (1d)>25% RA at 100 µM>125[2]
5-(3-cyano-5-((E)-cinnamyloxy)phenyl)furan-2-carboxylic acid (1e)~13125[2]
5-(3-cyano-5-(naphthalen-2-ylmethoxy)phenyl)furan-2-carboxylic acid (1f)~1263[2]
5-(3-cyano-5-(4-phenylbutoxy)phenyl)furan-2-carboxylic acid (1g)~18>125[2]
5-(3-cyano-5-(naphthalen-1-ylmethoxy)phenyl)furan-2-carboxylic acid (1h)>25% RA at 100 µM>125[2]
5-(3-cyano-5-(quinolin-6-ylmethoxy)phenyl)furan-2-carboxylic acid (1i)>25% RA at 100 µM>125[2]
5-(3-cyano-5-((1-methylnaphthalen-2-yl)methoxy)phenyl)furan-2-carboxylic acid (1j)>25% RA at 100 µM>125[2]
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV)~15125[3]
Chromane-based Chromane derivative (1)55.8 ± 4.2Not Reported[4]
Chromane derivative (2)58.2 ± 5.1Not Reported[4]
4-Oxochromane derivative (5)>100Not Reported[4]
Reference Inhibitor (1-carboxyprop-1-enyloxy)-2-hydroxybenzoic acid (I)12.1 ± 1.5Not Reported[4]

*RA: Residual Activity

Experimental Protocols

MbtI Enzymatic Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against M. tuberculosis MbtI.

Materials:

  • Recombinant M. tuberculosis MbtI enzyme

  • Chorismic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl2

  • 96-well black, clear-bottom microplates

  • Fluorimeter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add the test compound to the wells at various concentrations. Include a DMSO control (no inhibitor).

  • Add the MbtI enzyme to each well to a final concentration of 1-2 µM and incubate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, chorismic acid, to a final concentration of 50 µM.

  • Immediately measure the formation of salicylic acid, the product of the MbtI-catalyzed reaction, by monitoring the increase in fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 420 nm using a fluorimeter.

  • Record the fluorescence intensity over time to determine the initial reaction velocity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimycobacterial Activity Assay (MIC99)

This protocol describes the determination of the minimum inhibitory concentration of the compounds against M. bovis BCG.

Materials:

  • M. bovis BCG culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compounds in the 7H9 broth in the microplate wells.

  • Inoculate each well with a standardized suspension of M. bovis BCG.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

  • Determine the MIC99 as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating 99% inhibition of bacterial growth.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds against a human cell line, providing an indication of their selectivity.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT or MTS reagent

Procedure:

  • Seed the human cells in the 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO control.

  • After the treatment period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the CC50 (50% cytotoxic concentration) value. A high CC50 value indicates low cytotoxicity.

Mandatory Visualizations

Mycobacterium tuberculosis Iron Acquisition Pathway

The following diagram illustrates the central role of MbtI in the siderophore-mediated iron acquisition pathway of Mycobacterium tuberculosis. Inhibition of MbtI disrupts this pathway, leading to iron starvation and ultimately inhibiting bacterial growth.

MbtI_Pathway cluster_host Host Environment cluster_mtb Mycobacterium tuberculosis Transferrin Transferrin-Fe³⁺ Mycobactin_Fe Mycobactin-Fe³⁺ Complex Transferrin->Mycobactin_Fe Iron Scavenging Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_synthesis Mycobactin Biosynthesis Pathway Salicylate->Mycobactin_synthesis Mycobactin Mycobactin Mycobactin_synthesis->Mycobactin Mycobactin->Mycobactin_Fe Uptake Membrane Transporter Mycobactin_Fe->Uptake Iron_utilization Intracellular Iron Utilization (Growth and Virulence) Uptake->Iron_utilization Inhibitor This compound Inhibitor->MbtI Inhibition

Caption: MbtI's role in the iron acquisition pathway.

Experimental Workflow for MbtI Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing MbtI inhibitors.

Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (MbtI Enzymatic Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response MIC_Assay Antimycobacterial Assay (MIC99 Determination) Dose_Response->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 on Human Cells) Dose_Response->Cytotoxicity_Assay Selectivity_Assessment Selectivity Assessment (IC50 / CC50) MIC_Assay->Selectivity_Assessment Cytotoxicity_Assay->Selectivity_Assessment

Caption: Workflow for MbtI inhibitor discovery.

Conclusion

This compound and its analogs represent a promising class of inhibitors targeting MbtI, a key enzyme in the iron acquisition pathway of Mycobacterium tuberculosis. The primary basis for their selectivity is the absence of MbtI in humans, which significantly reduces the potential for on-target toxicity in the host. The experimental data presented in this guide demonstrate the potent anti-MbtI and antimycobacterial activity of these compounds. While direct comparative data against a broad panel of human enzymes is limited in the public domain, the available cytotoxicity data against human cell lines suggest a favorable safety profile. Further preclinical development of these furan-based inhibitors is warranted to fully assess their therapeutic potential in the fight against tuberculosis. The detailed experimental protocols and workflows provided herein offer a robust framework for the continued discovery and characterization of novel MbtI inhibitors.

References

Bridging the Gap: Cross-Validation of In Vitro Antitubercular Activity with Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of new antitubercular drugs is a critical global health priority, complicated by the unique intracellular lifecycle of Mycobacterium tuberculosis (Mtb). Traditionally, early-stage drug discovery relies on in vitro assays that measure the direct activity of a compound against Mtb in liquid culture (Minimum Inhibitory Concentration, MIC) or within infected macrophage cell lines. While valuable for initial screening, these models may not fully recapitulate the complex microenvironment of a tuberculosis granuloma. Ex vivo models, such as precision-cut lung slices (PCLS), offer a more physiologically relevant system by maintaining the complex architecture and cellular diversity of the lung. This guide provides a comparative analysis of in vitro and ex vivo models for assessing antitubercular drug efficacy, supported by experimental data and detailed protocols to aid researchers in selecting and interpreting results from these essential preclinical tools.

Quantitative Comparison of Antitubercular Drug Efficacy

The following tables summarize the efficacy of first-line antitubercular drugs across different preclinical models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, Mtb strains, and host cell types.

Table 1: In Vitro Efficacy of First-Line Antitubercular Drugs

DrugIn Vitro (Extracellular) MIC (μg/mL)Intracellular (Macrophage) MIC (μg/mL)Key Observations
Isoniazid (INH) 0.01 - 0.5[1]0.1 - >50[1][2]Isoniazid demonstrates potent activity against extracellular Mtb, but its efficacy is significantly reduced against intracellular bacteria in many studies.[1] This highlights the importance of intracellular assays in identifying compounds that can effectively target the bacillus within its host cell.
Rifampicin (RIF) 0.1 - 0.2[2]0.1 - 0.2[2][3]Rifampicin generally maintains its potent activity against both extracellular and intracellular Mtb, making it a cornerstone of current TB therapy.[3][4]
Pyrazinamide (PZA) >100 (at neutral pH)Active at acidic pHPyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of the phagolysosome within macrophages.[4] Standard MIC assays at neutral pH do not reflect its potent intracellular activity.
Ethambutol (EMB) 1.0 - 5.01.0 - 5.0Ethambutol's activity is generally comparable between in vitro and intracellular models.

Table 2: Ex Vivo Efficacy of Antimycobacterial Agents in Precision-Cut Lung Slices (PCLS)

Data for M. abscessus is presented here as a surrogate to demonstrate the type of data generated from PCLS models, as directly comparable data for M. tuberculosis was not available in the searched literature.

DrugOrganismConcentration (μg/mL)Time Point (hours)Log10 CFU Reduction vs. Control
Imipenem M. abscessus6448~1.0
Tigecycline M. abscessus448>4.0

Experimental Workflows

A clear understanding of the experimental workflow is crucial for interpreting and reproducing data. The following diagrams illustrate the key steps in performing intracellular macrophage killing assays and PCLS infection studies.

experimental_workflow cluster_invitro Intracellular Macrophage Killing Assay cluster_exvivo Precision-Cut Lung Slice (PCLS) Infection Model prep_macro Prepare Macrophage Culture (e.g., THP-1, BMDM) infect_macro Infect Macrophages with M. tuberculosis prep_macro->infect_macro wash_macro Wash to Remove Extracellular Bacteria infect_macro->wash_macro treat_macro Treat with Antitubercular Drug wash_macro->treat_macro lyse_macro Lyse Macrophages treat_macro->lyse_macro plate_macro Plate Lysate for CFU Enumeration lyse_macro->plate_macro prep_pcls Prepare PCLS from Lung Tissue infect_pcls Infect PCLS with M. tuberculosis prep_pcls->infect_pcls wash_pcls Wash to Remove Extracellular Bacteria infect_pcls->wash_pcls treat_pcls Treat with Antitubercular Drug wash_pcls->treat_pcls homogenize_pcls Homogenize PCLS treat_pcls->homogenize_pcls plate_pcls Plate Homogenate for CFU Enumeration homogenize_pcls->plate_pcls

Caption: Experimental workflows for in vitro and ex vivo antitubercular activity assessment.

Key Signaling Pathways in Macrophage Infection

Mycobacterium tuberculosis manipulates host cell signaling pathways to promote its survival and replication within macrophages. Understanding these pathways is crucial for developing host-directed therapies.

signaling_pathway cluster_pathogen M. tuberculosis cluster_macrophage Macrophage Mtb Mtb PAMPs PAMPs (e.g., Lipoarabinomannan) Phagosome Phagosome Mtb->Phagosome Phagocytosis TLR2 TLR2 PAMPs->TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α Production NFkB->TNFa Apoptosis Apoptosis TNFa->Apoptosis Phago_Lyso_Fusion Phagosome-Lysosome Fusion (Inhibited by Mtb) Phagosome->Phago_Lyso_Fusion Inhibition Lysosome Lysosome Lysosome->Phago_Lyso_Fusion Bacterial_Killing Bacterial Killing Phago_Lyso_Fusion->Bacterial_Killing

Caption: Simplified signaling pathway of M. tuberculosis interaction with a macrophage.

Experimental Protocols

1. In Vitro Intracellular Macrophage Killing Assay

This protocol is adapted from standard laboratory procedures for assessing the intracellular activity of antimicrobial agents against M. tuberculosis.

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages (BMDMs) in appropriate culture medium supplemented with fetal bovine serum.

    • Seed the macrophages into 24- or 96-well plates at a desired density and allow them to adhere overnight. For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

  • Infection:

    • Prepare a single-cell suspension of M. tuberculosis (e.g., H37Rv strain) in culture medium.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage).

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria. Some protocols may include a short incubation with a low concentration of amikacin to kill any remaining extracellular bacteria.

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include a drug-free control (vehicle) and a positive control (e.g., rifampicin).

    • Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 incubator.

  • Enumeration of Intracellular Bacteria:

    • At the end of the incubation period, aspirate the culture medium.

    • Lyse the macrophages using a gentle lysis buffer (e.g., 0.1% saponin or 0.25% sodium dodecyl sulfate) to release the intracellular bacteria.

    • Serially dilute the lysate in PBS containing a detergent (e.g., 0.05% Tween 80) to prevent bacterial clumping.

    • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The efficacy of the drug is calculated as the reduction in CFU compared to the drug-free control.[5][6][7][8][9]

2. Ex Vivo Precision-Cut Lung Slice (PCLS) Infection Model

This protocol provides a general framework for the preparation and infection of PCLS for antitubercular drug testing.

  • PCLS Preparation:

    • Humanely euthanize a laboratory animal (e.g., mouse or rat) according to approved institutional guidelines.

    • Perfuse the lungs with sterile saline to remove blood.

    • Instill the lungs with a low-melting-point agarose solution via the trachea to inflate the lobes.

    • Excise the lungs and place them in ice-cold buffer.

    • Prepare tissue cores from the lung lobes.

    • Use a vibratome or a Krumdieck tissue slicer to cut the cores into thin slices (typically 200-400 µm).

    • Culture the PCLS in a suitable medium, often at an air-liquid interface on a porous membrane insert.

  • Infection:

    • Prepare a single-cell suspension of M. tuberculosis in culture medium.

    • Infect the PCLS by adding the bacterial suspension to the apical surface.

    • Incubate for a defined period (e.g., 4-24 hours) to allow for bacterial invasion.

    • Wash the PCLS to remove non-adherent, extracellular bacteria.

  • Drug Treatment:

    • Add fresh culture medium containing the test compound to the basolateral side of the culture insert.

    • Incubate the PCLS for the desired treatment duration.

  • Enumeration of Bacteria:

    • At the end of the experiment, individually homogenize the PCLS in a buffer containing a detergent.

    • Serially dilute the homogenate and plate on Middlebrook agar for CFU enumeration, as described in the macrophage assay protocol.[5][6][7][8][9]

Conclusion

The cross-validation of antitubercular drug activity using a combination of in vitro and ex vivo models provides a more comprehensive and predictive assessment of a compound's potential clinical efficacy. While standard in vitro MIC and intracellular macrophage assays are indispensable for high-throughput screening and initial characterization, the ex vivo PCLS model offers a valuable secondary platform that more closely mimics the complex environment of the infected lung. The data presented in this guide underscore the differential activity of some drugs in these various systems, highlighting the importance of a multi-model approach in the preclinical development of new tuberculosis therapies. The detailed protocols and workflow diagrams provided herein are intended to facilitate the implementation and standardization of these assays within the research community.

References

comparing the cytotoxicity of 5-(4-nitrophenyl)furan-2-carboxylic acid with other furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of various furan derivatives against cancer cell lines. While specific cytotoxic data for 5-(4-nitrophenyl)furan-2-carboxylic acid is not available in the reviewed scientific literature, this guide focuses on the cytotoxic potential of structurally related furan-based compounds, offering valuable insights and experimental data to inform further research and development in this area.

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The exploration of novel furan derivatives for their cytotoxic effects is a continuing area of interest in the quest for new therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic effects of several furan derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. Lower IC50 values indicate higher potency.

A study on a series of novel furan-based compounds revealed significant cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7).[4][5] Notably, a pyridine carbohydrazide analog (Compound 4) and an N-phenyl triazinone derivative (Compound 7) demonstrated potent effects.[4][5] The cytotoxicity of these compounds was also evaluated against a non-cancerous breast epithelial cell line (MCF-10A) to determine their selectivity for cancer cells.[5]

CompoundTarget Cell LineIC50 (µM)[4][5]Selectivity Index (SI)[5]
Pyridine carbohydrazide analog (Compound 4) MCF-7 (Cancer)4.067.33
MCF-10A (Normal)>30
N-phenyl triazinone derivative (Compound 7) MCF-7 (Cancer)2.967.47
MCF-10A (Normal)>30
Sorafenib (Control) HepG2 (Cancer)5.09[3]Not Reported
MCF-7 (Cancer)5.17[3]Not Reported
A549 (Cancer)6.60[3]Not Reported
Furan-based derivative 7b HepG2 (Cancer)7.28[3]Not Reported
MCF-7 (Cancer)6.72[3]Not Reported
A549 (Cancer)6.66[3]Not Reported

The Selectivity Index (SI) is calculated as the ratio of the IC50 value in the normal cell line to that in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for potential anticancer drugs.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in drug discovery. The following methodologies are commonly employed for assessing the cytotoxic effects of furan derivatives.

Cell Culture and Maintenance

MCF-7 (human breast adenocarcinoma) and MCF-10A (non-tumorigenic human breast epithelial) cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin and streptomycin).[5] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 24 hours).[4]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Treatment with Furan Derivatives A->B C Incubation (e.g., 24h) B->C D Addition of MTT Reagent C->D E Incubation (4h) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement F->G H IC50 Determination G->H

Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

Several furan derivatives have been shown to induce cytotoxicity through the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells.

Studies on certain furan-based compounds have demonstrated their ability to induce cell cycle arrest at the G2/M phase and increase the population of cells in the pre-G1 phase, which is indicative of apoptosis.[4] Further investigation through Annexin-V/PI staining confirmed that cell death occurs via an apoptotic cascade.[4][6]

The intrinsic mitochondrial pathway of apoptosis is often implicated. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute apoptosis.[4][7] An increase in the levels of the tumor suppressor protein p53 has also been observed, which can trigger apoptosis.[4]

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Furan Furan Derivatives p53 p53 Furan->p53 Upregulates Bax Bax Furan->Bax Upregulates Bcl2 Bcl-2 Furan->Bcl2 Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of apoptosis induced by certain furan derivatives.

References

Furan-Based Inhibitors in M. tuberculosis Assays: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of furan-based inhibitors' performance against Mycobacterium tuberculosis (M. tuberculosis), supported by experimental data from recent studies. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery of novel therapeutic agents. Furan-containing compounds have emerged as a promising class of inhibitors, demonstrating significant potency against this pathogen.

Quantitative Comparison of Inhibitor Efficacy

The in vitro efficacy of various furan-based compounds against the H37Rv strain of M. tuberculosis is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, with lower values indicating greater activity. The data presented is a compilation from multiple studies to facilitate a comparative overview.

Compound ClassCompound IDMIC (µg/mL)Target/Mechanism of Action (if specified)Reference
Substituted Furan11a1.6Not specified[1]
Furan-based ChalconeDF021.6InhA[2][3]
Furan-based ChalconeDF051.6InhA[2][3]
Furan-based ChalconeDF071.6InhA[2][3]
Furan-based ChalconeDF103.25InhA[2][3]
Furan-1,3,4-oxadiazole Hybrid2l3.13InhA[4]
5-phenylfuran-2-carboxylic acidIVNot specified in µg/mL, but noted for better antitubercular activitySalicylate Synthase MbtI[5]
5-phenylfuran-2-carboxylic acid1hMIC99 = 250 µMSalicylate Synthase MbtI[6]
Reference Drugs
Pyrazinamide-3.125Not applicable[1]
Streptomycin-6.25Not applicable[1]
Ciprofloxacin-3.125Not applicable[1]
Isoniazid-1.6InhA[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of these anti-mycobacterial compounds.

Microplate Alamar Blue Assay (MABA)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][4][7]

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to a desired optical density (OD) at 600 nm.

  • Compound Preparation: The furan-based inhibitors and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.

  • Incubation: The bacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for a specified period, typically 5-7 days.

  • Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well, and the plates are re-incubated.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Siderophore Production Assay (Universal CAS Assay)

This assay is used to determine if the inhibitory action of a compound is related to the inhibition of iron uptake, specifically through the mycobactin biosynthesis pathway.[6]

  • Bacterial Culture: M. bovis BCG (as a surrogate for M. tuberculosis) is grown in an iron-deficient medium (Chelated Sauton's medium).

  • Compound Treatment: The bacteria are then diluted into fresh iron-deficient medium containing various concentrations of the test compound.

  • Culture Supernatant Collection: After a period of incubation, the culture supernatant is collected.

  • CAS Assay: The Universal CAS (Chrome Azurol S) liquid assay is performed on the supernatant. A change in color of the CAS reagent indicates the presence of siderophores.

  • Analysis: Inhibition of siderophore production by the test compound suggests that its mechanism of action involves targeting the iron acquisition machinery of the mycobacteria.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for screening antitubercular compounds and the proposed mechanism of action for certain furan-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action synthesis Synthesis of Furan Derivatives mic_assay MIC Determination (e.g., MABA) synthesis->mic_assay Test Compounds cytotoxicity Cytotoxicity Assay (e.g., on HeLa cells) mic_assay->cytotoxicity Active Compounds target_id Target Identification (e.g., InhA, MbtI) cytotoxicity->target_id Non-toxic Leads in_silico In Silico Docking target_id->in_silico inhA_pathway Furan_Chalcone Furan-based Chalcone (e.g., DF02, DF05, DF07) InhA InhA (Enoyl-ACP reductase) Furan_Chalcone->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) System InhA->FASII Essential for Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Component of

References

Validating the Mechanism of Action of 5-(4-nitrophenyl)furan-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid and its analogs as potential anti-tubercular agents. The core of this analysis focuses on the validation of their mechanism of action, which involves the inhibition of the salicylate synthase MbtI from Mycobacterium tuberculosis, a crucial enzyme for iron acquisition by the pathogen.[1][2][3][4] This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these compounds.

Mechanism of Action: Targeting Iron Acquisition

5-phenyl-furan-2-carboxylic acids have emerged as a promising class of therapeutics that target the iron acquisition machinery of Mycobacterium tuberculosis.[1][2][3][4] Iron is an essential nutrient for the survival and virulence of this pathogen.[5][6][7] These furan-based compounds specifically inhibit MbtI, the salicylate synthase responsible for the first committed step in the biosynthesis of mycobactins, the siderophores used by M. tuberculosis to scavenge iron from the host environment.[1][2][3] By inhibiting MbtI, these compounds disrupt the pathogen's ability to acquire iron, ultimately hindering its growth and proliferation. The furan scaffold is a common feature in antitubercular drugs, highlighting the potential of this chemical class.[1][2][3]

Comparative Performance Data

The following tables summarize the in vitro activity of this compound and its analogs against the MbtI enzyme and Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. The data is compiled from multiple studies to provide a comparative overview.

Table 1: MbtI Enzyme Inhibition Data

CompoundSubstituent on Phenyl RingIC50 (µM)Inhibition Type / Ki (µM)Reference
This compound 4-nitroData not availableNot reported
Analog 1c3-cyano-5-phenethoxy~3Not reported[1]
Analog 1e3-cyano-5-isobutoxy~13Not reported[1]
Analog 1f3-cyano-5-(2-methylbutoxy)~12Not reported[1]
Analog IV3-cyano-5-(trifluoromethyl)~15Competitive / 9.2 ± 0.7[2]
Analog 1d3-cyano-5-n-butoxy0.9Not reported[8]

Table 2: Anti-mycobacterial Activity (M. bovis BCG)

CompoundSubstituent on Phenyl RingMIC99 (µM)Reference
This compound 4-nitroData not available
Analog 1e3-cyano-5-isobutoxy~125[1]
Analog 1f3-cyano-5-(2-methylbutoxy)63[1]
Analog IV3-cyano-5-(trifluoromethyl)125[2]
Analog 1e (optimized)3-cyano-5-isobutoxy32[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route for 5-phenyl-furan-2-carboxylic acids involves a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.[1][4]

Step 1: Suzuki-Miyaura Coupling Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base, like sodium carbonate, in a suitable solvent such as 1,4-dioxane.[1][4] The reaction mixture is typically heated overnight.[1]

Step 2: Hydrolysis The resulting methyl ester, methyl 5-(4-nitrophenyl)furan-2-carboxylate, is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of water and methanol, followed by acidification with an acid like hydrochloric acid.[1][4]

MbtI Inhibition Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of MbtI. The principle is based on the measurement of the fluorescent product, salicylic acid, formed from the substrate chorismate.[9]

Materials:

  • Recombinant MbtI enzyme

  • Chorismate (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • MgCl2 (essential cofactor)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl2, and the MbtI enzyme.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the reaction by adding the substrate, chorismate.

  • Incubate the plate at a controlled temperature (e.g., 24°C) for a specific duration (e.g., 3 hours).[9]

  • Measure the fluorescence of the produced salicylic acid using a plate reader with excitation and emission wavelengths of 305 nm and 420 nm, respectively.[9]

  • Calculate the percentage of inhibition by comparing the fluorescence in the presence of the compound to the control (no inhibitor).

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.[8]

Materials:

  • Mycobacterium bovis BCG culture

  • Iron-limiting medium (e.g., chelated Sauton's medium)

  • Test compounds dissolved in DMSO

  • Resazurin solution

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add the M. bovis BCG culture to each well.

  • Incubate the plates at 37°C for several days.

  • Add the resazurin solution to each well and incubate for an additional 24 hours.

  • Observe the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

MbtI_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Chorismate Chorismate MbtI MbtI Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Catalyzes Mycobactin_Biosynthesis Mycobactin Biosynthesis Salicylate->Mycobactin_Biosynthesis Iron_Acquisition Iron Acquisition Mycobactin_Biosynthesis->Iron_Acquisition 5_NPFCA This compound 5_NPFCA->MbtI Inhibits

Caption: Inhibition of the MbtI enzyme by this compound disrupts the mycobactin biosynthesis pathway, thereby hindering iron acquisition in Mycobacterium tuberculosis.

Experimental_Workflow Start Start Synthesis Compound Synthesis Start->Synthesis MbtI_Assay MbtI Inhibition Assay Synthesis->MbtI_Assay REMA_Assay Antimycobacterial Activity (REMA) Synthesis->REMA_Assay Data_Analysis Data Analysis (IC50, MIC) MbtI_Assay->Data_Analysis REMA_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: The experimental workflow for validating the mechanism of action involves compound synthesis followed by enzymatic and cell-based assays, culminating in data analysis.

Logical_Relationship Inhibition_of_MbtI Inhibition of MbtI Enzyme Reduced_Salicylate Reduced Salicylate Production Inhibition_of_MbtI->Reduced_Salicylate Impaired_Mycobactin Impaired Mycobactin Synthesis Reduced_Salicylate->Impaired_Mycobactin Blocked_Iron_Uptake Blocked Iron Uptake Impaired_Mycobactin->Blocked_Iron_Uptake Inhibition_of_Growth Inhibition of Mycobacterial Growth Blocked_Iron_Uptake->Inhibition_of_Growth

Caption: A logical cascade illustrates how the inhibition of the MbtI enzyme leads to the suppression of mycobacterial growth through the disruption of iron acquisition.

References

Performance of Novel Furan Derivatives Against Standard Antitubercular Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antitubercular agents with novel mechanisms of action. Furan derivatives have emerged as a promising class of compounds, demonstrating significant in vitro and in vivo activity against Mtb. This guide provides a comprehensive comparison of the performance of recently developed furan derivatives against standard antitubercular drugs, supported by experimental data.

Data Presentation: In Vitro Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's in vitro potency against a specific microorganism. The following tables summarize the MIC values of various furan derivatives and standard antitubercular drugs against the H37Rv strain of M. tuberculosis.

Novel Furan Derivatives MIC (µg/mL) Reference
Furan-based Chalcone (DF02)1.6[1][2]
Furan-based Chalcone (DF05)1.6[1][2]
Furan-based Chalcone (DF07)1.6[1][2]
Furan-based Chalcone (DF10)3.25[1][2]
Furan-1,3,4-oxadiazole (2l)3.13
5-phenylfuran-2-carboxylic acid250 (MIC99)
Furan-thiazole hydrazone (4a)3.12
Furan-thiazole hydrazone (4b)3.12
Furan-thiazole hydrazone (4c)3.12
Furoxan derivative (14b)6.67 (MIC90, µM)[3][4]
Furoxan derivative (14c)9.84 (MIC90, µM)[3][4]
Pentacyclic Nitrofuran (9a)Nanomolar range[2]
Standard Antitubercular Drugs MIC (µg/mL) Reference
Isoniazid0.025 - 0.25[5]
Rifampicin0.05 - 1.0[5]
Ethambutol1.0 - 5.0[5]
Pyrazinamide12.5 - 100[5]
Streptomycin1.0 - 8.0[5]
Moxifloxacin0.12 - 0.5[5]
Ciprofloxacin0.5 - 2.0
Kanamycin1.25 - 5.0
Amikacin0.5 - 2.0
Capreomycin1.25 - 2.5
Ethionamide0.6 - 2.5
p-Aminosalicylic acid0.5 - 2.0

In Vivo Efficacy

Several studies have demonstrated the in vivo efficacy of furan derivatives in animal models of tuberculosis. For instance, furoxan derivatives (14b and 14c) were shown to reduce M. tuberculosis to undetectable levels in a mouse aerosol model of infection[3][4][6]. Similarly, a pentacyclic nitrofuran derivative (9a) showed significant bactericidal activity in a mouse model, reducing bacterial loads in the lungs and spleens of infected mice[2].

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antitubercular activity of the compounds.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used for the rapid and inexpensive screening of antitubercular compounds.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading Results: After further incubation for 24 hours, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Luciferase Reporter Phage (LRP) Assay

This assay utilizes a recombinant mycobacteriophage carrying a luciferase gene to rapidly determine the viability of Mtb.

  • Preparation of Mycobacterial Suspension: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth.

  • Drug Exposure: The bacterial suspension is incubated with various concentrations of the test compounds.

  • Phage Infection: A luciferase reporter phage is added to the bacterial suspension.

  • Incubation: The mixture is incubated to allow for phage infection and expression of the luciferase gene.

  • Luminometry: A luciferin substrate is added, and the resulting luminescence is measured using a luminometer. A reduction in luminescence compared to the control indicates a decrease in bacterial viability.

Mechanism of Action and Signaling Pathways

Several furan derivatives have been shown to target key enzymes in M. tuberculosis. Two notable targets are the enoyl-acyl carrier protein reductase (InhA) and salicylate synthase (MbtI).

InhA Inhibition Pathway

InhA is a crucial enzyme involved in the fatty acid synthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall[7][8]. Inhibition of InhA disrupts mycolic acid synthesis, leading to cell death[7]. The widely used antitubercular drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that inhibits InhA[7][9]. Some furan-based chalcones are believed to act as direct inhibitors of InhA[10].

InhA_Inhibition_Pathway cluster_FASII Fatty Acid Synthesis II (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Acyl-ACP Acyl-ACP Acetyl-CoA->Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Cell Death Cell Death Cell Wall Integrity->Cell Death Furan Derivative Furan Derivative Furan Derivative->InhA Inhibition

Caption: Inhibition of InhA by furan derivatives disrupts the FAS-II pathway.

MbtI Inhibition Pathway

MbtI is a salicylate synthase that catalyzes the first committed step in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by Mtb[11][12][13]. Iron is a critical nutrient for the survival and virulence of the pathogen within the host[11]. By inhibiting MbtI, furan derivatives can starve the bacteria of iron, leading to growth inhibition[11].

MbtI_Inhibition_Pathway cluster_Mycobactin Mycobactin Biosynthesis Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin Mycobactin Salicylate->Mycobactin Iron Acquisition Iron Acquisition Mycobactin->Iron Acquisition Furan Derivative Furan Derivative Furan Derivative->MbtI Inhibition Bacterial Growth Bacterial Growth Iron Acquisition->Bacterial Growth Inhibition of Growth Growth Inhibition Bacterial Growth->Inhibition of Growth

Caption: Furan derivatives inhibit MbtI, blocking iron acquisition and bacterial growth.

Antitubercular Drug Screening Workflow

The general workflow for screening potential antitubercular drugs involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Drug_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., MABA) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Screening Secondary Screening (e.g., LRP Assay, Cytotoxicity) Hit Identification->Secondary Screening Lead Identification Lead Identification Secondary Screening->Lead Identification In Vivo Efficacy In Vivo Efficacy (Animal Models) Lead Identification->In Vivo Efficacy Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development

Caption: General workflow for antitubercular drug screening.

Cytotoxicity

An important aspect of drug development is assessing the toxicity of lead compounds against mammalian cells. Several studies have evaluated the cytotoxicity of furan derivatives. For example, some novel furan-based compounds have been shown to exhibit selective cytotoxicity against cancer cell lines while showing higher IC50 values against normal cell lines, indicating a degree of selectivity[14][15][16]. It is crucial to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the antimycobacterial concentration, to ensure the safety of the potential drug candidates.

References

Safety Operating Guide

Safe Disposal of 5-(4-Nitrophenyl)furan-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-(4-Nitrophenyl)furan-2-carboxylic acid, a compound that requires careful management due to its chemical properties.

Hazard Profile and Safety Precautions

This compound is a combustible solid that can cause serious eye irritation, skin irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is essential during handling and disposal.

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.

  • Skin Irritation: Causes skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Combustibility: The material is a combustible solid.

Before initiating any disposal procedures, ensure that a safety shower and an eyewash station are readily accessible.[2] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety, the following Personal Protective Equipment (PPE) must be worn when handling this compound and its waste:

PPE CategorySpecific Requirement
Eye Protection Safety glasses with side-shields or goggles.[1]
Hand Protection Compatible chemical-resistant gloves.
Respiratory Protection An N95-type dust mask should be worn to avoid inhalation of dust.
Body Protection A lab coat should be worn. A flame-resistant lab coat is recommended.[3]
Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Contain and Collect: Carefully sweep or vacuum the spilled material.[4] Avoid generating dust during this process.[2][4]

  • Place in Labeled Container: Transfer the collected material into a designated and clearly labeled container for hazardous waste.[2][4]

  • Decontaminate Area: Clean the affected area to ensure no residue remains.

  • Dispose of Contaminated Materials: Any materials used for cleanup, such as contaminated wipes or absorbent pads, should also be placed in the hazardous waste container.[5]

Waste Disposal Procedures

The disposal of this compound must be handled as hazardous waste in compliance with local, state, and federal regulations.[1][5]

Step-by-Step Disposal Guide:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[6] It should be collected in a dedicated, compatible, and properly sealed hazardous waste container.[5][6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from ignition sources and in a secondary containment tray.[6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

  • Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[5]

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 5-(4-Nitrophenyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(4-Nitrophenyl)furan-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] A thorough risk assessment is paramount before commencing any work. The following table summarizes the mandatory personal protective equipment required to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be chemical splash goggles.
Face ShieldTo be worn over safety goggles to protect from splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect for damage before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust MaskA NIOSH-approved N95 dust mask is required to prevent inhalation of the powder.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe footwear is mandatory in the laboratory.

Experimental Protocols: Handling and Disposal

Strict adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation: Before handling the compound, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Weighing and Transfer: To prevent the generation of dust, handle the solid chemical with care. Use appropriate tools for transferring the substance.

  • During Operation: Keep the container of this compound tightly sealed when not in use.[5] Avoid all direct contact, including inhalation of dust.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete. Decontaminate all work surfaces and equipment used in the procedure.

Disposal Plan
  • Waste Collection: All materials contaminated with this compound, such as used gloves, disposable labware, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Waste Segregation: Do not mix this chemical waste with other waste streams.

  • Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[5][7]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[4][5]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

Visual Workflow Guides

The following diagrams illustrate the mandatory workflows for personal protective equipment selection and the handling and disposal of this compound.

PPE_Selection_Workflow cluster_prep Preparation cluster_verification Verification start Start: Handling this compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards eye_face Eye/Face Protection: - Chemical Goggles - Face Shield assess_hazards->eye_face hand Hand Protection: - Nitrile/Neoprene Gloves assess_hazards->hand body Body Protection: - Lab Coat assess_hazards->body respiratory Respiratory Protection: - N95 Dust Mask assess_hazards->respiratory foot Foot Protection: - Closed-Toe Shoes assess_hazards->foot inspect_ppe Inspect PPE for damage eye_face->inspect_ppe hand->inspect_ppe body->inspect_ppe respiratory->inspect_ppe foot->inspect_ppe don_ppe Don all required PPE inspect_ppe->don_ppe proceed Proceed with Handling don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_emergency Emergency Protocol start_handling Start Handling prepare_workspace Prepare Workspace in Fume Hood start_handling->prepare_workspace weigh_transfer Weigh and Transfer Chemical Carefully prepare_workspace->weigh_transfer handle_chemical Handle in Accordance with Protocol weigh_transfer->handle_chemical exposure_check Accidental Exposure? handle_chemical->exposure_check post_handling Post-Handling Decontamination collect_waste Collect Contaminated Waste post_handling->collect_waste segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste dispose_waste Dispose as Hazardous Waste segregate_waste->dispose_waste end_process End of Process dispose_waste->end_process exposure_check->post_handling No first_aid Follow First-Aid Procedures exposure_check->first_aid Yes first_aid->post_handling

Caption: Step-by-step workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrophenyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Nitrophenyl)furan-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.